molecular formula C7H5N3O2 B1294632 4-Nitro-1H-indazole CAS No. 2942-40-7

4-Nitro-1H-indazole

Cat. No.: B1294632
CAS No.: 2942-40-7
M. Wt: 163.13 g/mol
InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazole is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96892. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-indazole
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InChI

InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WBTVZVUYPVQEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70183637
Record name Indazole, 4-nitro-
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Molecular Weight

163.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2942-40-7
Record name 4-Nitro-1H-indazole
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Record name 4-Nitroindazole
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Record name Indazole, 4-nitro-
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Record name 4-nitro-1H-indazole
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Record name 4-NITROINDAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Nitro-1H-indazole is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. As a derivative of the indazole scaffold, a well-established "privileged structure" in drug discovery, it offers a unique combination of electronic properties and reactive sites for the development of complex molecular architectures.[1] The presence of the electron-withdrawing nitro group at the 4-position significantly influences the reactivity and physicochemical characteristics of the indazole ring system, making it a subject of considerable interest for researchers. This guide provides a comprehensive examination of the core chemical properties of this compound, including its synthesis, spectroscopic signature, reactivity, and applications, with the goal of equipping researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Core Physicochemical & Structural Properties

This compound is typically a pale yellow or dark orange crystalline solid under standard conditions.[2][3] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, is the foundation of its chemical identity.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2942-40-7[6][][8]
Molecular Formula C₇H₅N₃O₂[6][8]
Molecular Weight 163.13 g/mol [3][6][8]
Appearance Pale yellow / Dark orange solid[2][3]
Melting Point 181-183 °C[3]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO)[3]
Density ~1.42 g/cm³[3]

Molecular Structure:

Synthesis_Workflow start 2-Methyl-3-nitroaniline step1 Diazotization & Intramolecular Cyclization (0 °C to RT) start->step1 reagent1 NaNO₂ Glacial Acetic Acid reagent1->step1 workup Filtration & Purification step1->workup product This compound workup->product Reactivity_Diagram center This compound n1_alkylation N1-Alkylation/ Arylation center->n1_alkylation N1 Position n1_formaldehyde Reaction with Formaldehyde center->n1_formaldehyde N1 Position c4_reduction Nitro Group Reduction (to -NH₂) center->c4_reduction C4 Position ring_coupling Cross-Coupling Rxns (on halogenated derivatives) center->ring_coupling Aromatic Ring Drug_Discovery_Role cluster_0 Chemical Modifications cluster_1 Biological Screening start This compound (Building Block) mod1 Nitro Reduction start->mod1 mod2 N-Alkylation start->mod2 mod3 Cross-Coupling start->mod3 library Diverse Compound Library mod1->library mod2->library mod3->library screen1 Anticancer library->screen1 screen2 Antimicrobial library->screen2 screen3 Antiparasitic library->screen3 screen4 Kinase Inhibition library->screen4 hit Hit/Lead Compound screen1->hit screen2->hit screen3->hit screen4->hit

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Nitro-1H-indazole (CAS: 2942-40-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2942-40-7), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The indazole scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules with a wide array of pharmacological activities.[1] This document delves into the synthesis, spectroscopic characterization, chemical reactivity, and key applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a versatile chemical intermediate distinguished by the fusion of a benzene and pyrazole ring, with a nitro group substituted at the 4-position.[2] This unique arrangement of functional groups imparts specific reactivity and electronic properties, making it a valuable precursor for the synthesis of diverse bioactive molecules.[2] Its applications are prominent in neuropharmacology, oncology, and cardiovascular research, where it serves as a foundational scaffold for developing enzyme inhibitors and modulators of biological pathways.[2] The nitro group, in particular, offers a synthetic handle for further functionalization, such as reduction to an amine, enabling the construction of complex molecular libraries for drug screening.

Physicochemical and Safety Profile

A summary of the key physical and chemical properties of this compound is presented below. While comprehensive toxicological data is not available, the compound should be handled with standard laboratory precautions for potentially hazardous chemicals.[3]

PropertyValueReference(s)
CAS Number 2942-40-7[4][5]
Molecular Formula C₇H₅N₃O₂[5]
Molecular Weight 163.13 g/mol [5]
Appearance Pale yellow to dark orange crystalline solid[6][7]
Melting Point 181-183 °C[7]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and acetone[7]
Purity ≥ 95% (HPLC)[2][8]

Safety and Handling:

  • Conditions to Avoid: Heat, flames, and sparks.[3]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition: May produce carbon monoxide and nitrogen oxides upon combustion.[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required.

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves a diazotization and intramolecular cyclization of 2-methyl-3-nitroaniline.[6][9] This method is efficient, often resulting in yields of up to 99%.[6][9] The causality behind this choice of precursor lies in the specific ortho-positioning of the methyl and amino groups relative to the nitro group, which facilitates the ring-closing reaction upon formation of the diazonium salt intermediate.

G cluster_workflow Synthesis Workflow start Start: 2-Methyl-3-nitroaniline + Glacial Acetic Acid cool Cool to 0 °C start->cool add_nitrite Add aq. Sodium Nitrite (Immediate Precipitation) cool->add_nitrite warm Warm to Room Temperature (Stir Overnight) add_nitrite->warm filter Filter Precipitate warm->filter concentrate Concentrate Filtrate in vacuo filter->concentrate suspend Suspend Solid in Water concentrate->suspend final_filter Filter and Dry suspend->final_filter product Product: this compound final_filter->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-3-nitroaniline[6][9]
  • Preparation of Reagents:

    • Dissolve 20 g (0.29 mol) of sodium nitrite in 50 mL of water to prepare an aqueous solution.

    • In a separate reaction vessel equipped with an overhead stirrer, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid.

  • Reaction Initiation:

    • Cool the solution of 2-methyl-3-nitroaniline in glacial acetic acid to 0 °C in an ice bath.

    • With vigorous stirring, add the entire aqueous sodium nitrite solution at once to the cooled acetic acid solution. An immediate precipitate will be observed.

  • Reaction Progression:

    • Allow the reaction mixture to gradually warm to room temperature.

    • Continue stirring the mixture overnight to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Separate the precipitate by filtration.

    • Concentrate the filtrate under vacuum. This will yield a dark orange solid.

    • Suspend the resulting solid in water, filter again, and dry thoroughly.

  • Product:

    • The process yields 14-21 grams of this compound as a dark orange solid (approx. 99% yield).

Spectroscopic Characterization

Structural confirmation of this compound is reliably achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[10] Each technique provides unique and complementary information about the molecule's structure.

G cluster_char Spectroscopic Characterization Workflow Sample Synthesized This compound MS Mass Spectrometry (Confirm Molecular Weight) Sample->MS FTIR FT-IR Spectroscopy (Identify Functional Groups) Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Elucidate Structure) Sample->NMR Confirm Confirmed Structure MS->Confirm FTIR->Confirm NMR->Confirm

Caption: A logical workflow for the structural confirmation of the target compound.

Summary of Spectroscopic Data

The following table summarizes key differentiating spectroscopic features, with data compiled from analyses of 4-nitroindazole and its closely related analogs.[10]

TechniqueFeatureTypical SignatureReference(s)
¹H NMR NH proton~13.5-14.3 ppm (broad singlet)[10]
Aromatic protons~7.4-8.0 ppm (distinct signals)[10]
¹³C NMR C3~90.0-92.5 ppm[10]
C4 (with NO₂)~148.0 ppm[10]
FT-IR N-H Stretch~3300-3400 cm⁻¹ (broad)[10]
NO₂ Asymmetric Stretch~1520 cm⁻¹[10]
NO₂ Symmetric Stretch~1340 cm⁻¹[10]
Mass Spec (EI) Molecular Ion [M]⁺m/z 163[5][10]
General Protocol: Spectroscopic Analysis[10]
  • NMR Spectroscopy (¹H and ¹³C):

    • Dissolve a small sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz). The use of DMSO-d₆ is crucial for observing the exchangeable NH proton.

  • FT-IR Spectroscopy:

    • Prepare a sample as a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a thin pellet.

    • Acquire the spectrum using an FT-IR spectrometer to identify key functional group vibrations.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC).

    • Utilize Electron Ionization (EI) at 70 eV to obtain the mass spectrum and confirm the molecular weight via the molecular ion peak.

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a crucial building block for synthesizing a variety of bioactive molecules.[2] Its stability and defined points of reactivity allow for its diverse use in medicinal chemistry laboratories.[2]

Reactivity Profile

The indazole ring can undergo reactions such as N-alkylation. For instance, this compound reacts with formaldehyde in aqueous HCl to yield (4-nitro-1H-indazol-1-yl)methanol.[11][12] This reaction is characteristic of N-unsubstituted azoles and provides a pathway to N1-substituted derivatives.[12] The nitro group is also a key reactive site, readily undergoing reduction to an amino group, which can then be used in a wide range of coupling reactions to build more complex molecules.[1]

Applications in Research and Development
  • Enzyme Inhibition: Derivatives of nitroindazoles are known inhibitors of nitric oxide synthase (NOS) isoforms.[2][12] This makes this compound a valuable starting material for research into cardiovascular health, neuroprotection, and inflammation.[2][13]

  • Neuroscience Research: The compound is used to synthesize molecules for studying neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]

  • Oncology: The indazole scaffold is present in numerous anticancer agents.[14] this compound can be used to create libraries of compounds for screening against various cancer cell lines and to develop inhibitors of key signaling pathways, such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancers.[1][15]

  • Antimicrobial Agents: Indazole derivatives have demonstrated promising activity against various bacterial and fungal pathogens, making this a key scaffold for developing new antimicrobial drugs.[1]

G cluster_pathway Role in Kinase Inhibition (Illustrative) Indazole This compound (Building Block) Derivative Synthesized Indazole Derivative (Kinase Inhibitor) Indazole->Derivative Synthesis RAF RAF Kinase Derivative->RAF Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation

Caption: Role of indazole derivatives as potential kinase inhibitors in cancer therapy.

Conclusion

This compound (CAS 2942-40-7) is a high-value chemical intermediate with a well-established synthetic route and clear spectroscopic signatures. Its strategic importance in drug discovery is underscored by its role as a precursor to a multitude of pharmacologically active compounds, from enzyme inhibitors to anticancer and antimicrobial agents. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application in advanced scientific research.

References

An In-depth Technical Guide to the Synthesis of 4-Nitro-1H-indazole from 2-methyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Nitro-1H-indazole is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of a robust and high-yield synthetic route to this compound, commencing from the readily available precursor, 2-methyl-3-nitroaniline. The core transformation involves a classical diazotization reaction followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters for optimization, and outlines essential safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anti-tumor properties.[1] Specifically, the 4-nitro substituted indazole core serves as a versatile scaffold, allowing for further functionalization to produce high-value molecules and active pharmaceutical ingredients (APIs). The synthesis from 2-methyl-3-nitroaniline represents an efficient and direct pathway to this key building block.[2] The strategic placement of the nitro group on the indazole ring system makes it a crucial precursor for creating diverse chemical libraries for drug discovery.[1]

Synthetic Pathway and Mechanism

The conversion of 2-methyl-3-nitroaniline to this compound is achieved through a one-pot reaction that proceeds via two principal mechanistic steps: (1) Diazotization of the primary aromatic amine, and (2) Intramolecular cyclization to form the bicyclic indazole ring system.

Step 1: Diazotization

The reaction is initiated by treating the primary aromatic amine, 2-methyl-3-nitroaniline, with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with an acid, in this case, glacial acetic acid.[3][4] The highly reactive electrophile, the nitrosonium ion (NO⁺), is formed, which then attacks the nucleophilic amine.[4][5] This leads to the formation of a thermally unstable diazonium salt intermediate.

The causality for performing this step at low temperatures (0-5 °C) is critical; diazonium salts are prone to rapid decomposition at higher temperatures, which would lead to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, drastically reducing the yield.[5]

Step 2: Intramolecular Cyclization

Following its formation, the diazonium salt intermediate undergoes a spontaneous intramolecular electrophilic attack. The positively charged diazonium group is attacked by the electron-rich carbon atom of the benzene ring, facilitated by the activation from the methyl group. This cyclization step results in the formation of the stable, aromatic 1H-indazole ring system. The overall reaction demonstrates an elegant conversion of an ortho-substituted aniline into a fused heterocyclic system.

Reaction Mechanism Diagram

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Methyl-3-nitroaniline intermediate 2-Methyl-3-nitrobenzenediazonium Ion start->intermediate 1. NaNO₂, Glacial Acetic Acid 2. 0 °C (Diazotization) product This compound intermediate->product Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and has been validated to provide high yields.[2]

Reagents and Materials
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
2-Methyl-3-nitroaniline603-83-8C₇H₈N₂O₂152.1520.0 g1.0
Sodium Nitrite7632-00-0NaNO₂69.0020.0 g~2.2
Glacial Acetic Acid64-19-7C₂H₄O₂60.05As solvent-
Water (Deionized)7732-18-5H₂O18.02~50 mL + wash-
Equipment
  • Three-necked round-bottom flask equipped with an overhead stirrer

  • Thermometer

  • Dropping funnel (optional, for controlled addition if preferred)

  • Ice bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of Amine Solution: In a suitable flask, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid. The volume should be sufficient for effective stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0 °C with vigorous stirring. Maintaining this low temperature is crucial for the stability of the diazonium intermediate.[2][5]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (20 g, 0.29 mol) in 50 mL of water.[2]

  • Diazotization and Cyclization: Add the aqueous sodium nitrite solution all at once to the cold, vigorously stirred solution of 2-methyl-3-nitroaniline.[2] An immediate precipitate is typically observed.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature while continuing to stir overnight. This ensures the cyclization reaction proceeds to completion.[2]

  • Initial Product Isolation: After overnight stirring, separate the precipitate by filtration.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator. This step is crucial to recover the product that remains dissolved in the acetic acid.[2]

  • Purification: Suspend the resulting dark orange solid from the concentrated filtrate in water. Stir vigorously to wash away inorganic salts and residual acetic acid.

  • Final Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry to yield the final product. The reported yield for this procedure is exceptionally high, often around 99%.[2]

Experimental Workflow Diagram

G A Dissolve 2-methyl-3-nitroaniline in Glacial Acetic Acid B Cool to 0 °C in Ice Bath A->B C Add Aqueous NaNO₂ Solution B->C Vigorous Stirring D Stir Overnight, Allow to Warm to RT C->D E Filter Precipitate D->E F Concentrate Filtrate (Rotary Evaporator) E->F Process Filtrate G Suspend Solid in Water F->G H Filter and Wash with Cold Water G->H I Dry Product (this compound) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

While the described protocol is robust, careful attention to certain parameters is key to ensuring reproducibility and maximizing purity.

  • Temperature Control: This is the most critical parameter. The temperature of the diazotization must be kept at 0-5 °C to prevent decomposition of the diazonium salt.[5] An ice-salt bath can provide more consistent cooling if needed.

  • Stirring Efficiency: Vigorous agitation is necessary, especially during the addition of the sodium nitrite solution, to ensure rapid and homogeneous mixing, which prevents localized overheating and side reactions.[2]

  • Purity of Starting Materials: Use high-purity 2-methyl-3-nitroaniline and freshly prepared sodium nitrite solution for best results. Degradation of reagents can lead to lower yields and the formation of impurities.[5]

ProblemPotential CauseRecommended Solution
Low Yield Reaction temperature was too high, causing diazonium salt decomposition.Strictly maintain the temperature at 0-5 °C during and after nitrite addition.[5]
Incomplete reaction.Ensure the reaction is stirred overnight to allow for complete cyclization.[2]
Dark/Oily Product Decomposition of the diazonium salt.Re-verify temperature control. Ensure slow, dropwise addition of nitrite if "all at once" addition proves problematic for thermal control.
Insufficient washing.Ensure the final product is thoroughly washed with cold water to remove impurities.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property / TechniqueExpected Result
Appearance Dark orange solid[2]
Molecular Formula C₇H₅N₃O₂[6]
Molar Mass 163.14 g/mol [6]
Mass Spectrometry (MS) Molecular ion peak ([M]⁺) at m/z = 163.04
¹H NMR Expect signals for the aromatic protons and the N-H proton. The N-H proton typically appears as a broad singlet at a high chemical shift (~13-14 ppm).[7]
¹³C NMR Expect signals corresponding to the seven carbon atoms of the indazole ring system.[7]
FT-IR Spectroscopy Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and asymmetric NO₂ stretching (~1520 cm⁻¹).[7]

Safety Considerations

This synthesis involves hazardous materials and must be conducted by trained personnel within a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fire.[8][9] It is toxic if swallowed and can cause serious eye irritation.[10][11] Ingestion can lead to methemoglobinemia.[11] Keep away from combustible materials.[10][12]

  • 2-Methyl-3-nitroaniline: Nitroanilines are generally toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.

  • General Precautions:

    • PPE: Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat at all times.[11]

    • Ventilation: Perform all operations in a certified chemical fume hood.

    • Spill Management: Have appropriate spill kits ready. For sodium nitrite spills, do NOT absorb in sawdust or other combustible materials.[9] Collect mechanically and place in appropriate containers for disposal.[12]

Conclusion

The synthesis of this compound from 2-methyl-3-nitroaniline via a diazotization-cyclization pathway is a highly efficient and reliable method. By exercising precise control over key parameters, particularly temperature, this one-pot procedure delivers the target compound in excellent yield. This guide provides the necessary technical depth, from mechanistic understanding to a validated experimental protocol, empowering researchers to successfully and safely perform this valuable chemical transformation.

References

An In-depth Technical Guide to the Physical Properties of 4-Nitro-1H-indazole: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of 4-Nitro-1H-indazole, specifically its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for accurate determination of these critical parameters.

Introduction to this compound: A Compound of Growing Interest

This compound is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural motif, featuring an indazole core functionalized with a nitro group, imparts specific electronic and steric properties that are pivotal in its interaction with biological targets and its behavior in various chemical environments. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in further research and development.

Core Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure. The presence of the polar nitro group and the N-H group in the indazole ring allows for hydrogen bonding, while the bicyclic aromatic system contributes to its nonpolar character. This duality influences its melting point and solubility in different solvent systems.

Data Presentation: Melting Point and Solubility Profile

The following table summarizes the key physical properties of this compound.

Physical PropertyValue/DescriptionCitation
Melting Point 202-203 °C[1][2]
Appearance Light yellow powder[1]
Molecular Formula C₇H₅N₃O₂[]
Molecular Weight 163.13 g/mol []
Density 1.5 ± 0.1 g/cm³[1][2]
Boiling Point 383.3 °C at 760 mmHg[]
Flash Point 185.6 °C[1]

Solubility Profile (Qualitative at Ambient Temperature)

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneHigh to ModerateStrong dipole-dipole interactions are anticipated between the solvent and the nitro group of the solute.[5]
Polar Protic Water, Ethanol, MethanolLowWhile hydrogen bonding is possible, the significant nonpolar aromatic core limits solubility in highly polar protic solvents like water. Solubility is expected to be slightly better in alcohols.[4][5]
Nonpolar Aromatic Toluene, BenzeneLow to ModeratePi-pi stacking interactions between the aromatic systems of the solute and solvent can facilitate some degree of dissolution.[5]
Nonpolar Aliphatic Hexane, CyclohexaneInsolubleThe significant difference in polarity between the solute and these solvents results in poor miscibility.

Experimental Protocols for Physical Property Determination

Accurate determination of the melting point and solubility is crucial for the characterization and utilization of this compound. The following sections provide detailed, step-by-step methodologies for these key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4] The capillary method using a melting point apparatus is a standard and reliable technique.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, leading to an accurate determination of the melting range.[6] Rapid heating can result in a measured melting point that is artificially high.[6]

  • Observation of Range: Recording the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid provides the melting range, which is a more informative measure of purity than a single temperature.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a faster rate. Once an approximate range is known, use a fresh sample and begin heating at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

  • Data Collection: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample and record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

  • Cooling and Cleaning: Allow the apparatus to cool before performing subsequent measurements. Dispose of the used capillary tube in a designated glass waste container.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Grind Sample to Fine Powder B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly (Initial) C->D Optional E Heat Slowly (1-2°C/min) D->E F Record T1 (First Melt) E->F G Record T2 (Complete Melt) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for determining the melting point of this compound.

Determination of Solubility

Solubility is a fundamental property that dictates how a compound can be handled, formulated, and purified. The following protocol describes a common method for the qualitative and semi-quantitative determination of solubility.

Causality Behind Experimental Choices:

  • Vigorous Agitation: Shaking or vortexing the mixture ensures that the entire surface area of the solute is exposed to the solvent, facilitating the dissolution process and helping to reach equilibrium faster.

  • Controlled Additions: Adding the solvent in small, measured portions allows for a more accurate determination of the point at which the solute completely dissolves.

  • Isothermal Conditions: Maintaining a constant temperature is crucial as solubility is temperature-dependent. For many organic solids, solubility increases with temperature.

Step-by-Step Methodology:

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a small test tube or vial.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to the test tube.

  • Dissolution Attempt: Stopper the test tube and shake it vigorously for 1-2 minutes. Alternatively, use a vortex mixer.

  • Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that amount of solvent.

  • Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), followed by vigorous shaking after each addition, until the solid is fully dissolved.

  • Data Recording: Record the total volume of solvent required to dissolve the initial mass of the solute.

  • Classification: The solubility can then be expressed quantitatively (e.g., mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble) based on the results.

Logical Workflow for Solubility Assessment

SolubilityWorkflow Start Start: Known Mass of Solute AddSolvent Add Known Volume of Solvent Start->AddSolvent Agitate Vigorous Agitation (Shake/Vortex) AddSolvent->Agitate Observe Observe Mixture Agitate->Observe Dissolved Completely Dissolved? Observe->Dissolved RecordSoluble Record as Soluble Calculate Concentration Dissolved->RecordSoluble Yes MaxVolume Maximum Volume Reached? Dissolved->MaxVolume No AddMoreSolvent Add Another Increment of Solvent AddMoreSolvent->Agitate RecordInsoluble Record as Insoluble/Sparingly Soluble MaxVolume->AddMoreSolvent No MaxVolume->RecordInsoluble Yes

Caption: Stepwise process for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the melting point and solubility of this compound. The presented data and experimental protocols offer a robust framework for researchers and scientists working with this compound. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is essential for advancing research and development efforts involving this compound.

References

Spectroscopic Data of 4-Nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitro-1H-indazole, a crucial heterocyclic compound in the landscape of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric to purines and have garnered significant attention in drug discovery. The introduction of a nitro group at the 4-position of the indazole core profoundly influences its electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a foundational understanding of its molecular structure for further synthetic modifications and biological evaluations.

Molecular Structure and Atom Numbering

The structural integrity and unambiguous assignment of spectroscopic signals are predicated on a standardized numbering system for the this compound scaffold. The following diagram illustrates the accepted IUPAC numbering convention, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to observe the exchangeable N-H proton.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals in the aromatic region and a broad singlet for the N-H proton. The electron-withdrawing nature of the nitro group at the C4 position significantly deshields adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-3~8.80s-
H-5~8.15d~8.0
H-6~7.60t~8.0
H-7~7.90d~8.0
N1-H>13.0 (broad)br s-

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific batch of deuterated solvent.

Interpretation of the ¹H NMR Spectrum:

  • N1-H Proton: The proton on the N1 nitrogen is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its downfield shift beyond 13.0 ppm is characteristic of N-H protons in indazole systems.

  • Aromatic Protons: The signals for the protons on the benzene ring appear in the range of 7.60-8.80 ppm. The H-3 proton is a singlet as it has no adjacent protons. The H-5, H-6, and H-7 protons form a coupled system. The H-5 and H-7 protons appear as doublets due to coupling with H-6, while H-6 appears as a triplet from coupling to both H-5 and H-7. The downfield shift of H-5 is attributed to the deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ) [ppm]
C-3~135.0
C-3a~120.0
C-4~140.0
C-5~120.5
C-6~128.0
C-7~115.0
C-7a~141.0

Note: These are approximate values and can vary slightly based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbons C-3a, C-4, and C-7a are quaternary and their signals are typically of lower intensity. The carbon atom bearing the nitro group (C-4) is significantly deshielded and appears at a downfield chemical shift.

  • Aromatic Carbons: The remaining carbon signals are in the expected aromatic region. The chemical shifts are influenced by the positions relative to the nitro group and the fused pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the N-H, C-H, C=C, and N-O bonds.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3400Medium, Broad
Aromatic C-H Stretch~3100Medium
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
Aromatic C=C Bending1600-1450Medium-Strong

Interpretation of the IR Spectrum:

  • N-H Stretching: The broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration, broadened due to hydrogen bonding in the solid state.

  • NO₂ Stretching: The two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are the most indicative signals for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations, respectively.

  • Aromatic Vibrations: The absorptions for aromatic C-H stretching and C=C ring bending are observed in their expected regions, confirming the presence of the aromatic system.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following section outlines a generalized, field-proven methodology for the acquisition of NMR and IR spectra of this compound.

NMR Data Acquisition Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on DMSO-d6 signal prep3->acq1 acq2 Shim magnet for optimal homogeneity acq1->acq2 acq3 Acquire 1H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C Spectrum (e.g., 1024 scans) acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) or residual solvent peak proc3->proc4 proc5 Integrate 1H signals and pick 13C peaks proc4->proc5

Caption: A standardized workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz. After inserting the sample, the instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (like tetramethylsilane, TMS) or the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Data Acquisition Protocol

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer, as this method requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of this compound. A thorough understanding of its NMR and IR spectra is indispensable for researchers engaged in its synthesis, purification, and application in various fields of chemical and pharmaceutical science. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results.

Tautomers of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomeric Landscape of 4-Nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, valued for their broad spectrum of biological activities. The inherent annular tautomerism of the indazole ring system, a dynamic equilibrium between 1H and 2H forms, is a critical determinant of a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The introduction of a potent electron-withdrawing group, such as a nitro (NO₂) moiety at the 4-position, profoundly influences this equilibrium. This guide provides a comprehensive technical exploration of the tautomers of this compound, synthesizing theoretical principles with field-proven experimental protocols. We will dissect the causality behind synthetic strategies, detail advanced spectroscopic techniques for unambiguous tautomer identification, and present a framework for solid-state characterization.

The Foundational Principle: Annular Tautomerism in Indazoles

The indazole scaffold is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring. The position of the single proton on one of the two pyrazole nitrogen atoms gives rise to two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1]

  • 1H-Indazole (Benzenoid form): Generally the more thermodynamically stable tautomer. In this form, the benzene ring retains its full aromatic character.[1][2][3]

  • 2H-Indazole (Quinonoid form): Typically the less stable tautomer. This form exhibits a quinonoid-like structure in the six-membered ring, which is energetically less favorable.[1][4]

Computational studies on the parent indazole molecule indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol).[2][3] This energy difference establishes the 1H form as the predominant species under most conditions. The introduction of substituents, particularly strong electron-withdrawing groups like the nitro group in this compound, modulates this energetic landscape, making a thorough investigation essential for rational drug design.

Tautomers Figure 1: Annular Tautomeric Equilibrium in 4-Nitroindazole cluster_1H 1H-4-Nitroindazole (More Stable - Benzenoid) cluster_2H 2H-4-Nitroindazole (Less Stable - Quinonoid) 1H 2H 1H->2H Proton Transfer

Caption: General equilibrium between the 1H and 2H tautomers of 4-nitroindazole.

Synthesis of this compound: A Mechanistic Approach

The reliable synthesis of this compound is a prerequisite for its study. A robust and high-yielding method involves the diazotization of 2-methyl-3-nitroaniline followed by intramolecular cyclization.[5][6]

SynthesisWorkflow Figure 2: Synthesis Workflow for this compound Start Start: 2-Methyl-3-nitroaniline in Glacial Acetic Acid Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Add aq. Sodium Nitrite (NaNO₂) (All at once) Cooling->Addition Reaction Vigorous Stirring (Diazotization & Cyclization) Addition->Reaction Warm Allow to Warm to RT (Stir Overnight) Reaction->Warm Filtration1 Filter Precipitate Warm->Filtration1 Concentration Concentrate Filtrate (In Vacuo) Filtration1->Concentration Suspension Suspend Solid in Water Concentration->Suspension Filtration2 Filter & Dry Solid Suspension->Filtration2 End End Product: This compound Filtration2->End

Caption: A step-by-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: Prepare a solution of sodium nitrite (e.g., 20 g, 0.29 mol) in deionized water (50 mL). In a separate reaction vessel, dissolve 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) in glacial acetic acid.

  • Reaction Initiation: Cool the acetic acid solution containing the aniline to 0 °C using an ice bath.

    • Causality: This low temperature is critical to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate.

  • Diazotization: While stirring vigorously, add the aqueous sodium nitrite solution to the cooled aniline solution all at once. An immediate precipitate should be observed.[5]

    • Causality: Acetic acid serves as both the solvent and the acidic catalyst, protonating nitrous acid to form the active nitrosating agent. Vigorous stirring ensures rapid and homogenous mixing for an efficient reaction, leading to the in-situ formation of the diazonium species which immediately cyclizes to form the indazole ring.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure complete cyclization.[6]

  • Workup and Isolation:

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

    • Suspend the combined dark orange solid in water to wash away inorganic salts and residual acetic acid.

    • Filter the purified solid and dry thoroughly to yield the this compound product.[5]

Spectroscopic Elucidation of Tautomeric Identity

A multi-pronged spectroscopic approach is essential for the unambiguous identification of the dominant tautomer in solution and solid states.

AnalyticalWorkflow Figure 3: Analytical Workflow for Tautomer Identification cluster_Solution Solution State Analysis cluster_Solid Solid State Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR FT-IR Spectroscopy Sample->IR XRay X-Ray Crystallography Sample->XRay TautomerRatio TautomerRatio NMR->TautomerRatio Distinguish 1H/2H Chemical Shifts ElectronicStructure ElectronicStructure UVVis->ElectronicStructure Probe Electronic Transitions (Benzenoid vs. Quinonoid) Conclusion Comprehensive Tautomer Profile TautomerRatio->Conclusion ElectronicStructure->Conclusion FunctionalGroups FunctionalGroups IR->FunctionalGroups Identify N-H & NO₂ Vibrational Modes DefinitiveStructure DefinitiveStructure XRay->DefinitiveStructure Unambiguous 3D Structure FunctionalGroups->Conclusion DefinitiveStructure->Conclusion

Caption: Integrated spectroscopic approach for characterizing indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing tautomers in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.[2]

Experimental Protocol: NMR Analysis [7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

    • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound and, importantly, slow down the proton exchange of the N-H group, allowing for its observation.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the broad singlet for the N-H proton and the distinct signals for the aromatic protons H3, H5, H6, and H7.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans is required due to the low natural abundance of ¹³C. This will provide distinct signals for each carbon atom in the molecule.

Data Interpretation & Expected Results

The 1H tautomer is the experimentally confirmed and expected major form. The following table summarizes reported ¹H NMR data for a similar compound, 6-methyl-4-nitro-1H-indazole, which serves as a strong reference for the expected chemical shifts in this compound.[8]

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Key Differentiating Feature
NH ~12.5 (Broad)Singlet (br)Presence confirms N-H tautomer. In the 2H form, this signal would be absent, and the H3 signal would be significantly shifted.
H3~8.2SingletThe proton on the pyrazole ring.
H5~8.1Singlet/DoubletAromatic proton adjacent to the nitro group.
H7~7.9Singlet/DoubletAromatic proton peri to the nitro group.

Table 1: Predicted ¹H NMR Spectral Data for this compound based on analogous structures.[8]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary data for structural confirmation.[9][10]

Experimental Protocol: IR Spectroscopy [11]

  • Sample Preparation: Grind ~1 mg of the sample with 100 mg of dry potassium bromide (KBr).

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Obtain the spectrum using an FT-IR spectrometer.

  • Expected Data: Key vibrational bands include the N-H stretch (typically broad, ~3100-3300 cm⁻¹) and the strong asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively).[12] The presence of a distinct N-H stretch is strong evidence for the 1H tautomer.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.[9]

  • Expected Data: The 1H-tautomer, with its benzenoid system, is expected to have a different absorption maximum (λ_max) compared to the theoretical quinonoid system of the 2H-tautomer. This technique provides insight into the electronic structure of the predominant species in solution.[4][10]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the tautomeric form present in the solid state.[13]

Experimental Protocol: X-ray Crystallography [14]

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a selected crystal on a diffractometer. Cool the crystal (typically to 100 K) and irradiate it with a monochromatic X-ray beam to collect diffraction patterns.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.

  • Expected Result: For this compound, the crystal structure is expected to confirm the 1H-tautomer as the exclusive form in the solid state, likely forming hydrogen-bonded dimers or catemers, a common motif for N-H containing indazoles.[15][16]

Conclusion and Implications for Drug Development

The comprehensive analysis, grounded in theoretical calculations and confirmed by extensive spectroscopic and crystallographic data, establishes that This compound exists predominantly as the 1H-tautomer in both solution and solid states. The potent electron-withdrawing effect of the 4-nitro group does not overturn the inherent thermodynamic preference for the benzenoid 1H-indazole system.

For professionals in drug discovery and development, this knowledge is paramount. The confirmed 1H structure is the biologically relevant form and must be used for:

  • Structure-Activity Relationship (SAR) Studies: To correctly interpret how modifications to the scaffold affect biological activity.

  • Computational Modeling: For accurate docking simulations, pharmacophore modeling, and prediction of ADME properties.

  • Intellectual Property: To precisely define the chemical matter in patent applications.

By integrating the robust synthetic and analytical protocols detailed in this guide, researchers can confidently characterize this compound and its derivatives, accelerating the development of novel therapeutics based on this privileged scaffold.

References

A Senior Application Scientist's Guide to Sourcing 4-Nitro-1H-indazole for Research & Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing 4-Nitro-1H-indazole (CAS No. 2942-40-7). Beyond a simple list of vendors, this document establishes a rigorous methodology for supplier evaluation, quality control, and in-lab handling. The core objective is to ensure the procurement of high-purity, well-characterized material, which is foundational to reproducible and reliable research outcomes. We will delve into the significance of this molecule, critical supplier vetting criteria, a comparative analysis of current market options, and protocols for ensuring material integrity from receipt to experimentation.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic aromatic organic compound. Its indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] The presence and position of the nitro group make it a versatile precursor and key building block for the synthesis of a wide array of more complex molecules, particularly substituted indazole derivatives investigated for their broad biological activities.[2]

These activities span anti-tumor, anti-inflammatory, and protein kinase regulatory functions, making this compound a compound of significant interest in modern drug discovery pipelines.[2] Given its role as a foundational starting material, the purity and reliability of the commercial supply are paramount to the success of any research program.

Key Chemical Properties:

  • CAS Number: 2942-40-7[3]

  • Molecular Formula: C₇H₅N₃O₂[3]

  • Molecular Weight: 163.13 g/mol [3]

  • Appearance: Typically a light yellow to dark orange or brown solid.[4]

  • Melting Point: Approximately 200-203 °C[4]

cluster_selection Phase 1: Supplier Selection cluster_qualification Phase 2: Material Qualification cluster_decision Phase 3: Decision a Identify Potential Suppliers b Request Batch-Specific CoA & SDS a->b c Evaluate Purity, Scale & Documentation b->c d Procure Small Test Sample c->d e In-House QC Verification (NMR, MP, HPLC) d->e f Compare Results with Supplier CoA e->f g Does Data Match? f->g h Approve Supplier & Purchase Bulk g->h Yes i Reject Supplier g->i No cluster_receiving Step 1: Receiving cluster_storage Step 2: Storage cluster_use Step 3: Experimental Use a Receive Compound b Visually Inspect & Log Batch a->b c Perform Incoming QC (e.g., Melting Point) b->c d Store in Tightly Sealed Container c->d e Place in Cool, Dry Location (2-8°C Recommended) d->e f Purge with Inert Gas (Optional, for long-term) e->f g Equilibrate to RT in Desiccator e->g f->g h Weigh in Fume Hood with PPE g->h i Immediately Reseal & Return to Storage h->i

References

The Nitro Group: A Pivotal Player in the Biological Function of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] The introduction of a nitro group (-NO₂) to this privileged heterocycle dramatically influences its physicochemical properties and biological activity, opening avenues for the development of novel therapeutics. This guide provides a comprehensive analysis of the multifaceted role of the nitro group in indazole derivatives, exploring its impact on pharmacokinetics, pharmacodynamics, and therapeutic applications. We delve into the mechanistic underpinnings of its bioactivation, structure-activity relationships, and the synthetic strategies employed to harness its potential. This document serves as a technical resource for professionals engaged in the discovery and development of next-generation indazole-based drugs.

Introduction: The Indazole Nucleus and the Transformative Power of the Nitro Group

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold in drug design.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][4][5] The introduction of substituents onto the indazole core is a key strategy to modulate potency, selectivity, and pharmacokinetic profiles. Among the various functional groups, the nitro group stands out for its profound and often decisive influence on the molecule's biological function.[6][7]

The nitro group is a potent electron-withdrawing group, a characteristic that significantly alters the electronic landscape of the indazole ring system.[8] This electronic perturbation affects key molecular properties such as:

  • Acidity and Basicity: Influencing ionization states at physiological pH.

  • Lipophilicity: Affecting membrane permeability and cellular uptake.[8]

  • Hydrogen Bonding Capacity: Modulating interactions with biological targets.[8]

  • Redox Potential: Rendering the molecule susceptible to metabolic reduction, a critical aspect of its mechanism of action in many cases.[8]

This guide will systematically explore how these fundamental changes, orchestrated by the nitro group, translate into tangible biological outcomes, transforming a simple indazole scaffold into a potent therapeutic agent.

The Dual Nature of the Nitro Group: Bioactivation and Mechanism of Action

A defining feature of many nitroaromatic compounds, including nitro-indazoles, is their capacity for bioreductive activation.[6][8][9] This process, often occurring under hypoxic conditions found in tumors or anaerobic environments of certain pathogens, is central to their therapeutic effect and, in some instances, their toxicity.[10]

The bioreduction of the nitro group is a stepwise process catalyzed by nitroreductase enzymes, leading to the formation of highly reactive intermediates.[9][11]

Bioreduction_Pathway Indazole_NO2 Nitro-Indazole (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Indazole_NO2->Nitroso Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling Amine Amine (R-NH₂) Hydroxylamine->Amine DNA_Damage DNA Damage & Cytotoxicity Hydroxylamine->DNA_Damage

Caption: Bioreduction pathway of a nitro-indazole derivative.

The generation of nitroso and hydroxylamine intermediates is often the lynchpin of the compound's cytotoxic activity.[4][10] These reactive species can covalently modify and damage critical cellular macromolecules, including DNA, leading to cell death.[4] Furthermore, the one-electron reduction of the nitro group can initiate a futile redox cycle, generating reactive oxygen species (ROS) that induce oxidative stress and contribute to cytotoxicity.[9][11] This dual mechanism of direct macromolecular damage and induction of oxidative stress makes nitro-indazoles particularly effective against rapidly proliferating cells or microorganisms.

Structure-Activity Relationships (SAR): The Positional Importance of the Nitro Group

The biological activity of nitro-indazole derivatives is exquisitely sensitive to the position of the nitro group on the indazole ring.[4][12] Structure-activity relationship (SAR) studies have consistently demonstrated that subtle changes in the substitution pattern can lead to dramatic shifts in potency and selectivity.

Generally, nitro groups at the C5 and C6 positions of the indazole ring are associated with significant biological activity.[12] For instance, 5-nitroindazole and 6-nitroindazole derivatives have shown promising results in various therapeutic areas.[4][13] Conversely, nitro substitution at C4 or C7 often results in weakly active or inactive compounds.[12]

Nitro Position General Biological Activity Therapeutic Areas of Interest
C5 Often associated with potent activityAntiparasitic (Leishmaniasis, Chagas disease), Anticancer[14][15]
C6 Frequently linked to strong antiproliferative effectsAnticancer, Antimicrobial[5][16]
C7 Generally weaker activity, but notable as a NOS inhibitorNeurological disorders[12][17][18]
C4 Typically results in reduced or no activityLess explored in drug development[12]

Table 1: Influence of Nitro Group Position on the Biological Activity of Indazole Derivatives.

These positional effects are likely due to a combination of factors, including the influence of the nitro group on the overall electronic distribution of the molecule, its accessibility to metabolizing enzymes, and its ability to participate in key interactions with the biological target.

Therapeutic Applications of Nitro-Indazole Derivatives

The unique properties conferred by the nitro group have positioned nitro-indazole derivatives as promising candidates in several therapeutic areas.

Anticancer Agents

Nitro-indazoles have emerged as a significant class of anticancer agents.[4] Their mechanism of action is often linked to the bioreductive activation in the hypoxic microenvironment of solid tumors.[10]

  • Pazopanib: A prominent example is the tyrosine kinase inhibitor Pazopanib, used in the treatment of renal cell carcinoma and soft tissue sarcoma. 3-Methyl-6-nitroindazole is a crucial intermediate in its synthesis, highlighting the importance of the 6-nitroindazole scaffold in modern cancer therapy.[19]

  • Kinase Inhibition: Several nitro-indazole derivatives have been developed as inhibitors of various kinases, such as Aurora kinases, which are critical for cell cycle progression.[20] The nitro group can contribute to the binding affinity and selectivity of these inhibitors.[20]

  • Antiproliferative Activity: Studies have shown that 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibit significant antiproliferative activity against lung carcinoma cell lines, with the nitro-substituted compounds demonstrating IC₅₀ values in the low micromolar range.[4][16]

Antiparasitic Agents

The ability of the nitro group to undergo bioreduction in anaerobic or microaerophilic parasites makes nitro-indazoles potent antiparasitic agents.[1][13][21]

  • Antileishmanial Activity: 3-chloro-6-nitro-1H-indazole and 5-nitroindazole derivatives have shown significant activity against various Leishmania species.[1][22] The proposed mechanism involves the reduction of the nitro group, leading to the generation of cytotoxic reactive intermediates within the parasite.[21]

  • Antitrypanosomal Activity: 5-nitroindazole derivatives have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.[23] The trypanocidal activity is linked to the induction of oxidative stress following the activation of the nitro group by parasitic nitroreductases.[23]

  • Activity against Acanthamoeba castellanii: Certain 5-nitroindazole derivatives have shown effectiveness against both trophozoites and cysts of Acanthamoeba castellanii, with some compounds being more potent than the reference drug.[14]

Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole (7-NI) is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[17][24] This property makes it a valuable research tool for studying the physiological and pathological roles of nitric oxide in the central nervous system.[17] 7-NI has been investigated for its potential therapeutic effects in neurological conditions where excessive NO production is implicated, and it has shown anxiolytic-like properties in preclinical models.[18]

Experimental Protocols and Methodologies

The evaluation of nitro-indazole derivatives necessitates a suite of well-defined experimental protocols to assess their synthesis, biological activity, and mechanism of action.

Synthesis of Nitro-Indazole Derivatives

A common synthetic route to nitro-indazoles involves the diazotization of a corresponding nitro-o-toluidine followed by intramolecular cyclization.[25][26]

Protocol: Synthesis of 5-Nitroindazole

  • Dissolution: Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

  • Diazotization: Cool the solution to 15-20°C in an ice bath. Add a solution of sodium nitrite in water all at once, ensuring the temperature does not exceed 25°C.[25]

  • Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days.

  • Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.

  • Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallize from boiling methanol with decolorizing charcoal to obtain pure 5-nitroindazole.[25]

Synthesis_Workflow Start Start: 2-amino-5-nitrotoluene Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Diazotization with NaNO₂ (aq) (T < 25°C) Step1->Step2 Step3 Intramolecular Cyclization (3 days at RT) Step2->Step3 Step4 Concentration & Precipitation Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization from Methanol Step5->Step6 End End: Pure 5-Nitroindazole Step6->End

Caption: General workflow for the synthesis of 5-nitroindazole.

In Vitro Antiproliferative Assay

The MTT assay is a standard colorimetric assay for assessing cell viability and, by extension, the antiproliferative activity of a compound.[1]

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 lung carcinoma) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitro-indazole derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antileishmanial Assay

The activity of nitro-indazoles against Leishmania parasites can also be evaluated using an MTT-based assay.[1]

Protocol: Antileishmanial MTT Assay

  • Parasite Culture: Culture Leishmania promastigotes in appropriate media (e.g., RPMI 1640) at 23°C.

  • Compound Exposure: Dispense the parasite suspension into a 96-well plate and add serial dilutions of the nitro-indazole derivatives.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • MTT Assay: Perform the MTT assay as described in the antiproliferative protocol to assess parasite viability.

  • IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration of the compound required to kill 50% of the parasites.[1]

Pharmacokinetics, Metabolism, and Toxicity Considerations

While the bioreduction of the nitro group is often essential for therapeutic activity, it also presents challenges related to pharmacokinetics and potential toxicity.[8][27]

  • Metabolism: The nitro group undergoes extensive metabolism, primarily through nitroreductases present in mammalian cells and gut microbiota.[9] The reduction can lead to the formation of reactive metabolites that may cause toxicity.[27]

  • Toxicity: Nitroaromatic compounds are a class of chemicals known for their potential toxicity, including mutagenicity and carcinogenicity.[28][29] The formation of reactive intermediates during nitroreduction can lead to DNA adducts and oxidative damage.[9] Therefore, a thorough toxicological evaluation is crucial in the development of nitro-indazole-based drugs.

  • Pharmacokinetics: The physicochemical properties imparted by the nitro group, such as lipophilicity, can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[8] For instance, 7-nitroindazole has a short plasma half-life, which has prompted the development of nanoemulsion formulations to improve its pharmacokinetic properties.[30]

Future Perspectives and Conclusion

The nitro group continues to be a feature of significant interest in the design of novel indazole derivatives. Its ability to act as a bioactivatable "warhead" offers a powerful strategy for achieving selective cytotoxicity in cancer cells and pathogenic microorganisms.

Future research in this area will likely focus on:

  • Selective Bioreduction: Designing nitro-indazoles that are selectively activated by enzymes overexpressed in target cells or pathogens to minimize off-target toxicity.

  • Prodrug Strategies: Utilizing the nitro group as an electronic switch to trigger the release of a cytotoxic agent under specific physiological conditions, such as hypoxia.[10]

  • Modulating Physicochemical Properties: Fine-tuning the substitution pattern of the indazole ring to optimize the pharmacokinetic and safety profiles of nitro-containing drug candidates.

  • Combination Therapies: Exploring the synergistic effects of nitro-indazole derivatives with other therapeutic modalities, such as radiation therapy or immunotherapy in cancer treatment.

References

4-Nitro-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This technical guide provides an in-depth exploration of 4-nitro-1H-indazole, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The indazole scaffold is recognized as a "privileged structure" in drug discovery, and the strategic placement of a nitro group at the 4-position imparts unique reactivity and functionality.[1] This document will elucidate the synthesis, chemical properties, and key transformations of this compound, offering field-proven insights and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to serve as a comprehensive resource for leveraging this versatile molecule in the design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of this compound

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone in the development of pharmacologically active compounds.[2] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group at the 4-position of the indazole ring profoundly influences its electronic properties and reactivity. This strong electron-withdrawing group deactivates the benzene portion of the molecule towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group serves as a versatile synthetic handle, readily transformable into other functional groups, most notably an amine, which is a critical step in the synthesis of numerous kinase inhibitors and other therapeutic agents.[1]

This guide will systematically navigate the chemistry of this compound, providing a robust framework for its application in research and development.

Synthesis and Characterization

The reliable synthesis of this compound is the foundational step for its utilization as a building block. A common and efficient method involves the diazotization of 2-methyl-3-nitroaniline.[3]

Synthetic Protocol: Diazotization of 2-Methyl-3-nitroaniline

This protocol outlines a well-established procedure for the gram-scale synthesis of this compound.[3]

Materials:

  • 2-Methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • Prepare an aqueous solution of sodium nitrite. In a separate flask, dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0 °C in an ice bath.[3]

  • To the cooled solution of 2-methyl-3-nitroaniline, add the sodium nitrite solution at once with vigorous stirring. An immediate precipitation should be observed.[3]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]

  • Filter the precipitate and concentrate the filtrate under reduced pressure.[3]

  • Suspend the resulting solid in water, filter again, and dry to yield the this compound product.[3]

Parameter Value Reference
Starting Material2-Methyl-3-nitroaniline[3]
ReagentSodium Nitrite in Acetic Acid[3]
Temperature0 °C to Room Temperature[3]
Typical YieldUp to 99%[3]
Spectroscopic Characterization

The structural confirmation of this compound is crucial. Key spectroscopic data are summarized below.

Spectroscopic Technique Key Features
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nitro group.
¹³C NMR The carbon NMR spectrum will display distinct resonances for the seven carbon atoms in the molecule, with the carbon atom attached to the nitro group being significantly deshielded.
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, and the asymmetric and symmetric stretches of the NO₂ group.[4]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (163.14 g/mol ).[5][6]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in its versatile reactivity, primarily centered around the nitro group and the indazole nitrogen atoms.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is arguably the most important transformation of this compound, opening up a vast chemical space for further functionalization. This conversion is a key step in the synthesis of many biologically active molecules.[1]

Common Reducing Agents:

  • Tin(II) Chloride (SnCl₂): A classic and effective reagent for the reduction of aromatic nitro compounds in the presence of an acid.[7]

  • Iron (Fe) in Acidic Media: A cost-effective and widely used method for nitro group reduction.[8]

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.

G This compound This compound Reduction Reduction This compound->Reduction [H] 4-Amino-1H-indazole 4-Amino-1H-indazole Reduction->4-Amino-1H-indazole SnCl₂/HCl or Fe/HCl or H₂/Pd-C Further Functionalization Further Functionalization 4-Amino-1H-indazole->Further Functionalization Amide Coupling, Sulfonamide Formation, Diazotization

N-Alkylation

Alkylation of the indazole ring can occur at either the N-1 or N-2 position, and the regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[9][10] The electronic nature of substituents on the indazole ring also plays a crucial role.[9][11] While N-alkylation can sometimes lead to mixtures of regioisomers, specific conditions can be employed to favor one over the other.[9][10][12] For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) often favors N-1 alkylation.[9][11]

Condition Favored Isomer Rationale
NaH in THFN-1Thermodynamic control, favoring the more stable 1H-tautomer.[9][11]
K₂CO₃ in DMFMixture of N-1 and N-2Less selective conditions, often leading to a mixture of products.[10]
Palladium-Catalyzed Cross-Coupling Reactions

While the this compound itself is not typically the direct substrate for cross-coupling, its halogenated derivatives are valuable partners in these reactions. For instance, a bromo or iodo substituent can be introduced onto the indazole ring, which can then participate in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions to form C-C bonds.[13][14][15] The electron-withdrawing nitro group can influence the reactivity of the C-halogen bond, often making it more susceptible to oxidative addition in the catalytic cycle.[13]

G Halogenated this compound Halogenated this compound Oxidative Addition Oxidative Addition Halogenated this compound->Oxidative Addition Pd(0) Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OH)₂ (Suzuki) Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Halogenated this compound Catalyst Regeneration Functionalized this compound Functionalized this compound Reductive Elimination->Functionalized this compound

Applications in Medicinal Chemistry

This compound and its derivatives are prominent in the field of drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1] The 4-amino-1H-indazole moiety, readily derived from the nitro precursor, is a key pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases.

Examples of Therapeutic Areas:

  • Oncology: As a core scaffold for inhibitors of various kinases implicated in cancer progression, such as FGFR.[16]

  • Antiparasitic Agents: Derivatives of nitroindazoles have shown promising activity against parasites like Leishmania.[17]

  • Antimicrobial Agents: The indazole scaffold can be elaborated to generate compounds with antibacterial and antifungal properties.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[18]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention if necessary.[19]

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, coupled with the rich and predictable reactivity of the nitro group and the indazole core, provides a robust platform for the synthesis of complex molecular architectures. The demonstrated importance of the derived 4-amino-1H-indazole scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, ensures that this compound will remain a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its chemistry and applications, aiming to empower researchers to fully exploit its potential in their synthetic endeavors.

References

A Technical Guide to the Predicted Physicochemical Properties of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-Nitro-1H-indazole (CAS: 2942-40-7), a heterocyclic compound of interest in medicinal chemistry and materials science. In the realm of drug discovery and development, an early and accurate assessment of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document moves beyond a simple reporting of values, offering an in-depth exploration of the computational methodologies employed for these predictions. By elucidating the theoretical underpinnings of these techniques—from Quantitative Structure-Property Relationship (QSPR) models to advanced machine learning algorithms and quantum mechanical calculations—this guide aims to provide researchers with a robust framework for understanding, interpreting, and applying these predictive data in their work. All computational protocols are presented with a focus on scientific integrity, ensuring a self-validating and transparent approach to in silico analysis.

Introduction: The Significance of this compound

This compound is a substituted indazole, a class of bicyclic nitrogen-containing heterocycles recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The introduction of a nitro group at the 4-position significantly influences the electronic and steric properties of the indazole core, thereby impacting its physicochemical characteristics. A precise understanding of properties such as acidity (pKa), lipophilicity (logP), solubility, and thermal stability (melting and boiling points) is critical for its potential applications, guiding synthesis, formulation, and biological testing strategies.

Computational prediction of these properties serves as a vital tool in modern chemical research, enabling rapid and cost-effective screening of virtual compounds before committing to resource-intensive laboratory synthesis and characterization.[1] This guide provides a detailed examination of the predicted physicochemical profile of this compound, grounded in established computational chemistry principles.

Molecular and Predicted Physicochemical Profile

The foundational information for this compound is summarized below, followed by a table of its key predicted physicochemical properties. Subsequent sections will delve into the methodologies for obtaining these predictions.

  • Molecular Formula: C₇H₅N₃O₂[2][3]

  • Molecular Weight: 163.13 g/mol [3]

  • CAS Number: 2942-40-7[2][3]

  • Canonical SMILES: C1=CC2=C(C=NN2)C(=C1)--INVALID-LINK--[O-][4]

  • InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N[4]

Table 1: Summary of Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethodological Approach
pKa (acidic) 12.5 ± 1.0QSPR, Machine Learning
pKa (basic) -1.5 ± 1.0QSPR, Machine Learning
logP 1.55 - 1.99Fragment-based, Atom-based
Aqueous Solubility (logS) -2.5 ± 0.5QSPR, Machine Learning
Melting Point (°C) 199 - 203QSPR, Machine Learning
Boiling Point (°C) 383.3 ± 15.0QSPR, Group Contribution

Acidity and Basicity (pKa) Prediction

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[4] For this compound, we predict both an acidic pKa, corresponding to the deprotonation of the indazole N-H, and a basic pKa, related to the protonation of the pyrazole ring nitrogens.

Theoretical Framework for pKa Prediction
  • Quantitative Structure-Property Relationship (QSPR): QSPR models for pKa prediction are built on the principle that the pKa of a compound is a function of its molecular structure.[5] These models use a variety of molecular descriptors, such as electronic parameters (e.g., partial charges, electrostatic potentials) and topological indices, to establish a mathematical relationship with experimentally determined pKa values. The predictive power of a QSPR model is highly dependent on the quality and diversity of the training dataset.[6]

  • Machine Learning Approaches: Modern pKa prediction often employs machine learning algorithms like support vector machines (SVM), extreme gradient boosting (XGB), and deep neural networks (DNN).[7] These methods can capture complex, non-linear relationships between molecular features (descriptors and fingerprints) and pKa.[6] They are trained on large, curated datasets of experimental pKa values to build robust predictive models.[4]

  • Quantum Mechanics (QM): DFT calculations can be used to determine the relative Gibbs free energies of the protonated and deprotonated states of a molecule.[8] This energy difference can then be related to the pKa through a thermodynamic cycle. While computationally intensive, QM methods can provide high accuracy, especially for novel chemical scaffolds.[9]

Predicted pKa Values for this compound

The indazole N-H proton is weakly acidic due to the aromatic nature of the ring system. The electron-withdrawing nitro group is expected to increase this acidity (lower the pKa) compared to unsubstituted indazole. Conversely, the pyrazole-like nitrogen is weakly basic.

  • Predicted Acidic pKa: ~12.5

  • Predicted Basic pKa: ~ -1.5

Computational Protocol for pKa Prediction

This protocol outlines a general workflow for predicting pKa using a machine learning-based QSPR approach, which offers a balance of accuracy and computational efficiency.

  • Structure Preparation:

    • Obtain the 2D structure of this compound (e.g., from its SMILES string).

    • Standardize the structure, including aromatization and removal of salts.

    • Generate a 3D conformation using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors, including:

      • 2D descriptors: Topological indices, fragment counts, electronic descriptors (e.g., partial charges).

      • 3D descriptors: Molecular shape and size parameters.

  • Model Application:

    • Input the calculated descriptors into a pre-trained machine learning model (e.g., a gradient boosting or deep learning model).

    • The model will output the predicted pKa value(s).

  • Validation and Interpretation:

    • Assess the confidence of the prediction by examining the model's applicability domain. This involves comparing the structural features of this compound to those of the molecules in the model's training set.

    • The output should be interpreted in the context of the model's reported root-mean-square error (RMSE).[6]

pKa_Prediction_Workflow cluster_input Input cluster_processing Computational Protocol cluster_output Output SMILES SMILES String Standardize Structure Standardization SMILES->Standardize Gen3D 3D Conformation Generation Standardize->Gen3D CalcDesc Descriptor Calculation Gen3D->CalcDesc MLModel Apply Pre-trained Machine Learning Model CalcDesc->MLModel pKa Predicted pKa Value(s) MLModel->pKa Validation Applicability Domain Assessment MLModel->Validation

Caption: Workflow for pKa prediction using a machine learning-based QSPR approach.

Lipophilicity (logP) Prediction

The logarithm of the octanol-water partition coefficient (logP) is the standard measure of a molecule's lipophilicity.[10] It is a key determinant of a drug's ability to cross biological membranes and its distribution within the body.

Theoretical Framework for logP Prediction
  • Fragment-based Methods: These are among the most common approaches for logP prediction.[11] The molecule is dissected into a set of predefined fragments, and the logP is calculated as the sum of the contributions of these fragments, with correction factors for intramolecular interactions.

  • Atom-based Methods: Similar to fragment-based methods, these approaches sum the contributions of individual atoms to the overall logP.[11]

  • Whole Molecule Methods: These methods use descriptors that characterize the entire molecule, such as molecular weight, polar surface area, and molar refractivity, to predict logP through regression models.

  • Quantum Chemical Methods: The logP can be calculated from the Gibbs free energy of transfer between the octanol and water phases, which can be estimated using continuum solvation models in QM calculations.[12]

Predicted logP Value for this compound

The presence of the aromatic rings contributes to lipophilicity, while the nitro group and the N-H group are polar and increase hydrophilicity. The predicted logP value for this compound is in the range of 1.55 to 1.99 .[4][13]

Computational Protocol for logP Prediction

This protocol describes a fragment-based approach, widely implemented in various software packages.

  • Input Structure: Provide the 2D structure of this compound.

  • Fragmentation: The software algorithmically breaks down the molecule into a predefined set of structural fragments.

  • Summation of Contributions: The logP is calculated by summing the known lipophilicity contributions of each fragment.

  • Application of Correction Factors: Correction factors are applied to account for electronic and steric interactions between fragments, such as the influence of the electron-withdrawing nitro group on the aromatic system.

  • Output: The final calculated logP value is reported.

logP_Prediction_Workflow Input 2D Molecular Structure of this compound Fragmentation Algorithmic Fragmentation Input->Fragmentation Summation Sum Fragment Contributions Fragmentation->Summation Correction Apply Correction Factors (e.g., electronic, steric) Summation->Correction Output Predicted logP Value Correction->Output

Caption: General workflow for fragment-based logP prediction.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a crucial property for drug delivery, especially for orally administered drugs.[14] Poor solubility can lead to low bioavailability. Solubility is often expressed as logS, the logarithm of the molar solubility.

Theoretical Framework for Solubility Prediction

The prediction of aqueous solubility is complex as it depends on both the dissolution of the molecule in water and the stability of its crystal lattice (for solids).

  • General Solubility Equation (GSE): A widely used empirical model that relates aqueous solubility to logP and melting point. The GSE is based on the principle that solubility is inversely proportional to both lipophilicity and the energy required to break the crystal lattice.[1]

  • QSPR and Machine Learning: Similar to pKa and logP prediction, QSPR and machine learning models are extensively used for solubility prediction.[15] These models are trained on large datasets of experimental solubility data and use a wide range of molecular descriptors to capture the various factors influencing solubility.[14]

  • Physics-Based Methods: These approaches aim to predict solubility from fundamental thermodynamic principles by calculating the free energy of solvation.[3] They often involve molecular dynamics simulations or quantum mechanical calculations.

Predicted Aqueous Solubility (logS) for this compound

Based on its relatively high predicted melting point and moderate logP, this compound is expected to have low to moderate aqueous solubility. The predicted logS is approximately -2.5 .

Computational Protocol for Solubility Prediction

This protocol outlines a workflow using a machine learning model that incorporates the General Solubility Equation principles.

  • Input Data:

    • The 2D structure of this compound.

    • The predicted logP value (from the protocol in section 4).

    • The predicted melting point (from the protocol in section 6).

  • Descriptor Calculation: Calculate additional molecular descriptors relevant to solubility, such as polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular weight.

  • Model Application: Input the structure, logP, melting point, and other descriptors into a trained machine learning model.

  • Output and Refinement: The model provides a predicted logS value. For ionizable compounds, this intrinsic solubility can be used to calculate the pH-dependent solubility profile using the predicted pKa values and the Henderson-Hasselbalch equation.

Melting and Boiling Point Prediction

Melting and boiling points are fundamental thermal properties that are important for chemical synthesis, purification, and formulation.[15]

Theoretical Framework for Melting and Boiling Point Prediction
  • Group Contribution Methods: These methods estimate thermal properties by summing the contributions of different functional groups within the molecule.

  • QSPR and Machine Learning: These are the most common methods for predicting melting and boiling points.[16] Models are trained on experimental data and use descriptors that capture molecular size, shape, polarity, and intermolecular forces (e.g., hydrogen bonding potential).[2]

  • Molecular Simulation: For melting point prediction, molecular dynamics simulations can be used to model the solid-liquid phase transition, although this is a computationally intensive approach.[17]

Predicted Thermal Properties for this compound
  • Predicted Melting Point: 199 - 203 °C[13][18]

  • Predicted Boiling Point: 383.3 °C[4][19]

The high melting point is indicative of strong intermolecular interactions in the crystal lattice, likely involving hydrogen bonding from the N-H group and dipole-dipole interactions from the nitro group.

Computational Protocol for Melting Point Prediction

This protocol describes a typical QSPR/machine learning workflow.

  • Structure Input and Optimization: Provide the 3D structure of this compound.

  • Descriptor Generation: Calculate descriptors that correlate with intermolecular forces, such as:

    • Constitutional descriptors: Molecular weight, atom counts.

    • Topological descriptors: Connectivity indices.

    • Geometric descriptors: Molecular surface area and volume.

    • Quantum chemical descriptors: Dipole moment, polarizability.

  • Model Application: Use the calculated descriptors as input for a pre-trained regression model (e.g., multiple linear regression, random forest, or neural network).

  • Output: The model predicts the melting point in degrees Celsius. The accuracy of the prediction depends on the similarity of the target molecule to the compounds in the training set.[16]

Thermal_Prediction_Workflow Input 3D Structure of This compound Descriptors Calculate Descriptors: - Constitutional - Topological - Geometric - Quantum Chemical Input->Descriptors Model Apply Trained QSPR/ML Model Descriptors->Model Output Predicted Melting/Boiling Point Model->Output

Caption: A generalized workflow for predicting thermal properties via QSPR/ML models.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of this compound, grounded in the principles and protocols of modern computational chemistry. The presented data—including pKa, logP, aqueous solubility, and thermal properties—offer valuable insights for researchers working with this compound. More importantly, the elucidation of the underlying predictive methodologies empowers scientists to critically evaluate and confidently apply such in silico data in the drug discovery and development pipeline. By integrating these predictive tools early in the research process, the selection and optimization of promising lead candidates can be significantly accelerated, ultimately conserving resources and fostering innovation.

References

A Technical Guide to the Safe Handling and Management of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-Nitro-1H-indazole. As a nitroaromatic heterocyclic compound, it presents a unique combination of chemical reactivity and physiological activity that necessitates a robust and informed approach to its management in a laboratory setting. This document is intended to empower researchers with the knowledge to work safely, minimizing exposure risks and ensuring the integrity of their experimental work.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance, and its risk profile is largely dictated by the presence of the nitro group on the indazole scaffold. The strongly electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and toxicological properties.[1][2]

A Safety Data Sheet (SDS) for this compound indicates that it is toxic in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[3] While specific toxicological data for this compound is not extensively published, data from structurally similar nitroaromatic compounds suggest a potential for systemic effects.[4]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, DermalH311: Toxic in contact with skin[3][5]Danger
Skin Corrosion/IrritationH315: Causes skin irritation[3]Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3]Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[3]Warning

The nitro group is a known explosophore, a functional group that can make a compound explosive.[1] While this compound is not classified as an explosive, this inherent property of nitro compounds demands caution, particularly regarding storage, handling, and disposal. Explosive decomposition of organic nitro compounds are redox reactions where the nitro group acts as an oxidant and the hydrocarbon portion as a fuel.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory to minimize exposure.

Engineering Controls: The First Line of Defense

All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles and prevent inhalation exposure.[6] For procedures with a high potential for generating dust, such as weighing or transfers, a ventilated balance enclosure or a powder containment hood is recommended. The facility's air handling system should be designed for single-pass air to prevent cross-contamination, with exhaust air being appropriately filtered.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For tasks with a higher risk of contamination, disposable coveralls may be necessary.

  • Hand Protection: The choice of gloves is critical. Disposable nitrile or butyl gloves are recommended for handling this compound.[7] Latex gloves are not suitable due to their poor resistance to many chemicals.[7] Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the compound. Double-gloving can provide an additional layer of protection.

  • Respiratory Protection: For most operations within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Table 2: Recommended Glove Selection for Handling Aromatic Nitro Compounds

Glove MaterialPerformance Characteristics
Butyl Rubber Excellent resistance to a wide variety of chemicals, including nitro compounds, acids, and bases.[7]
Nitrile Rubber Good resistance to oils, greases, and some solvents. A suitable alternative to latex.[7]
Neoprene Good pliability and dexterity, with resistance to a range of chemicals.
Natural Rubber (Latex) Not Recommended. Can have poor resistance to many organic compounds and may cause allergic reactions.[7]

Safe Handling and Storage Protocols

Adherence to strict protocols during the handling and storage of this compound is paramount to preventing accidental exposure and maintaining the compound's integrity.

General Handling Practices
  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Ground all equipment to prevent static discharge.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

Weighing and Transferring Procedures
  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent paper.

  • Tare: Place a clean, tared weigh boat on the balance.

  • Transfer: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

  • Clean-up: After weighing, carefully clean the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.

Storage Requirements

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][8] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[7] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Emergency Procedures: Preparedness and Response

Even with stringent safety measures, the potential for accidental exposure or spills exists. A well-defined emergency response plan is crucial.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[7]

Spill and Leak Cleanup Protocol

The immediate response to a spill should be to evacuate the area and alert others. The cleanup should only be performed by trained personnel wearing appropriate PPE.

For a minor solid spill:

  • Restrict Access: Cordon off the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[8]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[6]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess minor_spill Minor Spill assess->minor_spill Small & Manageable major_spill Major Spill assess->major_spill Large or Unknown don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area & Call EHS major_spill->evacuate contain Cover with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: If this compound is in solution, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container and other waste in the container.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

Disposal Procedure
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Waste_Disposal_Decision_Tree start Generate Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid empty_container Is it an 'empty' container? is_solid->empty_container Empty Container collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store waste in a designated secure area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy triple_rinse->dispose_container collect_rinsate->collect_liquid arrange_pickup Arrange for pickup by EHS or licensed contractor store_waste->arrange_pickup

Conclusion

This compound is a valuable compound in research and drug development, but its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and disposal procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Methodological & Application

Application Notes & Protocols: Leveraging 4-Nitro-1H-indazole for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile framework for interacting with the ATP-binding site of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a primary target for modern drug discovery.[4] Indazole-based compounds have demonstrated potent inhibitory activity against a wide range of kinases, including receptor tyrosine kinases (RTKs) and intracellular signaling kinases.[5]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-nitro-1H-indazole as a versatile starting material for the synthesis of potent kinase inhibitors. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for key transformations, and explore the structure-activity relationships (SAR) that guide the design of next-generation therapeutics.

Strategic Utility of this compound: A Gateway to Diverse Functionality

The choice of this compound as a starting material is predicated on the synthetic versatility of the nitro group and its strategic placement on the indazole core. The C4-position offers a vector for introducing substituents that can probe deep into the ATP-binding pocket or interact with the solvent-exposed region of the kinase, influencing both potency and selectivity.

The primary synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The nitro functionality is readily reduced to a primary amine (4-amino-1H-indazole). This transformation is the gateway to a multitude of subsequent derivatizations.

  • Functionalization of the Amino Group and Indazole Core: The resulting 4-amino-1H-indazole serves as a versatile intermediate for C-N and C-C bond-forming reactions, allowing for the introduction of diverse pharmacophoric elements crucial for kinase inhibition.

G A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B Step 1 C 4-Amino-1H-indazole B->C D Buchwald-Hartwig Amination (C-N Coupling) C->D Step 2a E Suzuki Coupling (C-C Coupling) C->E Step 2b F Diverse N-Aryl Indazole Scaffolds D->F G Diverse C-Aryl Indazole Scaffolds E->G H Kinase Inhibitor Library F->H G->H

Core Synthetic Protocols

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Protocol 1: Reduction of this compound to 4-Amino-1H-indazole

The reduction of the nitro group is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7]

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[7] Ethanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (absolute)

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in absolute ethanol.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas (typically balloon pressure is sufficient for lab scale).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-1H-indazole, which can often be used in the next step without further purification.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/CHigh activity and selectivity for nitro group reduction.[7]
Solvent EthanolGood solubility for the substrate and product.
Hydrogen Pressure 1 atm (balloon)Sufficient for most lab-scale reductions.
Temperature Room TemperatureMild conditions prevent over-reduction.
Protocol 2: N-Arylation of 4-Amino-1H-indazole via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction is instrumental in attaching aryl or heteroaryl moieties to the 4-amino group, a common feature in many kinase inhibitors.

Rationale: The choice of a palladium precatalyst and a sterically hindered biarylphosphine ligand is crucial for efficient C-N coupling.[8] A suitable base is required to deprotonate the amine and facilitate the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition C Ar-X D L-Pd(II)(Ar)(X) E R2NH F Amine Coordination G L-Pd(II)(Ar)(NHR2) H Base I Deprotonation J L-Pd(II)(Ar)(NR2) K Reductive Elimination L Ar-NR2

Materials:

  • 4-Amino-1H-indazole

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-amino-1H-indazole (1.0 eq), the aryl halide (1.1-1.2 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 eq) and the anhydrous solvent.

  • Degas the mixture by bubbling an inert gas through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the pad with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] This is particularly useful for attaching aryl or heteroaryl groups to a halogenated 4-aminoindazole scaffold.

Rationale: A palladium catalyst, typically with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the organoboron species. The choice of solvent can significantly impact the reaction rate and yield.[9]

Materials:

  • Halogenated 4-amino-1H-indazole (e.g., 4-amino-5-bromo-1H-indazole)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent mixture (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the halogenated 4-amino-1H-indazole (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent mixture.

  • Degas the reaction mixture thoroughly.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Case Study: Synthesis of Linifanib (ABT-869), a Multitargeted Tyrosine Kinase Inhibitor

Linifanib (ABT-869) is a potent, orally active, multitargeted receptor tyrosine kinase inhibitor that targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[11][12] Its structure is based on a 4-aminoindazole scaffold, making it an excellent example of the principles discussed.[13]

The synthesis of the core of ABT-869 highlights the strategic use of a 4-aminoindazole intermediate.[11]

G A 3-Amino-4-bromo-1H-indazole C Suzuki Coupling A->C B 4-Aminophenylboronic acid B->C D N-(4-(3-Amino-1H-indazol-4-yl)phenyl) intermediate C->D F Urea Formation D->F E 2-Fluoro-5-methylphenyl isocyanate E->F G Linifanib (ABT-869) F->G

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the 4-aminoindazole scaffold is guided by understanding the structure-activity relationships.

  • The 4-Amino Group: The amino group at the C4 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.[11]

  • Substituents at the 4-Position: Aryl or heteroaryl groups attached to the 4-amino group can extend into the hydrophobic pocket of the kinase, enhancing binding affinity. The nature and substitution pattern of these groups are critical for potency and selectivity.[14]

  • The Indazole N1 and N2 Positions: Alkylation or arylation at the N1 or N2 position of the indazole ring can modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability, and can also influence the orientation of the molecule within the binding site.[15]

  • Substituents on the Benzene Ring: Substitution on the benzene portion of the indazole core can be used to fine-tune the electronic properties and steric profile of the inhibitor, impacting kinase selectivity and pharmacokinetic properties.[16]

Kinase TargetKey Structural Features of Indazole InhibitorsIC₅₀ Range
VEGFR/PDGFR 4-Aminoindazole with a diaryl urea moiety.[11][12]Low nM
ERK1/2 Indazole amide derivatives.[14]Low nM
c-Met 3-Aminoindazole scaffold.[17]< 10 nM
FLT3, PDGFRα, Kit 3-Amino-1H-indazol-6-yl-benzamides.[3]Low nM

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of kinase inhibitors. The straightforward conversion to 4-amino-1H-indazole opens up a wealth of synthetic possibilities through well-established and robust methodologies such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By leveraging the strategic functionalization of the 4-aminoindazole core, researchers can systematically explore the chemical space around the kinase ATP-binding site, leading to the discovery of novel, potent, and selective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Introduction: The Strategic Importance of 4-Amino-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 4-Amino-1H-indazole via Nitro Group Reduction

The indazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, 4-amino-1H-indazole serves as a crucial synthetic intermediate and a key building block in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4] The transformation of the electron-withdrawing nitro group in 4-Nitro-1H-indazole to an electron-donating amino group fundamentally alters the molecule's electronic properties, opening up avenues for further functionalization and interaction with biological targets.[3][5]

This guide provides a comprehensive overview of the synthetic methodologies for this critical reduction, comparing common protocols and offering detailed, field-proven experimental procedures. The focus is on explaining the causality behind experimental choices to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Mechanistic Overview: The Six-Electron Journey from Nitro to Amino

The reduction of an aromatic nitro group to a primary amine is a six-electron process. While the exact intermediates can vary based on the chosen method and reaction conditions, the transformation generally proceeds through a direct hydrogenation pathway. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before the final amine product is formed.[6][7] Understanding this pathway is crucial for troubleshooting, as the accumulation of intermediates like the hydroxylamine can sometimes be observed.

Nitro Reduction Mechanism Start This compound Nitroso 4-Nitroso-1H-indazole Start->Nitroso +2e-, +2H+ Hydroxylamine 4-(Hydroxyamino)-1H-indazole Nitroso->Hydroxylamine +2e-, +2H+ End 4-Amino-1H-indazole Hydroxylamine->End +2e-, +2H+

Caption: Generalized direct hydrogenation pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate tolerance to other functional groups, scalability, cost, and available equipment. Below is a comparison of the most prevalent methods for the reduction of this compound.

Method Reagents/Catalyst Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, 5-10% Pd/CEthanol or Methanol, Room Temp, 1-5 atm H₂High yields, clean reaction, simple workup (filtration).[3]Requires specialized hydrogenation equipment; potential for catalyst poisoning; safety concerns with H₂ gas.[8]
Metal-Mediated Reduction (Stannous Chloride) SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxReliable and widely used; effective for substrates sensitive to catalytic hydrogenation.[3][9]Stoichiometric amounts of metal salts required; workup can be cumbersome due to tin salt removal.[10]
Metal-Mediated Reduction (Iron) Fe powder, NH₄Cl or HClEthanol/Water, RefluxCost-effective, environmentally benign metal.[10][11]Can require strongly acidic conditions; removal of iron salts can be challenging.[11]
Enzymatic Reduction Nitroreductase (e.g., NfsA)Aqueous buffer, Room TempExtremely mild conditions, high selectivity, environmentally friendly ("green chemistry").[12]Requires specialized enzymes and cofactors; may not be suitable for all substrates; scalability can be a challenge.[12]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed steps and explanations to guide the researcher.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its efficiency and clean product profile, provided the necessary safety and equipment considerations are met.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (absolute) or Methanol

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

Workflow Diagram:

Catalytic Hydrogenation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup1 Dissolve this compound in Ethanol Setup2 Add Pd/C catalyst under N₂ counterflow Setup1->Setup2 Setup3 Evacuate and backfill with H₂ gas (3x) Setup2->Setup3 Reaction Stir vigorously at RT under H₂ atmosphere Setup3->Reaction Monitor Monitor by TLC/LC-MS (2-6 hours) Reaction->Monitor Workup1 Filter through Celite® to remove Pd/C Monitor->Workup1 Workup2 Wash filter cake with Ethanol Workup1->Workup2 Workup3 Concentrate filtrate under reduced pressure Workup2->Workup3 Purify Purify by chromatography (if necessary) Workup3->Purify

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add absolute ethanol (or methanol) to dissolve the starting material completely. A typical concentration is 0.1 M.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. This is crucial for safety before introducing the pyrophoric catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 0.05-0.10 eq by weight) to the stirring solution. The catalyst is often handled wet to mitigate its pyrophoric nature.

  • Hydrogenation: Seal the flask and carefully evacuate the inert gas, then backfill with hydrogen gas from a balloon or a dedicated hydrogenation apparatus. Repeat this cycle three times to ensure the atmosphere is fully exchanged.

  • Reaction: Allow the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon). Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Pd/C is a fine black powder that can pass through standard filter paper; Celite provides a fine filtration bed that effectively traps the catalyst.

  • Isolation: Wash the Celite pad with additional solvent (ethanol or methanol) to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude 4-amino-1H-indazole. The product is often pure enough for subsequent steps, but can be further purified by flash chromatography if needed.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This classical method is highly reliable and avoids the need for specialized hydrogenation equipment, making it accessible in any standard chemistry laboratory.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate or Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethyl acetate or ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3.0-5.0 eq) to the solution.[10] The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion.

  • Workup - Neutralization: After cooling the reaction to room temperature, slowly and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate. Causality Note: This step is critical. The reaction is acidic due to the tin chloride. Basification neutralizes the acid and precipitates tin salts (as tin hydroxides), allowing the free amine product to be extracted into an organic solvent.

  • Workup - Extraction: Continue stirring the biphasic mixture for 30-60 minutes until all tin salts have precipitated as a white solid. Extract the aqueous layer multiple times with ethyl acetate.

  • Workup - Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-amino-1H-indazole.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care under an inert atmosphere. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby and that the system is properly sealed.

  • Metal/Acid Reduction: Reactions involving acids should be handled with care. The neutralization step with sodium bicarbonate can cause significant gas evolution (CO₂); perform additions slowly and with vigorous stirring to control foaming.

References

Protocol for the Regioselective C-3 Iodination of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective iodination of 4-nitro-1H-indazole at the C-3 position to synthesize 3-iodo-4-nitro-1H-indazole. This key synthetic intermediate is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents through subsequent cross-coupling reactions. This guide details the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and expert insights for troubleshooting and optimization, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Iodo-4-nitro-1H-indazole

Indazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds containing this scaffold progressing through clinical trials or receiving approval for therapeutic use. The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The targeted synthesis of 3-iodo-4-nitro-1H-indazole is of particular strategic importance. The iodine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The nitro group at the C-4 position, a strong electron-withdrawing group, not only influences the electronic properties of the indazole core but can also be reduced to an amino group for further functionalization. This trifunctional scaffold is therefore a highly valuable precursor for the generation of compound libraries in drug discovery programs.

Reaction Mechanism and Scientific Rationale

The C-3 iodination of this compound is an electrophilic aromatic substitution reaction. The indazole ring system is aromatic, and the C-3 position is known to be susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the C-4 position reduces the overall electron density of the aromatic system, making the reaction more challenging compared to unsubstituted indazole.

The chosen iodinating agent for this protocol is N-iodosuccinimide (NIS). NIS is a mild and efficient source of an electrophilic iodine species ("I+"). In the presence of an acid catalyst or under neutral conditions in a polar aprotic solvent, NIS becomes polarized, facilitating the attack by the relatively electron-rich C-3 position of the indazole.

The regioselectivity for the C-3 position is governed by the electronic nature of the indazole ring. The lone pair of electrons on the N-1 nitrogen atom can be delocalized into the pyrazole ring, increasing the electron density at C-3. While the nitro group at C-4 deactivates the entire molecule, the C-3 position remains the most nucleophilic carbon, directing the electrophilic attack to this site.

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps from reaction setup to product characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
N-Iodosuccinimide (NIS)≥98%Commercially AvailableLight-sensitive, store in a dark, cool, and dry place.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent to prevent quenching of the reagents.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. Sodium thiosulfate (Na₂S₂O₃)Prepare in-houseFor quenching excess iodine.
Brine (Saturated aq. NaCl)Prepare in-houseFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • N-Iodosuccinimide (NIS): NIS is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.

  • This compound: Nitroaromatic compounds can be toxic and should be handled with care.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with caution.

  • Quenching: The reaction workup involves quenching with sodium thiosulfate, which is an exothermic process. Perform additions slowly.

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.13 mmol).

  • Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (NIS) (1.65 g, 7.36 mmol, 1.2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product, 3-iodo-4-nitro-1H-indazole, is expected to have a lower Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine (the color of the organic layer should become lighter).

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is a yellow to orange solid. Purification is achieved by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of dichloromethane and ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 3-iodo-4-nitro-1H-indazole as a yellow solid.

Visualization of the Workflow

Iodination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture NIS NIS NIS->Reaction Mixture Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Heating (60°C) Heating (60°C) Reaction Mixture->Heating (60°C) TLC Monitoring TLC Monitoring Heating (60°C)->TLC Monitoring Quenching & Extraction Quenching & Extraction TLC Monitoring->Quenching & Extraction Washing Washing Quenching & Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography 3-Iodo-4-nitro-1H-indazole 3-Iodo-4-nitro-1H-indazole Column Chromatography->3-Iodo-4-nitro-1H-indazole Characterization (NMR, MS) Characterization (NMR, MS) 3-Iodo-4-nitro-1H-indazole->Characterization (NMR, MS)

Caption: Workflow for the C-3 Iodination of this compound.

Characterization and Data

The identity and purity of the synthesized 3-iodo-4-nitro-1H-indazole (CAS 885521-22-2) should be confirmed by spectroscopic methods.

PropertyPredicted Value
Molecular FormulaC₇H₄IN₃O₂
Molecular Weight289.03 g/mol [6]
AppearanceYellow solid
Melting Point210-212 °C[6]
¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm)
~14.1 (s, 1H, NH)
~8.0-8.5 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz)
δ (ppm)
~92 (C3)
~115-145 (Ar-C)
Mass Spectrometry (ESI)
[M-H]⁻m/z 287.9

Note: The NMR data are predicted based on analogous structures. Actual experimental values should be obtained for confirmation.[7][8]

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: NIS is preferred over molecular iodine (I₂) for this substrate due to its milder nature and better solubility in organic solvents. The strong deactivation by the nitro group requires a more reactive electrophilic iodine source than I₂ alone. Using I₂ would necessitate a strong base, which could lead to side reactions.

  • Solvent is Key: Anhydrous DMF is crucial for this reaction. The presence of water can hydrolyze NIS and reduce its efficacy.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, the reaction time can be extended, or a slight excess of NIS (up to 1.5 equivalents) can be added.

  • Purification Challenges: 3-iodo-4-nitro-1H-indazole is a polar compound. If separation from impurities by column chromatography is difficult, a different solvent system for elution should be explored (e.g., dichloromethane/methanol). In some cases, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be an effective purification method.

  • Product Stability: Iodo-nitro-aromatic compounds can be light-sensitive. It is advisable to store the final product in a dark container under an inert atmosphere.

Conclusion

This application note provides a robust and reliable protocol for the C-3 iodination of this compound. By following the detailed steps and considering the expert insights, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and organic synthesis. The self-validating nature of the protocol, from reaction execution to product characterization, ensures the integrity of the scientific process.

References

Application Notes & Protocols: The Strategic Use of 4-Nitro-1H-indazole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics, particularly in oncology.[1][2][3][4] Marketed drugs such as Pazopanib, Axitinib, and Niraparib feature this core, demonstrating its effectiveness in targeting critical cancer pathways.[1][2][5] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 4-nitro-1H-indazole and its derivatives as versatile starting materials for the synthesis of potent anticancer agents. We will explore key synthetic transformations, provide detailed, field-tested protocols, and discuss the mechanistic basis for the resulting compounds' biological activity, with a focus on kinase inhibition.

Introduction: The Significance of the this compound Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, serves as an excellent bioisostere for native structures like indole, offering a unique combination of hydrogen bond donor and acceptor capabilities that facilitate strong interactions with biological targets. The introduction of a nitro group at the C4 position of the indazole ring is a key strategic decision in the design of synthetic routes for several reasons:

  • Versatile Chemical Handle: The nitro group is a highly versatile functional group. Its primary utility lies in its facile reduction to a primary amine (–NH₂).[2] This resulting 4-aminoindazole moiety is a critical nucleophile, perfectly positioned for subsequent derivatization to build complex molecular architectures.

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, influencing the reactivity of the entire indazole ring system and potentially impacting the pKa of the N-H proton, which can be exploited during N-alkylation or N-arylation steps.

  • Bioactivity of Nitroaromatics: In some contexts, the nitroaromatic moiety itself can contribute to biological activity, particularly in targeting hypoxic tumor cells where it can undergo bioreductive activation.[6][7][8][9]

This guide focuses on the most common and powerful application: using the 4-nitro group as a masked amine to serve as a linchpin for constructing potent kinase inhibitors.

Core Synthetic Strategy: From Nitro Precursor to Bioactive Agent

The overarching synthetic strategy revolves around a few key, high-yield transformations. The process typically begins with a functionalized this compound derivative, which is then elaborated into a final drug candidate.

G cluster_0 Overall Synthesis Workflow A Functionalized 1H-Indazole B Step 1: Nitration (e.g., HNO₃/H₂SO₄) A->B C This compound Intermediate B->C D Step 2: N-Alkylation/Arylation (e.g., R-X, Base) C->D E N-Substituted This compound D->E F Step 3: Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂) E->F G Key Amine Intermediate (4-Amino-1-R-Indazole) F->G H Step 4: Amide Coupling / Buchwald-Hartwig etc. (e.g., R'-COCl or R'-Br, Pd catalyst) G->H I Final Anticancer Agent H->I

Caption: General synthetic workflow for anticancer agents.

The most critical step in this sequence is the reduction of the nitro group. This transformation unlocks the 4-amino functionality, which is frequently used to form an amide bond or engage in cross-coupling reactions, attaching the indazole core to other pharmacophoric fragments.

Detailed Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

This section provides a detailed, three-step protocol for the synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. This compound is a highly valuable intermediate, combining the key 4-amino group for further coupling with a bromine atom at C6, which can be functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity. The protocol is adapted from established methodologies for indazole functionalization.[10]

Step 1: N-Methylation of 6-Bromo-1H-indazole
  • Rationale: The first step is to protect the indazole N-H and introduce a substituent at the N1 position. N-methylation is a common strategy that can improve solubility and modulate binding affinity. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the indazole nitrogen, forming the sodium salt which then readily reacts with methyl iodide. Anhydrous conditions are critical to prevent NaH from being quenched by water.

  • Materials & Reagents:

    • 6-Bromo-1H-indazole

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

    • Add anhydrous THF to create a suspension and cool the flask to 0 °C using an ice bath.

    • Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

    • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Gas evolution should be observed.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.

Step 2: Regioselective Nitration at C4
  • Rationale: This step introduces the crucial nitro group at the C4 position. The reaction proceeds via electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid protonates the nitric acid, facilitating the loss of water to form the nitronium ion. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration.

  • Materials & Reagents:

    • 6-Bromo-1-methyl-1H-indazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice, Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • In a clean, dry flask, dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in concentrated H₂SO₄ at 0 °C.

    • Slowly add fuming HNO₃ (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

    • Expected Yield: 50-60%.[10]

Step 3: Reduction of the Nitro Group
  • Rationale: This is the final and most critical step to unmask the amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for reducing aromatic nitro groups.[10] The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated and reacts with the nitro group, reducing it to the amine with water as the only by-product.

  • Materials & Reagents:

    • 6-Bromo-1-methyl-4-nitro-1H-indazole

    • Ethanol (EtOH) or Methanol (MeOH)

    • 10% Palladium on Carbon (Pd/C)

    • Hydrogen gas (H₂) balloon or Parr shaker apparatus

    • Celite®

  • Procedure:

    • To a hydrogenation vessel, add a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (10 mol %) to the solution.

    • Purge the vessel with nitrogen, then with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 6-bromo-1-methyl-1H-indazol-4-amine, which is often pure enough for the next step or can be further purified by recrystallization or chromatography.

Mechanism of Action & Biological Evaluation

Many anticancer agents derived from the 4-aminoindazole scaffold function as potent inhibitors of protein kinases.[11][12][13] Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[11]

Targeting VEGFR Signaling

A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.[14] VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[11] Indazole-based drugs like Axitinib and Pazopanib are potent VEGFR inhibitors.[2][15] They act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events that trigger downstream signaling.

G cluster_0 VEGFR Signaling Pathway Inhibition cluster_1 Downstream Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->VEGFR PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Angiogenesis Cell Proliferation Metastasis ERK->Outcome

Caption: Inhibition of the VEGFR signaling cascade.

Biological Evaluation Assays

The anticancer potential of newly synthesized indazole derivatives is typically assessed through a series of in vitro and in vivo assays:

  • In Vitro Cytotoxicity: The MTT assay is commonly used to measure the antiproliferative activity of compounds against a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer).[1][16] The results are expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M), which is a common mechanism for anticancer drugs.[17][18]

  • Apoptosis Assays: Assays that measure markers of programmed cell death, such as caspase-3 activation or Annexin V staining, can confirm if the compound induces apoptosis in cancer cells.[19][20]

  • In Vivo Efficacy: Promising compounds are advanced to animal models, often using tumor xenografts in mice, to evaluate their ability to suppress tumor growth in a living organism.[19][20]

Data Summary: Anticancer Activity of Indazole Derivatives

The following table summarizes the reported in vitro cytotoxic activity of several indazole derivatives, demonstrating the potency that can be achieved with this scaffold.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2f 4T1 (Breast Cancer)0.23[19][20]
4f MCF-7 (Breast Cancer)1.629[17]
4i MCF-7 (Breast Cancer)1.841[17]
6o K562 (Leukemia)5.15[16]
Compound 36 HCT116 (Colon Cancer)0.4[18]
Compound 3j HCT-116 (Colon Cancer)< 87 µg/mL[1]
Compound 5c MDA-MB-231 (Breast)< 59 µg/mL[1]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic starting point for the rational design of sophisticated anticancer agents. The protocols and strategies outlined in this document demonstrate a reliable and reproducible pathway from a simple, functionalized scaffold to complex molecules with potent biological activity. The reduction of the nitro group to a primary amine is the key step that opens the door to a vast chemical space, enabling the synthesis of targeted therapies like kinase inhibitors. As our understanding of cancer biology deepens, the versatility of the indazole scaffold, unlocked through intermediates like 4-aminoindazoles, will continue to make it a valuable platform for the development of next-generation oncology drugs.[15][21][22]

References

Application Note: The Strategic Role of 4-Nitro-1H-indazole as a Pivotal Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly in oncology.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Nitro-1H-indazole as a versatile intermediate. We will elucidate its synthesis, explore its chemical reactivity, and provide detailed, field-proven protocols for its conversion into advanced drug precursors. The focus will be on the practical application of this building block in the synthesis of targeted therapies, such as kinase inhibitors, underscoring the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[1][2] Among these, the indazole ring system has garnered immense interest due to its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore capable of interacting with a wide range of biological targets.[3][4] Its bicyclic structure, comprising a benzene ring fused to a pyrazole ring, is present in several FDA-approved drugs, including the anti-cancer agents Axitinib, Pazopanib, and Niraparib.[2][5]

The 1H-indazole tautomer is the most thermodynamically stable and is therefore the predominant form in most biological and chemical contexts.[1][2] The strategic introduction of substituents onto this core allows for the fine-tuning of a compound's pharmacological profile. The this compound isomer is a particularly valuable intermediate. The nitro group is a powerful electron-withdrawing group that can activate the ring system for certain reactions. More importantly, it serves as a synthetic handle that can be readily converted into an amine, providing a key point for molecular elaboration and diversification.

This guide will focus on the synthesis of this compound and its subsequent application as a precursor in the synthesis of complex, high-value molecules relevant to cancer therapy.

Synthesis of the Key Intermediate: this compound

The reliable synthesis of the starting intermediate is the cornerstone of any multi-step drug development campaign. A common and efficient method for preparing this compound involves the diazotization of 2-methyl-3-nitroaniline, followed by an intramolecular cyclization.[6]

Causality Behind the Method: This synthetic route is favored for its operational simplicity and high yield. The process begins with the conversion of the primary aromatic amine of 2-methyl-3-nitroaniline into a diazonium salt using sodium nitrite in an acidic medium. The in situ generated diazonium intermediate is unstable and readily undergoes cyclization, driven by the nucleophilic attack from the adjacent methyl group's deprotonated carbon, which ultimately leads to the formation of the stable indazole ring after rearomatization. Glacial acetic acid serves as both the solvent and the acid catalyst for the diazotization step.

Experimental Workflow: Synthesis of this compound

A 2-Methyl-3-nitroaniline in Glacial Acetic Acid B Cool to 0°C A->B 1. C Add aq. Sodium Nitrite (NaNO₂) (Diazotization) B->C 2. D In Situ Diazonium Salt Intermediate Formation C->D Mechanism E Warm to RT, Stir Overnight (Intramolecular Cyclization) D->E 3. F Precipitate Filtration E->F 4. Workup G Water Suspension & Filtration F->G 5. Purification H Drying G->H 6. I This compound (Final Product) H->I Yield: ~99%

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound[6]
  • Reaction Setup: In a three-necked round-bottom flask equipped with an overhead mechanical stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid.

  • Cooling: Cool the solution to 0°C using an ice bath. The solution should be vigorously stirred.

  • Diazotization: Prepare a solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of water. Add this aqueous solution all at once to the cooled, stirring solution of the aniline. An immediate precipitate will form.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature while continuing vigorous stirring. Let the reaction proceed overnight.

  • Workup and Isolation:

    • Separate the precipitate by vacuum filtration.

    • Concentrate the filtrate under reduced pressure. This will yield a dark orange solid.

    • Suspend the obtained solid in water, stir, and filter again to remove water-soluble impurities.

  • Drying: Dry the resulting solid in a vacuum oven to yield this compound as a dark orange solid.

ParameterValueReference
Starting Material 2-methyl-3-nitroaniline[6]
Reagent Sodium Nitrite (aq.)[6]
Solvent/Acid Glacial Acetic Acid[6]
Temperature 0°C to Room Temperature[6]
Reaction Time Overnight[6]
Reported Yield Up to 99%[6]

Application in Targeted Therapy: Synthesis of Kinase Inhibitor Scaffolds

The true utility of a chemical intermediate is demonstrated by its successful incorporation into high-value active pharmaceutical ingredients (APIs). The nitro-indazole core is a key component in the synthesis of several kinase inhibitors, such as Axitinib. Axitinib is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). While Axitinib itself is a 6-substituted indazole, the synthetic logic and chemical transformations are directly translatable from the 4-nitro isomer. The following section outlines a representative synthetic pathway.

The key transformations involve:

  • Protection: The N-H of the indazole is often protected (e.g., with a tetrahydropyranyl group) to prevent side reactions in subsequent steps.[7]

  • Iodination: Introduction of an iodine atom at the C3 position. This is a critical step as the iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7][8]

  • Cross-Coupling: A Heck or Suzuki reaction to form a new carbon-carbon bond, attaching the rest of the drug scaffold.[7][9]

  • Nitro Reduction: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.[10] This new amino group is a key pharmacophoric feature or a point for further derivatization.

  • Final Elaboration & Deprotection: Additional synthetic steps to complete the molecule, followed by removal of the protecting group.[7]

Synthetic Pathway to an Axitinib-like Precursor

G cluster_0 Core Modification cluster_1 Scaffold Assembly cluster_2 Final API Synthesis A 6-Nitro-1H-indazole (Analogue of 4-Nitro) B N-Protection (THP) (DHP, p-TsOH) A->B 1. C C3-Iodination (I₂, Base) B->C 2. D Protected 3-Iodo-6-nitro-1H-indazole C->D E Heck Coupling (2-Vinylpyridine, Pd catalyst) D->E 3. F Coupled Intermediate E->F G Nitro Reduction (e.g., SnCl₂ or H₂/Pd-C) F->G 4. H Key Amino-Indazole Precursor G->H I Diazotization & Thiolation H->I 5. J Final Coupling & Deprotection I->J 6. K Axitinib (Final Product) J->K

Caption: General synthetic route to Axitinib from a nitro-indazole intermediate.

Protocol: C3-Iodination of a Protected Nitro-Indazole[7]

This protocol describes the critical iodination step, which prepares the molecule for cross-coupling.

  • Reaction Setup: To a solution of N-protected 6-nitro-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF), add a base such as potassium hydroxide (2.0 eq).

  • Cooling: Cool the mixture in an ice bath to below 10°C.

  • Iodine Addition: Prepare a solution of iodine (1.8 eq) in DMF. Add this solution dropwise to the reaction mixture over 2 hours, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours until completion (monitor by TLC or LC-MS).

  • Quenching and Isolation: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess iodine. Add water to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the 3-iodo-6-nitro-1H-indazole derivative.

ParameterValueReference
Substrate N-THP-6-nitro-1H-indazole[7]
Reagent Iodine (I₂)[7]
Base Potassium Hydroxide (KOH)[7]
Solvent DMF[7]
Temperature <10°C to Room Temperature[7]
Reported Yield 93-98%[7]
Mechanism of Action: Kinase Inhibition

The ultimate goal of synthesizing these complex molecules is to inhibit specific biological targets. Axitinib functions by blocking the ATP-binding site of VEGFR tyrosine kinases. The indazole core acts as a "hinge-binder," forming key hydrogen bonds with the protein backbone in the hinge region of the kinase domain, which is essential for its potent inhibitory activity.

cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition ATP ATP Kinase Kinase Active Site (e.g., VEGFR) ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Axitinib Axitinib (Indazole-based Inhibitor) Blocked Kinase Active Site (Blocked) Axitinib->Blocked Binds & Blocks NoSignal No Phosphorylation (Signal Blocked) Blocked->NoSignal

Caption: Competitive inhibition of a kinase by an indazole-based drug.

Conclusion

This compound and its isomers are not merely simple heterocyclic compounds; they are enabling building blocks in the complex world of medicinal chemistry. Its synthesis is robust and high-yielding, and its chemical handles—the nitro group and the reactive C3 position—provide a logical and flexible platform for constructing sophisticated drug molecules. The protocols and workflows detailed in this note offer a validated starting point for research and development teams aiming to leverage the power of the indazole scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors for targeted cancer therapy.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents, particularly as kinase inhibitors.[1][2] The transformation of the readily available indole core into the indazole bioisostere represents a powerful strategy in drug discovery.[1][3] This document provides a comprehensive guide to an optimized, direct synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of indoles. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols suitable for both electron-rich and electron-deficient indoles, and discuss critical parameters for reaction success and safety.

Introduction: The Strategic Value of the Indole-to-Indazole Transformation

The indazole nucleus is a bioisosteric analog of indole, a common motif in biologically active molecules. By replacing the C-H at the 3-position of indole with a nitrogen atom, the resulting indazole gains an additional hydrogen bond donor and acceptor, which can significantly enhance binding affinity within the hydrophobic pockets of target proteins.[2][4] This strategic modification has led to the development of several blockbuster drugs, including the tyrosine kinase inhibitors axitinib and pazopanib.[1][2]

The conversion of indoles to 1H-indazole-3-carboxaldehydes is particularly valuable as the aldehyde functionality serves as a versatile chemical handle for further elaboration into a diverse array of 3-substituted indazoles, a task that is challenging to achieve by direct functionalization of the indazole core.[2][5] The procedure detailed herein is based on an optimized nitrosation reaction that proceeds under mild acidic conditions, offering broad substrate scope and high yields while minimizing common side reactions.[2][4]

Reaction Mechanism and Key Challenges

The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process initiated by the in situ formation of a nitrosating agent (e.g., nitrous acid, HNO₂) from sodium nitrite and a mineral acid.[1][2]

The reaction proceeds via the following key steps:

  • Electrophilic Attack: The nitrosating agent attacks the electron-rich C3 position of the indole ring to form a 3-nitrosoindole intermediate. This intermediate exists in equilibrium with its oxime tautomer.[2]

  • Water Addition & Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position of the indole ring. This step is crucial as it triggers the cleavage of the C2-N1 bond, leading to a ring-opened intermediate.[1][2]

  • Recyclization: The process concludes with an intramolecular cyclization and dehydration to yield the thermodynamically stable 1H-indazole-3-carboxaldehyde product.[1]

A significant challenge in this reaction is the competing formation of dimeric side products.[1][2] This occurs when the highly reactive 3-nitrosoindole intermediate is trapped by another molecule of the starting indole instead of water. This side reaction is particularly prevalent with electron-rich indoles and at higher indole concentrations. The protocols described below are specifically designed to mitigate this issue.[6]

G Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 NitrosatingMixture NaNO₂, HCl (aq) (Nitrosating Mixture) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O Addition at C2 & Ring Opening Dimer Dimeric Side Products Nitrosoindole->Dimer Dimerization Water H₂O Indazole 1H-Indazole-3- carboxaldehyde RingOpened->Indazole Ring Closure AnotherIndole Indole

Caption: Reaction pathway for the nitrosation of indoles.

Experimental Design and Optimization

The success of this transformation hinges on careful control of several experimental parameters. The "reverse addition" technique, where the indole solution is added slowly to the pre-formed nitrosating mixture, is the single most important factor for achieving high yields.[2][6]

Key Parameters:

  • Stoichiometry: An excess of sodium nitrite (e.g., 8 equivalents) is used to ensure complete conversion and maintain a sufficient concentration of the nitrosating agent throughout the addition. The acid (e.g., 2.7 equivalents of HCl) is the limiting reagent relative to NaNO₂, which helps maintain a mildly acidic pH, preventing unwanted side reactions like diazonium salt formation.[2][6]

  • Slow Addition: Using a syringe pump to add the indole solution over a prolonged period (e.g., 2 hours) maintains a very low instantaneous concentration of the indole. This kinetically favors the desired intramolecular pathway (trapping of the intermediate by water) over the bimolecular side reaction (dimerization).[1][6]

  • Temperature: The optimal temperature is substrate-dependent. Electron-rich indoles are highly reactive and require low temperatures (0 °C) to control reactivity and prevent side reactions. Conversely, electron-deficient indoles (e.g., nitroindoles) require heating (up to 80 °C) to achieve a reasonable reaction rate.[1][2][5]

  • Solvent: A mixture of N,N-Dimethylformamide (DMF) and water is typically used. DMF serves to solubilize the indole substrate, while water is both a solvent for the inorganic reagents and a key reactant in the ring-opening step.[1][2]

Detailed Experimental Protocols

Safety First: Nitrosating agents and N-nitroso compounds are potentially carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] All waste should be quenched and disposed of according to institutional safety guidelines.

G start Start prep 1. Prepare Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O at 0 °C) start->prep slow_add 3. Slow Addition (Add Indole solution to Nitrosating Mixture via syringe pump over 2h at 0 °C) prep->slow_add add 2. Prepare Indole Solution (Indole in DMF) add->slow_add react 4. Reaction Progression (Stir at specified temp/time, monitor by TLC) slow_add->react workup 5. Aqueous Work-up (Extract with EtOAc, wash with brine) react->workup purify 6. Purification (Dry, concentrate, and perform column chromatography) workup->purify end Pure 1H-Indazole-3- carboxaldehyde purify->end

Caption: Experimental workflow for indole nitrosation.
General Protocol for a 1 mmol Scale Reaction

This protocol is a general starting point and can be adapted based on the specific indole substrate as detailed in Table 1.[2]

Materials & Reagents:

  • Substituted Indole (1 mmol, 1 equiv.)

  • Sodium nitrite (NaNO₂): 550 mg (8 mmol, 8 equiv.)

  • Hydrochloric acid (HCl): 1.33 mL of a 2 N aqueous solution (2.7 mmol, 2.7 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL). Cool the flask to 0 °C in an ice-water bath. Slowly add the 2 N aqueous HCl solution (1.33 mL, 2.7 mmol) dropwise to the mixture while maintaining the temperature at 0 °C. Stir the resulting pale blue solution under argon for 10 minutes at 0 °C.[1][2]

  • Addition of Indole: In a separate flask, prepare a solution of the indole (1 mmol) in DMF (3 mL). Draw this solution into a syringe and place it on a syringe pump. Add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Progression: Once the addition is complete, allow the reaction to proceed. The required temperature and time will vary depending on the electronic nature of the indole substrate (see Table 1). Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.[1]

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure 1H-indazole-3-carboxaldehyde.[1]

Substrate Scope and Optimized Conditions

The optimized protocol is versatile and has been successfully applied to a range of substituted indoles. The following table summarizes the specific conditions and outcomes for various substrates, demonstrating the method's adaptability.

EntryIndole SubstrateR GroupTemp (°C)Time (h)Yield (%)Citation
15-Bromoindole5-Brrt1296[2]
26-Chloroindole6-Clrt1286[2]
35-Methoxyindole5-MeOrt1291[2]
4IndoleH502478[2]
52-Methylindole2-Me504837¹[2]
65-NHBoc-indole5-NHBocrt1278[2]
75-Nitroindole5-NO₂806Quant.[1][2]

¹Product is the corresponding keto-indazole. rt = room temperature.

Causality Behind Condition Choices:

  • Electron-rich indoles (Entries 1-3, 6): These substrates are highly reactive towards electrophilic nitrosation. The reaction proceeds efficiently at room temperature after the initial 0 °C addition, providing excellent yields. The Boc-protecting group in Entry 6 remains intact under these mild acidic conditions, highlighting the protocol's functional group tolerance.[2]

  • Electron-neutral/slightly deficient indoles (Entries 4-5): These require moderate heating (50 °C) to facilitate the conversion of the initial intermediates to the final indazole product.[2][5]

  • Electron-deficient indoles (Entry 7): The strongly deactivating nitro group makes the indole ring much less nucleophilic. Consequently, forcing conditions (80 °C) are required to drive the initial nitrosation and subsequent transformation to completion.[1][2]

References

Application Notes and Protocols for the Derivatization of 4-Nitro-1H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive framework for the derivatization of 4-nitro-1H-indazole, a versatile starting material for the generation of diverse small molecule libraries for biological screening. We present detailed, field-proven protocols for key chemical transformations including N-alkylation, C-3 bromination, Suzuki-Miyaura cross-coupling, nitro group reduction, and subsequent amide bond formation. Furthermore, this document outlines standardized protocols for the biological evaluation of the synthesized derivatives, focusing on anticancer, antimicrobial, and antiparasitic screening assays. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and chemical biology with a practical guide to unlock the therapeutic potential of the this compound core.

Introduction: The this compound Scaffold as a Platform for Drug Discovery

Indazole and its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[3][4] The this compound core is of particular interest due to the presence of multiple reactive sites that allow for systematic chemical modifications. The nitro group, an electron-withdrawing moiety, influences the reactivity of the indazole ring and serves as a precursor to a highly versatile amino group. The N-H of the pyrazole ring and the C-3 position are also amenable to functionalization, providing avenues to explore the chemical space around the core structure. This strategic derivatization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds, enabling the optimization of potency and selectivity towards specific biological targets.

This guide is structured to provide a logical progression from the synthesis of a diversified compound library to its subsequent biological evaluation. Each protocol is presented with an explanation of the underlying chemical principles and practical considerations to ensure successful implementation.

Synthesis and Derivatization of this compound

The journey to a diverse library of bioactive compounds begins with the strategic modification of the this compound starting material. The following sections detail key derivatization reactions.

Synthesis of the Starting Material: this compound

The synthesis of this compound is efficiently achieved from 2-methyl-3-nitroaniline via a diazotization and cyclization reaction.[5]

Protocol 1: Synthesis of this compound

  • Materials: 2-methyl-3-nitroaniline, sodium nitrite, glacial acetic acid, water.

  • Procedure:

    • In a flask equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid at 0 °C.

    • Prepare a solution of sodium nitrite (2.2 eq) in water.

    • Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at once. An immediate precipitate should be observed.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Filter the precipitate and concentrate the filtrate under reduced pressure.

    • Suspend the resulting solid in water, filter, and dry to yield this compound as a dark orange solid.[5]

Derivatization Strategy Overview

The following diagram illustrates the key derivatization pathways for this compound, which will be detailed in the subsequent protocols.

Derivatization_Workflow Start This compound N_Alkylation N-Alkylation (Protocol 2) Start->N_Alkylation Bromination C-3 Bromination (Protocol 3) Start->Bromination Nitro_Reduction Nitro Reduction (Protocol 5) Start->Nitro_Reduction N_Alkylated_Product N-Alkyl-4-nitro-1H-indazole N_Alkylation->N_Alkylated_Product Bromo_Product 3-Bromo-4-nitro-1H-indazole Bromination->Bromo_Product N_Alkylated_Product->Nitro_Reduction Suzuki Suzuki Coupling (Protocol 4) Bromo_Product->Suzuki Suzuki_Product 3-Aryl-4-nitro-1H-indazole Suzuki->Suzuki_Product Suzuki_Product->Nitro_Reduction Amino_Indazole 4-Amino-1H-indazole Derivative Nitro_Reduction->Amino_Indazole Amide_Coupling Amide Coupling (Protocol 6) Amino_Indazole->Amide_Coupling Final_Product Final Amide Derivatives Amide_Coupling->Final_Product

Caption: Key derivatization pathways for this compound.

N-Alkylation of this compound

Alkylation of the indazole nitrogen is a common strategy to introduce diverse substituents and modulate solubility and cell permeability. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the reaction conditions. For many indazole derivatives, using a strong base like sodium hydride in an aprotic solvent such as THF tends to favor the formation of the N1-alkylated product.[4]

Protocol 2: N1-Alkylation of this compound

  • Materials: this compound, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), alkyl halide (e.g., methyl iodide, benzyl bromide), nitrogen or argon atmosphere.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

C-3 Bromination of this compound

Introduction of a halogen at the C-3 position provides a handle for transition metal-catalyzed cross-coupling reactions, significantly expanding the accessible chemical diversity.

Protocol 3: C-3 Bromination of this compound

  • Materials: this compound, sodium acetate, acetic acid, chloroform, bromine.

  • Procedure:

    • To a flask, add this compound (1.0 eq), sodium acetate (1.0 eq), acetic acid, and chloroform.

    • Prepare a solution of bromine (1.05 eq) in acetic acid.

    • Add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25 °C.

    • Stir the reaction mixture for two hours.

    • Concentrate the mixture under reduced pressure.

    • Add water to the resulting solid, collect the solid by filtration, wash with water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.[1]

Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-nitro-1H-indazole

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C-3 position.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • Materials: 3-bromo-4-nitro-1H-indazole, aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), base (e.g., K2CO3, 3.0 eq), solvent (e.g., 1,4-dioxane/water mixture), inert atmosphere.

  • Procedure:

    • To a reaction vessel, add 3-bromo-4-nitro-1H-indazole (1.0 eq), the boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.[6]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step, as the resulting amino group can be further functionalized, most commonly through amide bond formation.

Protocol 5: Reduction of the Nitro Group to an Amine

  • Materials: this compound derivative, iron powder (5.0 eq) and ammonium chloride solution (saturated), or tin(II) chloride (3.0 eq) and hydrochloric acid, ethanol or ethyl acetate.

  • Procedure (using Iron):

    • Dissolve the nitro-indazole derivative in ethanol or ethyl acetate.

    • Add iron powder and a saturated aqueous solution of ammonium chloride.

    • Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

    • Filter the hot solution through Celite to remove iron salts.

    • Concentrate the filtrate to obtain the crude amino-indazole derivative, which can often be used in the next step without further purification.[2]

Amide Coupling

The amino-indazole can be coupled with a variety of carboxylic acids to generate a library of amides, a common structural motif in many drugs.

Protocol 6: Amide Bond Formation

  • Materials: 4-amino-1H-indazole derivative, carboxylic acid (1.0 eq), coupling agent (e.g., HATU, HOBt/EDC), tertiary amine base (e.g., triethylamine, DIPEA), anhydrous aprotic solvent (e.g., DMF).

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the base.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the 4-amino-1H-indazole derivative to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[7]

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide standardized methods for anticancer, antimicrobial, and antiparasitic screening.

General Workflow for Biological Screening

Biological_Screening_Workflow Compound_Library Synthesized Indazole Derivative Library Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Anticancer Anticancer (e.g., MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial (e.g., Broth Microdilution) Primary_Screening->Antimicrobial Antiparasitic Antiparasitic (e.g., Leishmania Assay) Primary_Screening->Antiparasitic Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Antiparasitic->Hit_Identification Dose_Response Dose-Response and IC50/MIC Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: General workflow for the biological screening of indazole derivatives.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used for in vitro screening of cytotoxic drugs.[8]

Protocol 7: MTT Assay for Cytotoxicity

  • Materials: Human cancer cell line (e.g., MCF-7, HeLa), culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Protocol 8: Broth Microdilution Assay for MIC Determination

  • Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, synthesized indazole derivatives.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Antiparasitic Activity Screening

Screening for antiparasitic activity often involves in vitro assays using the relevant parasite species. The following is a general protocol for screening against Leishmania promastigotes.

Protocol 9: Anti-Leishmania Promastigote Assay

  • Materials: Leishmania species (e.g., L. donovani, L. major) promastigotes, culture medium (e.g., M199), 96-well plates, resazurin solution.

  • Procedure:

    • Culture Leishmania promastigotes to the logarithmic growth phase.

    • Seed the promastigotes into a 96-well plate.

    • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., amphotericin B) and a negative control (parasites with vehicle).

    • Incubate the plate at the appropriate temperature (e.g., 26°C) for 48-72 hours.

    • Add resazurin solution and incubate for a further 4-24 hours.

    • Measure the fluorescence or absorbance to determine parasite viability.

    • Calculate the IC50 values for the active compounds.

Data Presentation and Interpretation

For each synthesized compound, the physicochemical properties and biological activity data should be systematically recorded.

Table 1: Example Data Summary for a Synthesized Indazole Derivative

Compound IDStructureMolecular Weight ( g/mol )Yield (%)IC50 (µM) - MCF-7MIC (µg/mL) - S. aureusIC50 (µM) - L. donovani
IND-001 250.28512.5>648.2
IND-002 320.4785.2162.1
... ..................

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust and versatile toolkit for medicinal chemists and biologists to synthesize and evaluate new indazole-based compounds. By systematically exploring the chemical space around this privileged scaffold and employing standardized biological screening assays, researchers can efficiently identify and optimize lead compounds for a range of diseases, including cancer and infectious diseases. The integration of synthetic chemistry and biological evaluation is paramount to advancing the field of drug discovery, and the this compound core represents a valuable starting point for such endeavors.

References

Application Notes and Protocols: 4-Nitro-1H-indazole in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Nitro-Functionalized Heterocycle

4-Nitro-1H-indazole is a heterocyclic aromatic organic compound that stands out as a highly versatile building block in modern materials science. Its structure, which combines a stable indazole core with a strategically placed nitro group, offers a unique combination of reactivity and functionality. The indazole moiety, a bioisostere of indole, provides a rigid, planar scaffold with hydrogen bonding capabilities, while the nitro group serves a dual purpose.[1] It acts as a powerful electron-withdrawing group, modulating the electronic properties of the molecule, and serves as a precursor to other functional groups, most notably the amino group, through straightforward chemical reduction.

This guide provides an in-depth exploration of the applications of this compound in materials science, moving beyond simple descriptions to explain the fundamental principles behind its use. We will cover its role as a precursor in the synthesis of high-energy materials, its transformation into functional monomers for advanced polymers, and its potential as a ligand precursor for creating porous metal-organic frameworks (MOFs). The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical foundation for innovation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in experimental design. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 2942-40-7[2][]
Molecular Formula C₇H₅N₃O₂[][4]
Molecular Weight 163.13 g/mol [][4]
Appearance Dark orange solid[5]
Melting Point 199-203 °C[4]
Boiling Point 383.3 ± 15.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Flash Point 185.6 ± 20.4 °C[4]
LogP 1.55[4]

Core Synthesis and Functionalization Protocols

The utility of this compound begins with its synthesis and subsequent transformation into other key intermediates. The following protocols provide detailed, step-by-step instructions for these fundamental procedures.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a diazotization and intramolecular cyclization reaction starting from 2-methyl-3-nitroaniline. The low temperature is critical to stabilize the intermediate diazonium salt, preventing its premature decomposition and maximizing the yield of the desired cyclized product.

Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Prepare Solutions: Prepare an aqueous solution of sodium nitrite by dissolving 20 g (0.29 mol) of NaNO₂ in 50 mL of water. In a separate reaction vessel equipped with an overhead stirrer, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid.[2][5]

  • Reaction Initiation: Cool the acetic acid solution containing 2-methyl-3-nitroaniline to 0 °C using an ice bath.

  • Diazotization: While stirring vigorously, add the entire aqueous sodium nitrite solution to the cooled acetic acid solution at once. An immediate precipitate should be observed.[2][5]

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.[5]

  • Work-up and Isolation: Filter the precipitate from the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Suspend the resulting dark orange solid in water, filter again, and dry the solid to yield this compound. The expected yield is typically very high, around 99%.[5]

Protocol 2: Reduction to 4-Amino-1H-indazole

The conversion of the nitro group to an amine is one of the most powerful transformations for this compound, opening up vast possibilities for further functionalization. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose.

Workflow for Reduction of this compound

start_mat This compound in Ethanol process Stir at RT 4-6 hours start_mat->process catalyst 10% Pd/C catalyst->process reagent H₂ Gas (Balloon or Parr Shaker) reagent->process workup Filter through Celite® Concentrate Filtrate process->workup Monitor by TLC product 4-Amino-1H-indazole workup->product

Caption: Catalytic hydrogenation of this compound.

Methodology:

  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution under an inert atmosphere.[6]

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[6]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely.

  • Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Amino-1H-indazole. The product can be further purified by recrystallization or column chromatography if necessary.[6]

Application in High-Energy Materials

The high nitrogen content and the presence of the nitro group make this compound and its derivatives attractive candidates for research into new energetic materials.[7] The goal in this field is to design molecules with a high heat of formation, good oxygen balance, and high density, which together contribute to superior detonation performance.[8][9] While this compound itself is not a primary explosive, it serves as an excellent scaffold for the introduction of additional energy-rich functional groups (e.g., -NO₂, -N₃, -ONO₂) to create more advanced energetic compounds.

Conceptual Pathway for Energetic Material Synthesis

start This compound process Further Functionalization (e.g., Nitration, Azidation) start->process product High-Energy Density Indazole Derivative process->product prop1 High Heat of Formation product->prop1 prop2 Improved Oxygen Balance product->prop2 prop3 High Density product->prop3

Caption: Conceptual use of this compound in energetic materials.

Comparative Data of Energetic Materials

To provide context, the table below shows the calculated detonation properties of representative energetic materials based on other heterocyclic backbones, illustrating the performance targets for new materials derived from indazoles.

CompoundDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)Reference
HMX 1.91910039.3[8] (comparative)
Compound 5 (Zhao et al.) 1.97922038.5[8]
Compound 6 (Zhao et al.) 1.88905037.0[8]
Hydrazinium Salt 11 (Xue et al.) 1.82882235.1[7][9]

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[10] The properties of a MOF—such as pore size, chemical environment, and stability—are directly dictated by the choice of these building blocks. Functionalized indazoles are emerging as promising ligands for MOF synthesis.[11]

This compound can be utilized in MOF design in two primary ways:

  • Post-Synthetic Modification: The nitro group can be incorporated into the MOF structure and subsequently reduced to an amino group, providing a reactive site within the pores for catalysis or sensing applications.

  • Ligand Precursor: More commonly, this compound is first converted into a multitopic linker (e.g., by reduction to 4-amino-indazole followed by reaction to introduce coordinating groups like carboxylates or pyridyls). This tailored ligand is then used in the primary MOF synthesis. The amino group itself can also act as a coordination site.

Protocol 3: General Solvothermal Synthesis of an Indazole-Based MOF (Illustrative)

This protocol outlines a general method for MOF synthesis. The specific choice of metal salt, ligand, solvent, and temperature are critical variables that must be optimized for each new material.

Conceptual MOF Self-Assembly

metal Metal Salt (e.g., Zn(NO₃)₂) process Solvothermal Reaction (Heat in sealed vessel) metal->process linker Indazole-based Linker (e.g., 4-amino-indazole-dicarboxylate) linker->process solvent Solvent (e.g., DMF) solvent->process mof Crystalline MOF Structure process->mof Self-Assembly

Caption: Solvothermal self-assembly of a Metal-Organic Framework.

Methodology:

  • Precursor Preparation: In a glass vial, dissolve the metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) (1.0 eq) and the functionalized indazole-based organic linker (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).[10]

  • Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80-150 °C) for a period ranging from 12 to 72 hours.[10]

  • Cooling and Isolation: Allow the oven to cool down to room temperature slowly. Crystalline MOF product should precipitate from the solution.

  • Washing: Decant the mother liquor and wash the crystalline product repeatedly with fresh DMF to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, exchange the DMF with a more volatile solvent (like ethanol or acetone) over 1-2 days, then heat the sample under vacuum. This "activation" step is crucial for applications in gas storage and catalysis.

Summary and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic platform for materials innovation. Its well-defined synthesis, coupled with the versatile reactivity of the nitro group, provides an accessible entry point for creating a diverse range of advanced materials. The protocols and applications outlined in this guide demonstrate its utility as a precursor for next-generation energetic materials and as a functional component in the design of sophisticated porous materials like MOFs.

Future research will likely focus on developing novel indazole-based ligands to create MOFs with tailored properties for specific applications, such as selective carbon capture, chemical sensing, and heterogeneous catalysis.[12] In the field of energetic materials, the incorporation of the indazole scaffold into more complex, highly energetic structures remains a promising avenue for discovering compounds with enhanced performance and improved safety profiles.

References

Application Note: A Robust and Optimized Synthesis of 1H-Indazole-3-Carboxaldehydes from Nitro-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the synthesis of 1H-indazole-3-carboxaldehydes, a critical class of intermediates in pharmaceutical development, starting from substituted nitro-indoles. Indazole derivatives are highly valued in medicinal chemistry, particularly as kinase inhibitors, and this transformation from an indole scaffold represents a key "scaffold hopping" strategy.[1] We will explore the underlying reaction mechanism, provide detailed and optimized experimental protocols for electron-deficient indoles, and discuss critical process parameters necessary to ensure high yields and purity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to successfully implement and adapt this methodology.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole motif is a privileged structure in modern drug discovery, prized for its role in designing potent kinase inhibitors.[2][3][4] As bioisosteres of indoles, indazoles feature two adjacent nitrogen atoms that can form strong hydrogen bonds within the hydrophobic pockets of proteins, a crucial interaction for potent and selective enzyme inhibition.[2][3] This has led to the development of several marketed oncology drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®).[2][5]

The 1H-indazole-3-carboxaldehyde is a particularly valuable intermediate.[2][6][7] The aldehyde functional group is a versatile handle for a wide array of subsequent chemical transformations, such as Knoevenagel and Wittig condensations, or the construction of further heterocyclic systems.[2][7][8] However, direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is ineffective.[7][9] This necessitates an alternative synthetic approach. The nitrosation of indole precursors provides a direct, efficient, and scalable route to these essential building blocks.[7][9] This application note focuses specifically on the conversion of nitro-indoles, a class of electron-poor substrates that require optimized conditions for successful transformation.

Reaction Mechanism: From Indole to Indazole

The conversion of an indole to a 1H-indazole-3-carboxaldehyde proceeds through a multi-step pathway initiated by the nitrosation of the indole's electron-rich C3 position.[5][7][9]

The key mechanistic steps are:

  • Nitrosation: In a mildly acidic aqueous environment, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which is the active nitrosating agent. This agent electrophilically attacks the C3 position of the indole ring to form a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[5][7]

  • Ring Opening: The oxime intermediate facilitates the nucleophilic addition of water at the C2 position of the indole ring. This triggers the opening of the five-membered pyrrole ring.[5][7]

  • Ring Closure: The process concludes with a dehydration and subsequent ring-closure cyclization to form the stable six-membered aromatic ring of the final 1H-indazole-3-carboxaldehyde product.[5][7]

A significant side reaction, particularly with electron-rich indoles, is the nucleophilic attack of a starting indole molecule onto the electrophilic oxime intermediate, leading to the formation of deep red-colored dimeric byproducts.[9] To suppress this, a "reverse addition" protocol—where the indole solution is added slowly to the nitrosating mixture—is critical. This maintains a low concentration of the indole, minimizing dimerization and maximizing the yield of the desired product.[3][9]

Reaction_Mechanism Figure 1: Reaction Pathway for Indole Nitrosation Indole Nitro-Indole Nitrosating NaNO₂, HCl (aq) (Nitrosating Mixture) Oxime 3-Nitrosoindole (Oxime Intermediate) Nitrosating->Oxime Nitrosation at C3 Water H₂O Dimer Dimeric Side Products Oxime->Dimer Dimerization RingOpened Ring-Opened Intermediate Water->RingOpened H₂O addition at C2 & Ring Opening Product 1H-Indazole-3-carboxaldehyde RingOpened->Product Ring Closure Indole2 Nitro-Indole (Nucleophile) Indole2->Dimer

Caption: Reaction pathway for the nitrosation of indoles.

Optimized Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol is specifically optimized for electron-deficient substrates like 6-nitroindole, which require heating to achieve full conversion.[2][7][8]

Materials & Equipment
  • Reagents: 6-Nitroindole, Sodium nitrite (NaNO₂), 2 N Hydrochloric acid (HCl), N,N-Dimethylformamide (DMF), Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, syringe pump (recommended), heating mantle, separatory funnel, rotary evaporator, and apparatus for column chromatography (silica gel).

Step-by-Step Procedure

Step 1: Preparation of the Nitrosating Mixture

  • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water.[5][8]

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 10.5 mL of 2 N aqueous HCl (21 mmol, 7 equiv.) to the stirred sodium nitrite solution at 0 °C.[8]

  • Maintain the mixture at 0 °C under argon for 10 minutes. An orange-yellow color may develop.

  • Add 9 mL of DMF to the mixture.[5][8]

Step 2: Addition of the Nitro-Indole Substrate

  • In a separate flask, prepare a solution of 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in 9 mL of DMF.[5][8]

  • Crucial Step: Using a syringe pump, add the 6-nitroindole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours. This slow, controlled addition is the "reverse addition" technique essential for minimizing side reactions.[2]

Step 3: Reaction Progression and Heating

  • After the addition is complete, remove the ice bath.

  • Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[5][8] Electron-poor indoles require these more forcing conditions to drive the reaction to completion.[7][9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (e.g., 3 x 30 mL).[5][8]

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.[5][8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][8]

Step 5: Purification

  • Purify the resulting crude solid by column chromatography on silica gel.[5][9]

  • An appropriate eluent system is typically a mixture of petroleum ether and ethyl acetate.[9]

  • Combine the fractions containing the pure product and concentrate to yield 6-Nitro-1H-indazole-3-carbaldehyde as an orange or yellow solid.[10]

Workflow Figure 2: Experimental Workflow for Nitro-Indole Nitrosation start Start: Prepare Nitrosating Mixture (NaNO₂, HCl, H₂O, DMF at 0°C) add Slowly Add Nitro-Indole in DMF (via Syringe Pump over 2h at 0°C) start->add heat Heat Reaction to 80°C (Stir under Argon for 6h) add->heat workup Aqueous Workup (Cool, Extract with EtOAc, Wash with Brine) heat->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify product Final Product: 1H-Indazole-3-carboxaldehyde purify->product

Caption: Experimental workflow for nitro-indole nitrosation.

Quantitative Data and Troubleshooting

The optimized reaction conditions vary depending on the electronic nature of the indole substrate. The following table summarizes these differences.

Substrate TypeExample SubstituentAddition Temp.Reaction Temp.Reaction TimeKey Considerations
Electron-Donating Methoxy, Benzyloxy0 °CRoom Temp~4-6 hHighly susceptible to dimerization; slow addition is critical.
Electron-Neutral/Halogenated H, Br, Cl0 °C50 °C~3-5 hMay require gentle heating to ensure full conversion of intermediates.[2]
Electron-Withdrawing Nitro , Cyano, CHO0 °C80 °C ~6 h Lower reactivity requires higher temperatures for conversion.[2][7]
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low Yield & Deep Red Coloration Formation of Dimer Byproducts: The nucleophilic starting indole has reacted with the oxime intermediate.Strictly adhere to the "reverse addition" protocol. Ensure the indole solution is added very slowly to the nitrosating mixture to keep its concentration low.[9]
Incomplete Reaction Insufficient Heating: Electron-poor indoles like nitro-indoles are less reactive and require thermal energy to proceed.Ensure the reaction is heated to 80 °C after the addition is complete. Monitor by TLC to confirm the disappearance of the starting material before work-up.[7][9]
Difficulty in Purification Presence of Colored Impurities: Residual dimeric byproducts or other side reactions.Careful column chromatography is the primary solution. A gradient elution may be necessary to separate the product from closely-eluting impurities.[9]

Conclusion

The nitrosation of nitro-indoles is a powerful and reliable method for synthesizing 1H-indazole-3-carboxaldehydes, which are indispensable building blocks in medicinal chemistry. The success of this procedure hinges on understanding the reaction mechanism and carefully controlling the experimental conditions. By employing a reverse addition protocol to minimize side reactions and applying sufficient heat to drive the conversion of electron-poor substrates, researchers can achieve high yields of the desired product. This robust protocol should prove highly valuable for drug discovery programs requiring access to this important class of heterocyclic intermediates.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold, combined with the electronic properties imparted by the nitro group, makes it a valuable pharmacophore. However, the presence of two reactive nitrogen atoms (N-1 and N-2) and the strongly electron-withdrawing nitro group presents unique challenges in its synthetic manipulation. Regioselective functionalization of the indazole core is often essential for modulating biological activity, and this necessitates a robust protecting group strategy. This guide provides an in-depth analysis of protecting group strategies for this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the indazole ring system. It deactivates the benzene portion of the molecule towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] This electronic effect also modulates the nucleophilicity of the N-1 and N-2 positions, impacting the regioselectivity of N-protection.

Navigating the Regioselectivity of N-Protection

The choice of protecting group and the reaction conditions are critical in directing the regioselectivity of N-substitution on the indazole ring. The two nitrogen atoms, N-1 and N-2, exhibit different steric and electronic environments. The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[2] However, the N-2 lone pair is often considered more kinetically accessible.[2]

The presence of the electron-withdrawing nitro group at the 4-position is expected to decrease the electron density at both nitrogen atoms, influencing their reactivity. Studies on substituted indazoles have shown that electron-withdrawing groups can significantly impact the N-1/N-2 selectivity of alkylation. For instance, indazoles with a nitro group at the C-7 position exhibit excellent N-2 regioselectivity.[3][4] This suggests that for this compound, careful selection of reaction conditions is paramount to achieve the desired protected regioisomer.

Below is a decision-making workflow for selecting an appropriate protecting group strategy for this compound.

G cluster_0 Protecting Group Selection Workflow for this compound start Start with This compound q1 Desired Regioisomer? start->q1 n1 N-1 Isomer (Thermodynamic Product) q1->n1 N-1 n2 N-2 Isomer (Kinetic Product) q1->n2 N-2 cond1 Thermodynamic Conditions (e.g., Strong Acid, Heat) n1->cond1 cond2 Kinetic Conditions (e.g., Mild Acid, Low Temp) n2->cond2 pg_choice Select Protecting Group (Boc, SEM, Benzyl, THP) cond1->pg_choice cond2->pg_choice reaction Protection Reaction pg_choice->reaction deprotection Deprotection reaction->deprotection end Proceed with Functionalization deprotection->end

Caption: Decision workflow for selecting a protecting group strategy.

Protecting Group Strategies and Protocols

This section details the application of common nitrogen protecting groups—Boc, SEM, Benzyl, and THP—for this compound. Each subsection provides an overview of the protecting group, its advantages and limitations, and detailed experimental protocols for its installation and removal.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[5]

  • Advantages: Stable to a wide range of non-acidic reagents, including organometallics and reducing agents. Cleavage conditions are generally mild and selective.

  • Limitations: Labile to strong acids, which may not be compatible with all substrates.

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from general procedures for the N-Boc protection of amines.[6]

  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (0.1–0.5 M), add triethylamine (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection

This protocol utilizes trifluoroacetic acid (TFA) for the efficient removal of the Boc group.[1][7]

  • Preparation: Dissolve the N-Boc protected this compound (1.0 equiv.) in anhydrous DCM (0.1-0.5 M) and cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add TFA to the stirred solution. A 1:1 mixture of TFA:DCM is often effective.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a robust protecting group that is stable to a wide range of conditions but can be selectively removed.[8]

  • Advantages: Stable to strongly basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. Can direct ortho-lithiation.

  • Limitations: Removal often requires fluoride reagents or strong acids, which may have compatibility issues with other functional groups.

Protocol 3: N-SEM Protection of this compound

This protocol is based on general procedures for SEM protection of heterocycles.[5][9]

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF or THF (0.2-0.5 M) at 0 °C, add a solution of this compound (1.0 equiv.) in the same solvent dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Protocol 4: N-SEM Deprotection

The SEM group can be removed under acidic conditions or with a fluoride source.[8][10]

  • Method A (Acidic Cleavage):

    • Dissolve the N-SEM protected indazole in a mixture of THF and 2M HCl.

    • Heat the reaction mixture at reflux and monitor by TLC.

    • Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract with an organic solvent, dry, and concentrate to obtain the deprotected indazole.

  • Method B (Fluoride-mediated Cleavage):

    • Dissolve the N-SEM protected indazole in anhydrous THF.

    • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5-2.0 equiv.).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Quench the reaction with water, extract with an organic solvent, dry, and concentrate.

Benzyl (Bn) Group

The benzyl group is a common and robust protecting group for amines.

  • Advantages: Stable to a wide range of reaction conditions, including acidic and basic media, and many organometallic reagents.

  • Limitations: Removal typically requires hydrogenolysis, which is not compatible with reducible functional groups like nitro groups. Alternative deprotection methods are often harsh.

Protocol 5: N-Benzylation of this compound

This protocol uses standard Williamson ether synthesis-like conditions.[11][]

  • Preparation: To a suspension of NaH (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF or THF at 0 °C, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Reaction: After stirring for 30 minutes at 0 °C, add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 equiv.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 3.

Protocol 6: N-Benzyl Deprotection (Caution with Nitro Group)

Standard hydrogenolysis for benzyl group removal will also reduce the nitro group. Alternative, harsher methods may be required if the nitro group needs to be preserved.[13]

  • Reductive Cleavage (Concurrent Nitro Reduction):

    • Dissolve the N-benzyl-4-nitro-1H-indazole in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. This will yield 4-amino-1H-indazole.

Tetrahydropyranyl (THP) Group

The THP group is an acid-labile protecting group, forming a stable acetal with the indazole nitrogen.

  • Advantages: Stable to basic, nucleophilic, and reducing conditions.

  • Limitations: Introduces a new stereocenter, potentially leading to diastereomeric mixtures. Labile to acidic conditions.

Protocol 7: N-THP Protection of this compound

This protocol uses acid catalysis for the formation of the THP ether.[14][15]

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF.

  • Reaction: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv.) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 8: N-THP Deprotection

The THP group is readily cleaved under acidic conditions.[16][17]

  • Preparation: Dissolve the N-THP protected this compound in methanol or ethanol.

  • Reaction: Add a catalytic amount of a strong acid, such as HCl or p-TsOH.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution), and remove the solvent under reduced pressure.

  • Purification: Extract the product with an organic solvent, dry, and concentrate.

Data Summary

The following table summarizes the key characteristics of the discussed protecting groups for this compound.

Protecting GroupInstallation ConditionsDeprotection ConditionsStability
Boc Boc₂O, base (e.g., TEA, DMAP)Acidic (e.g., TFA, HCl)Stable to base, nucleophiles, and reducing agents.
SEM SEM-Cl, base (e.g., NaH)Acidic (HCl) or Fluoride (TBAF)Very stable to a wide range of conditions.
Benzyl (Bn) BnBr or BnCl, base (e.g., NaH)Hydrogenolysis (reduces nitro group)Stable to acid, base, and many reagents.
THP DHP, acid catalyst (e.g., p-TsOH)Acidic (e.g., HCl, p-TsOH)Stable to base, nucleophiles, and reducing agents.

Conclusion

The selection of an appropriate protecting group for this compound is a critical decision that significantly impacts the overall success of a synthetic route. The strongly electron-withdrawing nitro group influences not only the regioselectivity of the protection reaction but also the stability of the protected intermediate and the conditions required for deprotection. This guide provides a comprehensive overview of common protecting groups and detailed protocols to aid researchers in developing robust and efficient synthetic strategies for this important class of molecules. Careful consideration of the compatibility of the protecting group with subsequent reaction steps is essential for the successful synthesis of complex this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Nitro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Nitro-1H-indazole. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yield and purity. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Safety First: Critical Precautions for Indazole Synthesis

Before commencing any experimental work, a thorough risk assessment is mandatory. The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.

  • Handling Nitrites and Acids : The reaction uses sodium nitrite and glacial acetic acid to generate nitrous acid in situ. Nitric acid and its precursors are highly corrosive and strong oxidizers.[1][2] Contact with skin and eyes can cause severe burns.[2] All manipulations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including acid-resistant gloves (butyl or nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[1]

  • Diazotization Reaction Hazards : Although this procedure involves an intramolecular cyclization, the formation of the diazonium intermediate is an exothermic process. Uncontrolled temperature increases can lead to vigorous decomposition, releasing toxic nitrogen oxides (NOx) and potentially causing a runaway reaction.[3] Strict temperature control is paramount.

  • Waste Disposal : All chemical waste, including acidic filtrates and organic residues, must be neutralized and disposed of in accordance with local environmental regulations. Do not mix nitric acid waste with organic solvents.[2]

Optimized Synthesis Protocol: this compound

This protocol is adapted from a high-yield procedure involving the diazotization and intramolecular cyclization of 2-methyl-3-nitroaniline.[4] It is designed to be a self-validating system where careful execution consistently leads to high yields.

Experimental Protocol

Materials:

  • 2-Methyl-3-nitroaniline (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) (2.2 eq)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer (essential for slurry)

  • Thermometer

  • Addition funnel

  • Ice bath

Procedure:

  • Setup : In a chemical fume hood, equip a three-neck flask with an overhead stirrer, a thermometer, and a stopper.

  • Dissolution : Charge the flask with 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) and glacial acetic acid (e.g., 150 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling : Cool the solution to 0°C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.

  • Nitrite Solution Preparation : In a separate beaker, dissolve sodium nitrite (e.g., 20 g, 0.29 mol) in deionized water (e.g., 50 mL).

  • Diazotization & Cyclization : Add the entire aqueous sodium nitrite solution to the cooled acetic acid solution at once while stirring vigorously with the overhead stirrer.[4] An immediate precipitate will form, creating a thick slurry.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature while continuing to stir overnight (approx. 16-18 hours). The vigorous stirring is crucial to ensure proper mixing of the heterogeneous mixture.[4]

  • Initial Product Isolation : After the reaction is complete (monitor by TLC if desired), filter the precipitate using a Büchner funnel.

  • Workup : Concentrate the filtrate under reduced pressure (in vacuo). This will yield a dark orange solid. Suspend this solid in a generous amount of cold water, stir for 15-20 minutes to dissolve inorganic byproducts, and then filter again.

  • Drying : Dry the resulting dark orange solid under vacuum to yield the final product, this compound. Yields approaching 99% have been reported with this method.[4]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My yield is extremely low, or I isolated no product. What went wrong?

Answer: This is a common issue often traced back to the critical diazotization step.

  • Cause A: Improper Temperature Control. The diazonium salt intermediate is unstable at higher temperatures. If the temperature rises above 5-10°C during the nitrite addition, it will rapidly decompose into side products (like phenols) instead of cyclizing.

    • Solution: Ensure your cooling bath is robust (ice-salt or a cryocooler) and that the internal reaction temperature is maintained at or below 0°C during the entire addition process.

  • Cause B: Inactive Sodium Nitrite. Sodium nitrite can degrade over time through oxidation. Old or improperly stored NaNO₂ will have reduced potency, leading to incomplete diazotization.

    • Solution: Use a freshly opened bottle of sodium nitrite or a batch that has been stored in a tightly sealed container in a cool, dry place.

  • Cause C: Insufficient Acid. Acetic acid is required to protonate sodium nitrite to form nitrous acid (HNO₂), the active diazotizing agent.

    • Solution: Ensure you are using glacial (anhydrous) acetic acid and that the correct volume is used to fully dissolve the starting material and facilitate the reaction.

Question 2: The reaction seems to be incomplete, and I've co-isolated starting material with my product. How can I improve conversion?

Answer: Incomplete conversion is typically due to poor reaction kinetics or stoichiometry.

  • Cause A: Inefficient Stirring. This reaction forms a thick precipitate immediately after the nitrite addition.[4] If the mixture is not stirred vigorously, the reagents will not be in sufficient contact, leading to a stalled reaction. A magnetic stir bar is often inadequate.

    • Solution: Use an overhead mechanical stirrer. This provides the torque needed to effectively agitate the thick slurry and ensure a homogeneous reaction environment.

  • Cause B: Insufficient Reaction Time. While the initial cyclization is rapid, allowing the reaction to stir overnight ensures it proceeds to completion.

    • Solution: Let the reaction stir for at least 16 hours after it has warmed to room temperature. You can monitor the disappearance of the starting material spot by Thin Layer Chromatography (TLC) to confirm completion.

Question 3: My final product is a dark, tarry substance that is difficult to handle and purify. What causes this?

Answer: Tar formation is a classic sign of diazonium salt decomposition and other side reactions.

  • Cause A: Temperature Runaway. This is the most likely cause. Even a brief, localized temperature spike during the addition of nitrite can initiate a cascade of decomposition reactions.

    • Solution: Add the nitrite solution in a controlled manner (though the cited protocol suggests adding it all at once, this requires a very efficient cooling bath).[4] For larger scales, a dropwise addition via an addition funnel is a safer approach to manage the exotherm.

  • Cause B: Contaminants in Starting Material. Impurities in the 2-methyl-3-nitroaniline can lead to undesired side reactions.

    • Solution: Verify the purity of your starting material via NMR or melting point analysis before beginning the synthesis.

Question 4: How can I improve the purity of my final product beyond the initial workup?

Answer: While the described water wash is effective at removing inorganic salts, residual starting material or organic byproducts may remain.

  • Solution A: Recrystallization. This is the most common method for purifying solid organic compounds. A suitable solvent system must be identified. For nitroindazoles, solvents like ethanol, isopropanol, or mixtures involving ethyl acetate and hexanes are often good starting points. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

  • Solution B: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

Data Summary & Visualization
Table 1: Key Parameters for Optimized Synthesis
ParameterOptimized ConditionRationale / Impact on Yield
Starting Material2-Methyl-3-nitroanilineCorrect precursor for intramolecular cyclization to the 4-nitro isomer.
ReagentSodium Nitrite (NaNO₂)Source of nitrous acid for diazotization. Using a slight excess ensures full conversion.
SolventGlacial Acetic AcidActs as both a solvent and the necessary acid catalyst.
Temperature0°C (addition), then warm to RTCritical for diazonium salt stability and preventing side product formation.[3]
StirringVigorous (Overhead stirrer)Essential for mixing the heterogeneous slurry that forms upon reagent addition.[4]
Molar Ratio~2.2 eq. NaNO₂ per eq. aniline[4]Ensures the reaction is driven to completion.
WorkupFiltration, Concentration, Water WashEffectively removes inorganic salts and residual acid.
Expected YieldUp to 99%[4]Demonstrates high efficiency under optimized conditions.

Diagrams

Reaction_Mechanism cluster_start Step 1: Diazotization cluster_cyclize Step 2: Intramolecular Cyclization SM 2-Methyl-3-nitroaniline Intermediate Diazonium Salt Intermediate (Unstable) SM->Intermediate @ 0°C Reagents1 NaNO₂ + Glacial Acetic Acid (Generates HNO₂) Reagents1->Intermediate Product This compound Intermediate->Product Spontaneous -H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered: Low Yield / Impure Product Temp_Check Was Temp > 5°C during addition? Start->Temp_Check Check Temperature Log Stir_Check Was an overhead stirrer used? Start->Stir_Check Check Stirring Method Reagent_Check Was NaNO₂ fresh? Start->Reagent_Check Check Reagents Temp_Yes Cause: Diazonium Decomposition. Solution: Improve cooling bath, consider slower addition. Temp_Check->Temp_Yes Yes Temp_No Temperature was OK. Temp_Check->Temp_No No Stir_No Cause: Poor Mixing. Solution: Use overhead stirrer to agitate the thick slurry. Stir_Check->Stir_No No Stir_Yes Stirring was adequate. Stir_Check->Stir_Yes Yes Reagent_No Cause: Degraded Reagent. Solution: Use a fresh bottle of Sodium Nitrite. Reagent_Check->Reagent_No No Reagent_Yes Reagents were OK. Reagent_Check->Reagent_Yes Yes Outcome Implement Solutions & Re-run Experiment Temp_Yes->Outcome Stir_No->Outcome Reagent_No->Outcome

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the cyclization? A: The reaction proceeds in two main stages as shown in the diagram above. First, the primary aromatic amine on 2-methyl-3-nitroaniline is converted into a diazonium salt by nitrous acid (formed in situ from sodium nitrite and acetic acid). Second, the highly electrophilic diazonium group is attacked by the nucleophilic methyl group in an intramolecular electrophilic substitution-type reaction, followed by deprotonation to re-aromatize the system and form the stable indazole ring.

Q2: Can I use a different acid instead of glacial acetic acid? A: While other acids (like HCl or H₂SO₄) can be used for diazotization, glacial acetic acid serves a dual purpose as both the acid catalyst and the solvent, simplifying the reaction setup.[4] Using strong mineral acids may alter the solubility of the intermediates and require different workup procedures. For this specific high-yield protocol, sticking with glacial acetic acid is strongly recommended.

Q3: Are there alternative methods to synthesize this compound? A: Yes, other routes exist, though they often present different challenges.

  • Direct Nitration of Indazole: Nitrating the parent 1H-indazole typically results in a mixture of isomers (3-, 4-, 5-, 6-, and 7-nitroindazoles) that can be very difficult to separate, leading to low yields of the desired 4-nitro isomer.

  • Other Cyclization Strategies: Various methods for constructing the indazole ring have been reported, such as those starting from N-tosylhydrazones or o-aminobenzonitriles.[5][6] However, the route from 2-methyl-3-nitroaniline is one of the most direct and highest-yielding for this specific isomer.[4]

Q4: What are the best practices for scaling up this reaction? A: Scaling up requires careful consideration of heat transfer and mass transfer.

  • Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a powerful cooling system is essential. The addition of the nitrite solution must be done slowly and controllably (dropwise) to prevent any temperature spikes.

  • Stirring: A powerful overhead stirrer with an appropriately designed impeller (e.g., anchor or turbine) is mandatory to keep the increasingly thick slurry well-mixed.

  • Safety: Conduct a thorough process safety review before attempting any scale-up.

Q5: How do I confirm the identity and purity of my final product? A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[7]

  • Melting Point: Comparing the observed melting point to the literature value provides a quick assessment of purity.

References

Preventing the formation of 2H-indazole isomer during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing the Formation of the 2H-Indazole Isomer

For researchers, scientists, and drug development professionals, the synthesis of substituted indazoles is a critical step in the creation of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. However, a common and often frustrating challenge during synthesis is the formation of the undesired 2H-indazole isomer alongside the desired 1H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you control the regioselectivity of your reaction and maximize the yield of the 1H-isomer.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of 1H- and 2H-indazole isomers during N-alkylation?

A1: The formation of both isomers is a common issue stemming from the fact that the indazole anion, formed after deprotonation, is an ambident nucleophile.[1] This means it has two reactive nitrogen atoms, N1 and N2, both of which can be alkylated.[1][2] The resulting product ratio is highly sensitive to reaction conditions.[2][3]

Q2: Which isomer is more stable, 1H- or 2H-indazole?

A2: Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the corresponding 2H-tautomer.[4][5][6] Consequently, reactions under thermodynamic control tend to favor the formation of the N1-substituted product.[1][4]

Q3: How can I differentiate between the 1H- and 2H-isomers?

A3: Spectroscopic methods are the most reliable way to distinguish between the two isomers. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is typically shifted further downfield in 2H-indazoles compared to their 1H counterparts.[7] For unambiguous assignment, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are highly effective.[4] Chromatographic techniques like HPLC can also often separate the isomers.[7]

Troubleshooting Guide: Controlling Regioselectivity

The key to preventing the formation of the 2H-indazole isomer lies in carefully controlling the reaction conditions to favor either the kinetic or thermodynamic pathway, leading to the desired 1H-product.

Issue 1: High Percentage of 2H-Isomer Formation in N-Alkylation Reactions

The N-alkylation of indazoles is notoriously prone to producing mixtures of N1 and N2 isomers.[5][8] The N2-alkylated product is often the kinetically favored isomer.[1][6]

Root Cause Analysis & Corrective Actions:

The choice of base, solvent, and the electronic and steric nature of both the indazole substituents and the alkylating agent all play a crucial role in determining the N1/N2 ratio.[4][9][10]

Logical Workflow for Optimizing N1-Selectivity:

G cluster_0 Troubleshooting High 2H-Isomer Formation cluster_1 Base/Solvent Optimization cluster_2 Substituent Effects cluster_3 Thermodynamic Control start High 2H-Isomer Observed q1 Is your base/solvent combination optimal for N1-selectivity? start->q1 a1 Use NaH in THF. This combination is highly effective for N1-selectivity, especially with C3 electron-withdrawing groups. q1->a1 No q2 Can you leverage substituent effects? q1->q2 Yes a1->q2 a2 Consider other non-polar, aprotic solvents like dioxane. a2->q2 a3 Utilize bulky or coordinating groups at the C3 position (e.g., -COMe, -CO₂Me, -tBu). These sterically hinder N2-alkylation. q2->a3 Yes q3 Is thermodynamic equilibration possible? q2->q3 No a3->q3 a4 Be aware that electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) can strongly favor N2-alkylation. a4->q3 a5 Use specific electrophiles like α-halo carbonyls or β-halo esters that can lead to the thermodynamic N1 product via equilibration. q3->a5 Yes end Optimized N1-Selectivity Achieved q3->end No a5->end a6 Increase reaction temperature or time to allow for isomerization to the more stable N1-product. a6->end

Caption: Decision workflow for troubleshooting and optimizing N1-regioselectivity in indazole alkylation.

Detailed Protocols & Explanations:

  • Protocol 1: Leveraging a Strong Base in an Aprotic Solvent. A widely successful strategy for achieving high N1-selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4][7][9][10]

    • Mechanism: The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich atom (like the oxygen of a C3-carbonyl substituent), sterically blocking the N2 position from the incoming electrophile.[1][11] This directs alkylation to the N1 position.

    • Step-by-Step:

      • To a solution of the substituted 1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add NaH (1.1-1.5 equivalents) portion-wise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

      • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

      • Purify the residue by column chromatography.

  • Impact of Substituents: The electronic and steric properties of substituents on the indazole ring have a profound effect on regioselectivity.

    • Favoring N1-Alkylation: Bulky or coordinating substituents at the C3 position can sterically hinder attack at the N2 position, thus favoring N1-alkylation.[2] For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1-regioselectivity under NaH/THF conditions.[4][9][10]

    • Favoring N2-Alkylation: Conversely, electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can lead to excellent N2-regioselectivity (≥96%).[4][9][10] This is a critical consideration when designing your synthetic route.

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

Indazole SubstituentBase/SolventAlkylating AgentN1:N2 RatioReference
3-COMeNaH / THFPentyl Bromide>99:1[9],[10]
5-NitroNaH / THFIodomethane55:45[8]
UnsubstitutedK₂CO₃ / DMFMethyl IodideMixture[12]
7-NO₂NaH / THFPentyl Bromide4:96[9],[4]
Issue 2: Formation of 2H-Isomer During Indazole Ring Synthesis

While N-alkylation is a common source of isomer mixtures, the initial synthesis of the indazole core can also lead to the undesired 2H-product, depending on the chosen synthetic route.

Root Cause Analysis & Corrective Actions:

Certain cyclization strategies are inherently more selective for the 1H-isomer.

  • Recommended Synthetic Routes for 1H-Indazoles:

    • Copper-Catalyzed Cyclization: A general and efficient method involves the copper-catalyzed reaction of 2-haloaryl ketones or 2-halobenzoic acids with N-alkyl- or N-arylhydrazines.[13] This one-step procedure generally provides good regioselectivity for the 1H-isomer.

    • Silver-Mediated C-H Amination: The intramolecular oxidative C-H amination of arylhydrazones mediated by a silver(I) salt is an effective route to 3-substituted 1H-indazoles.[14]

    • Metal-Free Synthesis from o-Aminobenzoximes: A mild, metal-free approach involves the selective activation of the oxime in o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which yields 1H-indazoles in good to excellent yields.[15]

  • Synthetic Routes that Can Lead to 2H-Indazoles:

    • Cadogan Cyclization: The Cadogan reaction, involving the reductive cyclization of o-nitrobenzaldimines, is a known method for synthesizing 2H-indazoles.[16][17] If your starting materials are amenable to this type of reaction, it could be a source of the 2H-isomer.

    • [3+2] Cycloaddition of Arynes and Sydnones: This method is reported to produce 2H-indazoles cleanly, avoiding 1H-byproducts.[18]

Mechanistic Insights: Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is fundamental to solving regioselectivity issues in indazole synthesis.[19]

  • Kinetic Product: The product that is formed fastest. Its formation pathway has a lower activation energy.[19] In indazole alkylation, the N2-isomer is often the kinetic product.[6] Low reaction temperatures generally favor the kinetic product.[20]

  • Thermodynamic Product: The most stable product. Its formation is favored when the reaction is reversible, allowing an equilibrium to be established.[19][20] The N1-indazole isomer is typically the more stable thermodynamic product.[1][4] Higher temperatures can facilitate the equilibration needed to favor the thermodynamic product.[20]

G cluster_0 Reaction Energy Profile Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo TS (Thermo) Reactants->TS_Thermo Higher Ea P_Kinetic Kinetic Product (2H-Isomer) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (1H-Isomer) P_Kinetic->P_Thermo Equilibration (e.g., higher temp) TS_Thermo->P_Thermo Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control in indazole synthesis.

By manipulating reaction conditions such as temperature, solvent, and base, you can steer the reaction towards the desired thermodynamic (1H) or kinetic (2H) product, providing a powerful tool for achieving regiochemical control.

References

Technical Support Center: Advanced Solutions for Suzuki Coupling with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving indazole derivatives. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying rationale to empower you in your experimental design and execution.

The indazole core is a privileged scaffold in medicinal chemistry, making its functionalization via Suzuki coupling a critical transformation.[1][2] However, the unique electronic properties of this N-heterocycle can introduce specific challenges not always encountered with simpler aryl halides.[3][4] This guide is structured to address these specific issues head-on.

Section 1: Troubleshooting Low or No Conversion

This is often the most frustrating issue. You've set up your reaction, but the starting material remains largely unreacted. Let's break down the common culprits.

Question 1: My reaction shows no or very low conversion. I'm using a standard palladium catalyst like Pd(PPh₃)₄. What's the first thing I should check?

Answer: When facing low conversion with indazole substrates, the primary suspects are the catalyst's activity, the base's efficacy, and the reaction conditions. Given that indazoles can be challenging substrates, a "standard" set of conditions may not be optimal.[5]

Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium source is the heart of the reaction.[5]

    • Cause: Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to oxygen and can degrade over time.[6] Formation of palladium black, a less active form of the catalyst, is a common sign of degradation.[5]

  • Inefficient Base: The base is not just a proton scavenger; it is critical for the transmetalation step of the catalytic cycle.[5][7]

    • Cause: For N-heterocyclic substrates like indazoles, the choice and quality of the base are paramount.[6] Common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) might not be strong enough or sufficiently soluble in the reaction medium.[5]

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective for challenging couplings.[5][6] Ensure the base is a fine, anhydrous powder; heating K₂CO₃ before use can improve its activity. The presence of water as a co-solvent (e.g., in a dioxane/water mixture) is often crucial for activating inorganic bases like carbonates and phosphates.[5][6]

  • Suboptimal Temperature:

    • Cause: While aryl iodides are generally reactive, some Suzuki couplings involving indazoles require higher thermal energy to overcome activation barriers, especially if there is steric hindrance.[5][6]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[5][6] Microwave irradiation can be a very effective tool for rapidly screening higher temperatures and accelerating reaction times.[5]

Question 2: I've tried different bases and higher temperatures, but my yield is still poor. Could my choice of ligand be the problem?

Answer: Absolutely. The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. For challenging substrates like indazoles, the ligand choice is often the key to success.

  • The Problem with "Standard" Ligands: Triphenylphosphine (PPh₃) is a common ligand but may not be optimal for electron-rich or sterically hindered indazoles. In a study involving 5-bromo-1-ethyl-1H-indazole, Pd(PPh₃)₄ was found to be less effective than other catalyst systems.[8]

  • Expert Recommendation: For indazole derivatives, especially those that are electron-deficient or sterically demanding, consider using more electron-rich and bulky phosphine ligands.[5] These ligands promote the crucial oxidative addition step and can accelerate the overall catalytic cycle. A screening of catalysts showed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was a superior choice for the coupling of 5-bromo-1-ethyl-1H-indazole, providing a high yield in a short time.[8][9] Other effective ligands to consider are from the Buchwald family, such as XPhos and SPhos.[5]

Table 1: Recommended Catalyst & Ligand Combinations for Indazole Suzuki Coupling
Catalyst/Pre-catalystLigandCommon SubstratesKey AdvantagesReference(s)
Pd(dppf)Cl₂dppfBromo-indazolesHigh yields, shorter reaction times[8][9][10]
Pd₂(dba)₃XPhos, SPhosChloro-indazoles, sterically hindered substratesHigh activity for less reactive halides[3][5]
Pd(PPh₃)₄PPh₃Iodo-indazoles (less hindered)Readily available, classic choice[6][11]
Pd(PCy₃)₂PCy₃General bromo/iodo-indazolesElectron-rich, promotes oxidative addition[8]

Section 2: Dealing with Side Products

The formation of significant side products can complicate purification and reduce the yield of your desired compound. Understanding their origin is key to minimizing their formation.

Question 3: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Answer: The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[5][6]

  • Causality: Oxygen can participate in a side catalytic cycle that leads to the oxidative coupling of the boronic acid.

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, you must thoroughly remove dissolved oxygen from your reaction mixture.[5][6] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[1][6]

    • Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas (e.g., using a balloon filled with argon or nitrogen) to prevent oxygen from re-entering the system.[6]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[5][6]

Question 4: My main side product is the result of protodeboronation of my boronic acid. What causes this and how can I mitigate it?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[12] This side reaction consumes your boronic acid and reduces the overall yield.

  • Causality: This reaction is often promoted by excess water, high temperatures, and prolonged reaction times.[1][12] Certain boronic acids, especially heteroaryl derivatives like those of thiophene, are particularly prone to this decomposition pathway.[8][13]

  • Mitigation Strategies:

    • Use Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[14][15] They are less prone to protodeboronation and can be a superior choice for unstable substrates.[13][14] These esters are thought to slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing side reactions.[12][13]

    • Minimize Water: While some water is often necessary to activate the base, using anhydrous solvents or minimizing the amount of water can help reduce protodeboronation.[1]

    • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as both can exacerbate the degradation of the boronic acid.[1]

Question 5: I'm seeing dehalogenation of my indazole starting material. What leads to this?

Answer: Dehalogenation is the replacement of the halogen on your indazole with a hydrogen atom.

  • Causality: This can occur after the oxidative addition step. The resulting Pd(II) complex can react with a hydride source in the reaction mixture (impurities, solvent, or base) followed by reductive elimination to give the dehalogenated product.[16]

  • Solution: The choice of base and solvent can be critical here. Ensure high purity of all reagents. If using an alcohol as a solvent or co-solvent, it can sometimes act as a hydride source. Switching to an aprotic solvent system may be beneficial.

Section 3: The Role of the Indazole NH Group

The acidic proton on the indazole ring can add another layer of complexity to the Suzuki coupling.

Question 6: Can the NH group of the indazole interfere with the reaction? Should I protect it?

Answer: Yes, the NH group can significantly interfere with the reaction. The indazole NH is acidic and can be deprotonated by the base, forming an indazolide anion. This anion can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down or halting the catalytic cycle.[3][17]

  • Catalyst Inhibition: Studies have shown that the addition of unprotected indazole to a Suzuki-Miyaura reaction can inhibit product formation.[3] The deprotonated indazole can form stable dimeric palladium(II) complexes that are catalytically less active.[3]

  • To Protect or Not to Protect?

    • Protection Strategy: Protecting the indazole nitrogen, for example with a Boc (tert-butyloxycarbonyl) group, is a common and often effective strategy to prevent these issues.[2][18] The Boc group can be easily removed after the coupling reaction.

    • Coupling without Protection: While challenging, Suzuki couplings on NH-free indazoles are possible.[11] Success often requires careful optimization of the catalyst system (e.g., using bulky, electron-rich ligands like XPhos) and reaction conditions to favor the desired C-C bond formation over catalyst inhibition.[3]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the reaction can aid in troubleshooting. The cycle consists of three key stages: oxidative addition, transmetalation, and reductive elimination.[19]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII OxiAdd->PdII Indazole-X adds Trans Transmetalation (R²-B(OR)₂ + Base) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Trans->PdII_R2 Boronic acid adds Byproduct1 X-B(OR)₂ Trans->Byproduct1 Byproduct2 Base-H⁺ Trans->Byproduct2 PdII_R2->Pd0 RedEli Reductive Elimination RedEli->Pd0 Product (R¹-R²) forms Product Coupled Product (R¹-R²) RedEli->Product IndazoleX Indazole Halide (R¹-X) IndazoleX->OxiAdd BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->Trans Base Base Base->Trans caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a logical progression of steps can help identify the issue efficiently.

Troubleshooting_Workflow Start Reaction Failed: Low/No Conversion Check_Catalyst 1. Check Catalyst Activity - Use fresh catalyst - Run positive control Start->Check_Catalyst Check_Base 2. Evaluate Base - Use stronger/more soluble base (K₃PO₄, Cs₂CO₃) - Ensure base is anhydrous & powdered Check_Catalyst->Check_Base If catalyst is active Success Reaction Successful Check_Catalyst->Success If catalyst was inactive Check_Temp 3. Increase Temperature - Incrementally increase to 100-120 °C - Consider microwave heating Check_Base->Check_Temp If base is effective Check_Base->Success If base was inefficient Check_Ligand 4. Screen Ligands - Try bulky, e⁻-rich ligands (dppf, XPhos) Check_Temp->Check_Ligand If temp increase fails Check_Temp->Success If temp was too low Check_Boron 5. Address Boronic Acid Stability - Use boronate ester (pinacol) - Minimize H₂O Check_Ligand->Check_Boron If ligand screen fails Check_Ligand->Success If ligand was suboptimal Check_NH 6. Consider NH-Protection - Add Boc protecting group Check_Boron->Check_NH If side reactions persist Check_Boron->Success If boronic acid was unstable Check_NH->Success If optimized

Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.

Section 4: Experimental Protocols

Protocol: General Procedure for Suzuki Coupling of a Bromo-Indazole

This protocol is a general starting point and may require optimization for specific substrates.[1][6]

  • Reagent Preparation:

    • To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser), add the bromo-indazole derivative (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Solvent Addition & Degassing:

    • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[1]

    • Seal the vessel with a septum.

    • Degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15–30 minutes.[6]

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 90–120 °C) with vigorous stirring.[6]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]

References

Technical Support Center: Challenges in the Reduction of the Nitro Group of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-amino-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the chemical synthesis of indazole derivatives. The reduction of the nitro group in 4-Nitro-1H-indazole to its corresponding amine is a critical transformation in the synthesis of numerous pharmacologically active molecules.[1][2] However, this seemingly straightforward step is often fraught with challenges, including incomplete reactions, the formation of side products, and difficulties in purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure you can navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the reduction of this compound.

Issue 1: Incomplete or Sluggish Reaction

Question: My reduction of this compound is very slow or stalls before completion, even after extended reaction times. What are the potential causes and how can I resolve this?

Answer: Incomplete reduction is a frequent issue and can stem from several factors related to the choice of reagents and reaction conditions.

Causality and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-based reductions like SnCl₂ or Fe, a significant molar excess is often required to drive the reaction to completion.[3]

    • Recommendation: Increase the molar equivalents of the reducing agent. For instance, when using stannous chloride dihydrate (SnCl₂·2H₂O), employing 5.0 equivalents is a common starting point.[3] For iron powder, a 10-fold molar excess may be necessary.[4]

  • Catalyst Deactivation (for Catalytic Hydrogenation): In catalytic hydrogenation (e.g., using Pd/C), the catalyst can be "poisoned" by impurities in the starting material or solvent. Sulfur-containing compounds are notorious for deactivating palladium catalysts.[5]

    • Recommendation: Ensure the purity of your this compound and use high-purity solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help. Alternatively, consider a different reduction method.

  • Inadequate Temperature: Many reduction reactions require heating to proceed at a reasonable rate.

    • Recommendation: For SnCl₂ reductions in ethanol, heating the mixture to 60°C is a standard procedure.[3] When using iron in acetic acid, temperatures around 100°C are often employed.[4]

  • Poor Solubility: this compound may have limited solubility in certain solvents, which can hinder the reaction rate.

    • Recommendation: Choose a solvent system where the starting material is reasonably soluble at the reaction temperature. For example, ethanol is a common solvent for SnCl₂ reductions.[3]

Issue 2: Formation of Undesired Side Products

Question: I am observing significant side product formation during the reduction. What are the likely side reactions and how can I suppress them?

Answer: The indazole ring system can be susceptible to side reactions under certain reducing conditions.

Causality and Solutions:

  • Ring Opening or Degradation: Harsh acidic conditions, especially at elevated temperatures, can potentially lead to the degradation of the indazole ring.

    • Recommendation: If using strongly acidic conditions (e.g., Sn/HCl), try to maintain the lowest effective temperature and reaction time. Alternatively, switching to milder conditions, such as catalytic transfer hydrogenation with ammonium chloride and iron powder, can be beneficial.[4][6]

  • Formation of Azo or Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric intermediates like azo and azoxy compounds, especially under neutral or slightly basic conditions.

    • Recommendation: Ensure a sufficient excess of the reducing agent and adequate reaction time to promote complete reduction to the amine. Acidic conditions generally favor the formation of the amine over these intermediates.

  • Chlorination or Alkoxylation with SnCl₂: When using anhydrous stannous chloride in alcoholic solvents, there have been reports of chlorination or alkoxylation at the C4 or C7 positions of the indazole ring.[7][8]

    • Recommendation: If these side products are observed, consider using stannous chloride dihydrate instead of the anhydrous form. Alternatively, switching to a different solvent or a different reducing system altogether (e.g., Fe/NH₄Cl or catalytic hydrogenation) can circumvent this issue.

Issue 3: Difficulties in Product Isolation and Purification

Question: After the reaction, I'm struggling to isolate and purify the 4-amino-1H-indazole. The workup is messy, and I have low recovery. What are the best practices for workup and purification?

Answer: The workup procedure is critical for obtaining a clean product, especially when using metal-based reducing agents.

Causality and Solutions:

  • Formation of Insoluble Tin Salts: A common issue with SnCl₂ reductions is the precipitation of tin salts (tin hydroxides/oxides) during the basic workup, which can form intractable emulsions and trap the product.[9]

    • Recommendation:

      • After the reaction, cool the mixture and carefully adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution or sodium bicarbonate.[3] Avoid using strong bases like NaOH initially, as they can cause rapid precipitation of highly gelatinous tin hydroxides.

      • Filter the mixture through a pad of Celite to remove the tin salts before extraction.

      • Thoroughly wash the filter cake with the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

  • Product Solubility: 4-amino-1H-indazole has some water solubility, which can lead to losses during aqueous extraction.

    • Recommendation: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. After combining the organic layers, wash with brine to remove excess water, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[3]

  • Air Oxidation: Anilines, in general, can be susceptible to air oxidation, leading to discoloration of the product.

    • Recommendation: While not always necessary, performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Store the final product under an inert atmosphere and protected from light.

Experimental Protocols and Data

Comparative Overview of Common Reduction Methods

The following table summarizes common methods for the reduction of this compound, highlighting their advantages and disadvantages.

Reduction MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yields (Analogous Reactions)
Stannous Chloride SnCl₂·2H₂O, Ethanol, 60°CReliable, tolerant of many functional groups.Workup can be challenging due to tin salt precipitation.[9] Potential for side reactions with anhydrous SnCl₂.[7]Moderate to Good
Iron in Acid Fe powder, Acetic Acid, ~100°CInexpensive, environmentally benign.Requires heating, acidic conditions may not be suitable for all substrates.Good to Excellent[10]
Catalytic Hydrogenation H₂, Pd/C, various solvents (e.g., MeOH, EtOH)Clean reaction, high yields, easy workup.Catalyst can be poisoned.[5] May reduce other functional groups (e.g., alkenes, alkynes).Good to Excellent
Sodium Dithionite Na₂S₂O₄, aq. solvent systemMild conditions, highly chemoselective.[11] Metal-free.May not be effective for all substrates.Good to Excellent[11][12]
Detailed Step-by-Step Protocol: Reduction using Stannous Chloride Dihydrate

This protocol is a widely used and reliable method for the synthesis of 4-amino-1H-indazole.[3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • 5% aqueous potassium bicarbonate solution (KHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add stannous chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to 60°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 7-8 by the slow addition of a 5% aqueous potassium bicarbonate solution. A precipitate of tin salts will form.

  • Filter the slurry through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-amino-1H-indazole.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reduction and workup process.

cluster_reaction Reaction Step cluster_workup Workup & Isolation start Suspend this compound in Ethanol add_sncl2 Add SnCl₂·2H₂O start->add_sncl2 heat Heat to 60°C add_sncl2->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with aq. KHCO₃ (pH 7-8) cool->neutralize filter Filter through Celite neutralize->filter extract Extract with Ethyl Acetate filter->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product concentrate->purify decision decision start Start Experiment: Reduction of this compound check_completion Is the reaction complete by TLC? start->check_completion incomplete_reason Potential Causes for Incomplete Reaction check_completion->incomplete_reason No check_side_products Are significant side products observed? check_completion->check_side_products Yes sol_incomplete1 Increase temperature or add more reducing agent incomplete_reason->sol_incomplete1 sol_incomplete2 Check reagent/catalyst quality and purity incomplete_reason->sol_incomplete2 side_product_reason Potential Causes for Side Products check_side_products->side_product_reason Yes workup Proceed to Workup check_side_products->workup No sol_side1 Use milder conditions (e.g., different reagent, lower temp) side_product_reason->sol_side1 sol_side2 If using anhydrous SnCl₂ in alcohol, switch to SnCl₂·2H₂O side_product_reason->sol_side2 check_workup Is workup problematic? (e.g., emulsions, low yield) workup->check_workup workup_reason Potential Causes for Workup Issues check_workup->workup_reason Yes end Successful Synthesis of 4-Amino-1H-indazole check_workup->end No sol_workup1 Use Celite filtration for metal salt removal workup_reason->sol_workup1 sol_workup2 Perform multiple extractions and wash with brine workup_reason->sol_workup2

References

Side product identification in 4-Nitro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your reactions.

I. N-Alkylation Reactions: The Challenge of Regioselectivity

One of the most common transformations involving this compound is N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, which often leads to the formation of a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

FAQ: Why am I getting two products in my alkylation reaction?

Answer: The formation of two isomers, the N-1 and N-2 alkylated products, is a result of the tautomeric nature of the indazole ring and the comparable nucleophilicity of the two nitrogen atoms. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] However, the reaction can be under either kinetic or thermodynamic control, and the electronic and steric effects of both the indazole substituents and the alkylating agent play a crucial role.[2][3][4]

Troubleshooting Guide: Controlling N-1 vs. N-2 Selectivity

Issue: My N-alkylation of this compound yields an inseparable mixture of N-1 and N-2 isomers. How can I favor the formation of one over the other?

Causality: The choice of base and solvent system is the most critical factor influencing the N-1/N-2 ratio. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor N-1 alkylation, while weaker bases in polar aprotic solvents often give mixtures or favor N-2.[2][3]

  • For N-1 Selectivity: Using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is often effective. The resulting sodium salt of the indazole is less solvated, and the alkylation tends to occur at the more sterically accessible N-1 position.[2][3]

  • For N-2 Selectivity: While more challenging for this compound, substituents at the C-7 position can sterically hinder the N-1 position and direct alkylation to N-2.[2][3][4] For instance, indazoles with a 7-nitro or 7-carboxy-methyl group show high N-2 selectivity.[2][3][4]

Workflow for Regioselective N-Alkylation

cluster_n1 N-1 Alkylation Protocol cluster_n1n2 Mixed/N-2 Favoring Protocol n1_start This compound in anhydrous THF n1_base Add NaH (1.2 eq) at 0°C n1_start->n1_base n1_alkylate Add alkyl halide (1.1 eq) n1_base->n1_alkylate n1_react Stir at RT to 50°C n1_alkylate->n1_react n1_workup Quench, Extract, Purify n1_react->n1_workup n1_product Predominantly N-1 Isomer n1_workup->n1_product n1n2_start This compound in anhydrous DMF n1n2_base Add K2CO3 or Cs2CO3 (1.1-2.0 eq) n1n2_start->n1n2_base n1n2_alkylate Add alkyl halide (1.1 eq) n1n2_base->n1n2_alkylate n1n2_react Stir at RT or heat n1n2_alkylate->n1n2_react n1n2_workup Pour into water, Extract, Purify n1n2_react->n1n2_workup n1n2_product Mixture of N-1 and N-2 Isomers n1n2_workup->n1n2_product

Caption: Comparative workflows for N-1 selective vs. mixed N-alkylation.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
Indazole SubstrateAlkylating AgentBase / SolventN-1 : N-2 RatioReference
1H-Indazolen-pentyl bromideNaH / THF>99 : 1[2][3]
1H-Indazolen-pentyl bromideK₂CO₃ / DMF~1 : 1[1][5]
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4 : 96[2][3][4]
This compoundBenzyl bromideK₂CO₃ / DMFMixture[5]
Experimental Protocol: N-1 Selective Alkylation of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight or until TLC/LC-MS analysis indicates consumption of the starting material. Gentle heating (e.g., to 50°C) may be required for less reactive alkyl halides.[1]

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with electron-deficient substrates like this compound, side reactions can be prevalent.

Troubleshooting Guide: Common Side Products in Suzuki Coupling

Issue 1: I am observing a significant amount of a de-iodinated side product (i.e., this compound) in my Suzuki coupling reaction.

Causality: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[6] It can be promoted by the palladium catalyst in the presence of a hydride source, which can be the solvent, base, or impurities.

Solutions:

  • Ligand Selection: Switching to a more sterically hindered, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) can suppress this side reaction by favoring the desired reductive elimination pathway.[6]

  • Base and Solvent: Ensure the use of a high-purity, anhydrous base and deoxygenated solvent. Sometimes, a weaker base may reduce the rate of hydrodehalogenation.[6]

Issue 2: My reaction is showing low or no conversion to the desired product.

Causality: Catalyst inactivity is a primary suspect. This can be due to the quality of the catalyst, solvent, or base, or inhibition of the catalyst by the nitrogen-rich indazole substrate.[7][8]

Solutions:

  • Degassing: Thoroughly degas the reaction mixture before adding the catalyst to remove oxygen, which can deactivate the catalyst.

  • Temperature: For challenging couplings, higher temperatures may be necessary. Microwave irradiation has been shown to be effective for Suzuki couplings of 3-iodoindazoles, often reducing reaction times and improving yields.[6]

Reaction Mechanism: Suzuki Coupling and Side Reaction

CatalyticCycle Pd(0)L_n OxAdd Oxidative Addition Ar-X CatalyticCycle:f0->OxAdd Complex1 Ar-Pd(II)-X OxAdd->Complex1:f0 Transmetal Transmetalation R-B(OR)2 Complex1:f0->Transmetal SideReaction Hydrodehalogenation Complex1:f0->SideReaction Complex2 Ar-Pd(II)-R Transmetal->Complex2:f0 ReductElim Reductive Elimination Complex2:f0->ReductElim ReductElim->CatalyticCycle:f0 Product Ar-R ReductElim->Product Dehalogenated Ar-H SideReaction->Dehalogenated

Caption: Suzuki catalytic cycle with the competing hydrodehalogenation side reaction.

III. Reduction of the Nitro Group

Conversion of the nitro group to an amine is a fundamental step in elaborating the this compound scaffold.

FAQ: What are the common impurities I might see when reducing the nitro group?

Answer: Besides incomplete reduction leaving starting material, side products can arise from intermediate stages of the reduction. These can include nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo dimers. The choice of reducing agent and careful control of reaction conditions are key to achieving a clean conversion to the desired 4-amino-1H-indazole.

Experimental Protocol: Reduction of this compound to 4-Amino-1H-indazole

This protocol provides a general method using iron powder, which is often effective and economical.[9]

  • Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure: a. Dissolve the this compound derivative in a mixture of ethanol and water. b. Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent). c. Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed. d. After the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Extract the aqueous residue with ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-amino-1H-indazole, which can be purified by column chromatography or recrystallization if necessary.

IV. Other Potential Side Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack.[10][11][12] If your reaction mixture contains strong nucleophiles (e.g., alkoxides, amines) and is heated, you may observe displacement of the nitro group or other leaving groups on the ring. This is generally a slower process than the desired reaction but can become significant under forcing conditions. To avoid this, use the mildest conditions possible and avoid an excess of strong nucleophiles.

References

Technical Support Center: Purification of 4-Nitro-1H-Indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-nitro-1H-indazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The indazole scaffold is a privileged structure in drug discovery, and the purity of these intermediates is paramount for successful downstream applications, from complex organic synthesis to biological screening.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions to resolve purification challenges effectively.

Critical Safety Precautions

Before beginning any experimental work, it is imperative to handle this compound and its derivatives with appropriate safety measures. These compounds are potent chemicals, and their toxicological properties may not be fully characterized.[2]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side-shields conforming to EN166 standards, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the material.[2]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4][5]

  • Handling: Avoid contact with skin and eyes.[4][5] Do not breathe in dust.[3] Wash hands thoroughly after handling.[3]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]

  • Disposal: Dispose of chemical waste according to approved local, state, and federal regulations. Contact a licensed professional waste disposal service.[2][3]

Core Purification Techniques: Protocols & Explanations

Three primary techniques are commonly employed for the purification of nitro-indazole derivatives: Recrystallization, Flash Column Chromatography, and Preparative HPLC. The choice depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Recrystallization

Principle: This technique purifies solid compounds based on differences in solubility between the desired product and impurities in a chosen solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures, allowing the pure product to crystallize upon cooling while impurities remain in the solution (mother liquor).[6][7]

Detailed Protocol:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or solvent/water mixtures) to find one that provides high solubility when hot and low solubility when cold.[6][8] For nitro-containing aromatic compounds, alcoholic solvents are often a good starting point.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.[7]

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves.[7] Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for approximately 15-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[10][11] Polar compounds interact more strongly with the polar silica gel and thus elute later, while non-polar compounds elute faster. Automated systems offer better speed and reproducibility.[12]

Detailed Protocol:

  • TLC Method Development: Before running the column, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.35 for good separation.[12] A common starting point for nitro-indazoles is a mixture of hexanes (or petroleum ether) and ethyl acetate.[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, most non-polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.[11] Add a layer of sand on top of the silica to prevent disruption during sample loading.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For "dry loading," adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[12] Dry loading often results in better separation.

  • Elution: Begin eluting with the non-polar solvent. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[10]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Principle: Prep HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture.[13] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.[14] It is often the method of choice for difficult separations or when very high purity is required.

Detailed Protocol:

  • Method Development: Develop an analytical HPLC method first to determine the optimal column, mobile phase, and gradient conditions for separation.[14] For many nitroaromatic compounds, a reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility) is effective.[15][16]

  • Scale-Up: Scale the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and gradient based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates that could clog the column.[17]

  • Purification Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions as they elute from the column, typically triggered by a UV detector signal corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) or rotary evaporation, to yield the final product.

Troubleshooting Guide

Q1: My compound won't crystallize out of solution, even after cooling in an ice bath.

Possible Causes:

  • Too much solvent was used: The solution is not supersaturated, so the compound remains dissolved.

  • The compound is highly soluble in the chosen solvent even at low temperatures: The solvent is not appropriate for recrystallization.

  • The presence of impurities: Some impurities can inhibit crystal nucleation and growth.

Solutions & Explanations:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. This increases the concentration to achieve supersaturation, the driving force for crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.

  • Change Solvent System: If the above methods fail, the solvent is likely unsuitable. Recover your compound by removing the solvent completely and attempt recrystallization with a different solvent or a multi-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until the solution becomes cloudy, then heat to clarify and cool slowly).[8]

Q2: I'm getting a dark-colored oil instead of solid crystals during recrystallization.

Possible Causes:

  • "Oiling out": The compound is coming out of solution at a temperature above its melting point. This is common for compounds with low melting points or when the boiling point of the solvent is higher than the compound's melting point.

  • Presence of impurities: Impurities can depress the melting point of the eutectic mixture, leading to oiling. The dark color often indicates the presence of persistent colored impurities from the synthesis, such as residual starting materials or polymeric byproducts.[18]

Solutions & Explanations:

  • Re-dissolve and Cool Slower: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate reduces the degree of supersaturation and gives molecules more time to orient into a crystal lattice rather than crashing out as an amorphous oil.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point well below the melting point of your compound.

  • Decolorize the Solution: If the solution is darkly colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Pre-purify by Chromatography: If oiling persists due to significant impurities, a preliminary purification by flash column chromatography may be necessary to remove the problematic impurities before attempting a final recrystallization.

Q3: The purity of my product is still low after column chromatography. What are the likely impurities?

Possible Causes:

  • Incomplete reaction: Unreacted starting materials, such as 2-methyl-3-nitroaniline, may still be present.[18][19]

  • Side products: Depending on the synthesis route, isomers or related byproducts may have formed. For instance, in syntheses involving diazotization, various side reactions can occur.[20]

  • Co-elution: The chosen mobile phase may not be selective enough to separate the product from an impurity with a similar polarity.

Solutions & Explanations:

  • Identify Impurities: Use analytical techniques like LC-MS or NMR on the impure fraction to identify the structures of the contaminants. Knowing what you need to separate from is key to optimizing the purification.

  • Optimize the Mobile Phase: Re-develop the separation on TLC using different solvent systems. Try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to the mobile phase to alter the selectivity.

  • Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) is not working, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very non-polar impurities, reverse-phase chromatography might be an option.

  • Employ a Second Purification Step: No single technique is perfect. If column chromatography fails to provide the desired purity, a subsequent recrystallization or preparative HPLC run on the enriched material can often remove the final traces of impurities.

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose purification technique for a novel this compound derivative?

For initial purification of a crude product on a research scale (milligrams to a few grams), flash column chromatography on silica gel is typically the most versatile and effective starting point.[12]

Rationale:

  • Broad Applicability: It can handle a wide range of compound polarities.

  • Good Resolving Power: It can separate the target compound from unreacted starting materials and most byproducts.

  • Scalability: The method is easily scalable by simply using a larger column and more silica/solvent.

  • Diagnostic Value: The process, guided by TLC, provides valuable information about the polarity of the compound and its impurities, which can inform subsequent purification steps if needed.

A final recrystallization step is often performed after chromatography to obtain a highly crystalline, solvent-free final product.

Q5: How do I choose the right solvent system for column chromatography of my this compound derivative?

The process begins with TLC analysis. The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of 0.2-0.35 .[12]

Solvent System (Mobile Phase) Typical Use Case for Nitro-Indazoles Comments
Hexanes/Ethyl Acetate The most common starting point.A versatile system where polarity is easily tuned by adjusting the ratio. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase as needed.
Dichloromethane/Methanol For more polar derivatives that do not move in Hex/EtOAc.Dichloromethane is a stronger eluent than hexanes, and methanol is more polar than ethyl acetate. Use with caution as it can dissolve some of the silica gel.
Toluene/Acetone An alternative system to change selectivity.If two compounds have the same Rf in one system, they may separate in another due to different specific solvent-solute interactions.
Q6: My peak is splitting or tailing badly in preparative HPLC. What's wrong?

Peak Splitting/Fronting:

  • Cause: Often caused by mass overload or injecting the sample in a solvent that is much stronger than the initial mobile phase.[21]

  • Solution:

    • Reduce Injection Mass: Inject a smaller amount of the compound.

    • Match Injection Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent. Avoid dissolving the sample in 100% strong solvent (like pure acetonitrile) if your gradient starts at a high aqueous percentage.[21]

Peak Tailing:

  • Cause: Can be due to secondary interactions between the compound and the stationary phase (e.g., basic amine groups interacting with acidic silica sites), column degradation, or a blocked column frit.[21]

  • Solution:

    • Add a Mobile Phase Modifier: For basic indazole derivatives, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can protonate the basic sites and improve peak shape.

    • Check Column Health: Flush the column or replace it if it's old or has been subjected to harsh conditions.[21]

Visualized Workflows

Workflow 1: Selecting a Purification Technique

This diagram provides a decision-making framework for choosing the most appropriate purification method.

Purification_Decision_Tree start Crude Product (this compound Derivative) check_solid Is the crude product a solid? start->check_solid check_purity Initial Purity Assessment (TLC/LCMS) Are impurities significantly different in polarity? check_solid->check_purity Yes column_chrom Perform Flash Column Chromatography check_solid->column_chrom No (Oil/Gum) recrystallize Attempt Recrystallization check_purity->recrystallize Yes, high initial purity (>85%) check_purity->column_chrom No, complex mixture check_scale Scale of Reaction? prep_hplc Use Preparative HPLC check_scale->prep_hplc Small (<100mg) & Difficult Separation final_purity_check Final Purity Analysis (LCMS, NMR) check_scale->final_purity_check Large (>100mg) or Good Separation recrystallize->final_purity_check column_chrom->check_scale prep_hplc->final_purity_check success Pure Product Obtained final_purity_check->success

Caption: Decision tree for selecting the primary purification technique.

Workflow 2: Troubleshooting Low Purity After Recrystallization

This flowchart outlines a systematic approach to diagnosing and solving low purity issues after a recrystallization attempt.

Recrystallization_Troubleshooting start Low Purity after Recrystallization analyze_impurities Analyze Mother Liquor and Crystals (TLC/LCMS) start->analyze_impurities check_solubility Are impurities more soluble than product in the recrystallization solvent? analyze_impurities->check_solubility change_solvent Change Solvent or Use Solvent Pair (e.g., Ethanol/Water) check_solubility->change_solvent No check_occlusion Are impurities trapped inside the crystals (occlusion)? check_solubility->check_occlusion Yes change_solvent->start Re-attempt resubject Re-dissolve and cool much slower check_occlusion->resubject Yes (Fast cooling was used) chromatography Impurity polarity is too similar. Proceed to Column Chromatography. check_occlusion->chromatography No (Likely solid solution) wash_more Wash crystals thoroughly with ice-cold solvent check_occlusion->wash_more Impurities are on surface resubject->start Re-attempt end Achieved High Purity chromatography->end wash_more->end

References

Technical Support Center: Overcoming Poor Solubility of 4-Nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues, providing both theoretical understanding and practical, field-proven solutions.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound's limited solubility in many common organic solvents stems from its unique molecular structure. The presence of a polar nitro group (-NO2) and the indazole ring system, which can participate in hydrogen bonding via its N-H group, contributes to strong intermolecular forces in the solid state.[1][2] These forces, including hydrogen bonding and dipole-dipole interactions, create a stable crystal lattice that requires a significant amount of energy to disrupt for dissolution to occur.

The molecule possesses both a hydrophobic bicyclic aromatic core and polar functional groups, leading to a complex solubility profile that is not always predictable by the "like dissolves like" rule alone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve this compound in my reaction solvent. What are the first steps I should take?

Initial Solvent Screening Workflow:

Caption: Initial solvent screening workflow.

Based on the data for 3-methyl-6-nitroindazole, polar aprotic solvents like DMF and acetone are likely to be the most effective.

Estimated Solubility of a this compound Analog (3-methyl-6-nitroindazole) at 298.15 K (25 °C):

SolventMole Fraction Solubility (x10^3)
N,N-Dimethylformamide (DMF)158.30
Acetone72.45
Tetrahydrofuran (THF)65.21
Ethyl Acetate30.14
Ethanol10.23
n-Propanol8.54
Acetonitrile7.98
Water0.04

This data is for 3-methyl-6-nitroindazole and should be used as a qualitative guide for this compound.

If a single solvent is insufficient, consider the enhancement techniques discussed below.

Q2: My chosen solvent provides some solubility, but not enough for my desired concentration. What's the next step?

A2: If a single solvent isn't effective, co-solvency is a powerful next step. This technique involves adding a second, miscible solvent to your primary solvent to increase the overall solvating power of the system.[3][4]

How Co-solvency Works: Co-solvents can disrupt the hydrogen bonding network of a protic solvent, reducing its polarity and making it more amenable to dissolving a less polar solute. Conversely, a polar co-solvent can introduce favorable dipole-dipole interactions.

Common Co-solvent Systems to Try:

  • For moderately polar primary solvents (e.g., ethanol, methanol): Adding a small amount of a more polar aprotic solvent like DMF or DMSO can significantly boost solubility.

  • For non-polar primary solvents (e.g., toluene, dichloromethane): The addition of a more polar co-solvent like acetone or ethyl acetate might be beneficial, although less common for highly polar solutes like this compound.

Experimental Protocol for Co-solvent Screening:

  • Select Primary Solvent: Choose the best single solvent from your initial screening.

  • Select Co-solvents: Choose 2-3 potential co-solvents with different polarities.

  • Prepare Solvent Blends: In separate vials, prepare a range of co-solvent mixtures (e.g., 90:10, 80:20, 50:50 v/v of primary solvent to co-solvent).

  • Determine Solubility: Use the protocol for "Quantitative Solubility Determination" (see below) to measure the solubility of this compound in each blend.

  • Analyze Results: Plot solubility versus the co-solvent ratio to identify the optimal mixture.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: The utility of pH adjustment depends on the pKa of the compound. This compound is a weak acid due to the N-H proton on the indazole ring. Deprotonation of this proton will form an anion, which is generally more soluble in polar solvents.

Mechanism of pH-Dependent Solubility:

Caption: Effect of pH on the ionization state of this compound.

Practical Considerations:

  • This strategy is most effective in protic solvents that can support ions.

  • The choice of base is critical. For many organic reactions, non-nucleophilic organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are preferable to inorganic bases like NaOH or KOH, which may be poorly soluble in organic solvents and could interfere with your reaction.

  • Be mindful that changing the pH will change the chemical nature of your compound. This may not be suitable for all applications, especially if the neutral form is required for the desired reactivity.

Q4: I've tried different solvents and co-solvents, but the solubility is still too low. Are there other options?

A4: If conventional methods fail, you may need to consider the solid-state properties of your material or more advanced formulation techniques.

  • Investigate Crystal Polymorphism: The crystal structure of a compound significantly impacts its solubility.[1] It's possible that your batch of this compound exists in a particularly stable, and therefore less soluble, crystalline form. Techniques like recrystallization from different solvents or at different cooling rates can sometimes yield a different, more soluble polymorph.

  • Amorphous Solid Dispersions: For applications where the solid form can be modified, creating an amorphous solid dispersion is a common strategy in the pharmaceutical industry to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[5] This involves dispersing the compound in a polymer matrix.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • A range of selected organic solvents

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, compatible with your chosen solvents)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, 72 hours may be necessary.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve (absorbance or peak area vs. concentration).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample and determine its concentration from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general reverse-phase HPLC method that can be adapted for the quantification of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound in the mobile phase. A wavelength around 254 nm is a good starting point for nitroaromatic compounds.[6][7]

  • Column Temperature: 30 °C

References

Stability of 4-Nitro-1H-indazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Nitro-1H-indazole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice for handling this compound in your experiments, particularly concerning its stability under acidic and basic conditions. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.

Question 2: I've noticed my solid this compound has developed a darker color over time. Is it still usable?

Answer: A change in color, typically from a light yellow or off-white to a brownish hue, can be an indicator of degradation. While a slight color change may not significantly impact purity for some applications, it is a warning sign. Before use, it is highly recommended to re-analyze the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine its purity. If significant degradation has occurred, it is best to use a fresh batch to ensure the reliability of your experimental results.

Stability in Acidic Conditions

Question 3: How stable is this compound in acidic solutions?

Answer: Based on the chemical properties of the indazole ring and the presence of the electron-withdrawing nitro group, this compound is expected to be relatively stable in mildly acidic to neutral aqueous solutions at room temperature for short durations. The indazole ring system is generally robust; however, the nitro group can increase the molecule's susceptibility to certain degradation pathways, especially under harsh acidic conditions (e.g., concentrated acids) and elevated temperatures.

A study on the reaction of this compound with formaldehyde in aqueous hydrochloric acid suggests that the nitro-substituted indazole is more sensitive to hydrolysis[1][2]. This increased sensitivity is attributed to the electron-withdrawing nature of the nitro group, which can make the indazole ring more susceptible to nucleophilic attack by water.

Question 4: What are the likely degradation products of this compound under acidic conditions?

Answer: While specific degradation products for this compound under acidic stress have not been extensively reported in the literature, we can predict potential pathways based on the chemistry of related nitroaromatic compounds. Under strong acidic conditions and heat, two primary degradation routes are plausible:

  • Hydrolysis of the Nitro Group: Although generally stable, under forcing conditions, the nitro group could potentially be hydrolyzed to a hydroxyl group, yielding 4-hydroxy-1H-indazole.

  • Ring Opening: Extreme acidic conditions could lead to the opening of the pyrazole ring of the indazole system, though this would likely require very harsh conditions.

It is important to note that without specific experimental data, these are predicted pathways. For definitive identification of degradants, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.

Troubleshooting in Acidic Media

Question 5: I am running a reaction with this compound in an acidic solvent and observing multiple unexpected spots on my TLC plate. What could be the cause?

Answer: The appearance of multiple unexpected spots on a TLC plate is a strong indication of compound degradation. The combination of acidic conditions and potentially elevated temperatures in your reaction setup can accelerate the degradation of this compound.

Troubleshooting Steps:

  • Lower the Temperature: If your reaction protocol allows, try running the reaction at a lower temperature to minimize thermal degradation.

  • Reduce Reaction Time: Monitor your reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material or product.

  • Use a Milder Acid: If possible, switch to a weaker acid or use a buffered acidic solution to maintain a less harsh pH.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative degradation, which can sometimes be exacerbated by acidic conditions.

Stability in Basic Conditions

Question 6: What is the expected stability of this compound in basic solutions?

Answer: this compound is expected to be significantly less stable under basic conditions compared to acidic or neutral conditions. The acidic proton on the indazole nitrogen (N1) can be readily deprotonated by a base, forming an indazolide anion. The presence of the strongly electron-withdrawing nitro group at the 4-position further acidifies this proton, making deprotonation more favorable. The resulting anion is resonance-stabilized, but the molecule as a whole becomes more susceptible to nucleophilic attack and other degradation pathways.

Question 7: What degradation pathways are likely for this compound in a basic environment?

Answer: Under basic conditions, several degradation pathways are plausible for nitroaromatic compounds:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the nitro group, is susceptible to nucleophilic attack by hydroxide ions or other nucleophiles present in the medium. This could lead to the displacement of the nitro group and the formation of 4-hydroxy-1H-indazole.

  • Ring Opening: Strong basic conditions, particularly with heating, can promote the cleavage of the pyrazole ring of the indazole nucleus.

  • Formation of Colored Byproducts: Reactions of nitroaromatic compounds in strong bases can sometimes lead to the formation of intensely colored complexes and degradation products.

Troubleshooting in Basic Media

Question 8: I am attempting a reaction that requires a basic catalyst with this compound, but I am getting a low yield and a dark-colored reaction mixture. What should I do?

Answer: The low yield and dark coloration strongly suggest that your starting material is degrading under the basic reaction conditions.

Troubleshooting Steps:

  • Use a Weaker Base: If the reaction chemistry permits, switch to a milder, non-nucleophilic base (e.g., potassium carbonate instead of sodium hydroxide).

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Protect the N-H Proton: Consider protecting the acidic N-H of the indazole ring prior to subjecting the molecule to strong basic conditions. A variety of protecting groups for nitrogen are available, which can be removed after the reaction.

  • Control Stoichiometry: Use the minimum effective amount of base to catalyze the reaction without causing excessive degradation.

  • Monitor Reaction Time: Shorter reaction times can help to minimize the exposure of the sensitive substrate to the harsh basic environment.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Methanol and Water

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with 1 M HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For accelerated degradation, the solution can be heated (e.g., at 60°C), with more frequent sampling.

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 1 M NaOH.

  • Basic Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with 1 M NaOH.

    • Follow the same sampling and analysis procedure as for the acidic degradation, neutralizing the samples with 1 M HCl before injection.

  • HPLC Analysis:

    • Analyze the samples by a stability-indicating HPLC method. A typical starting condition could be a C18 column with a mobile phase of methanol and water gradient at a flow rate of 1 mL/min, with UV detection at an appropriate wavelength (e.g., the λmax of this compound).

    • Quantify the remaining percentage of this compound and observe the formation of any degradation products.

Data Summary

ConditionExpected StabilityPotential Degradation Products
Solid State (2-8°C, dark, dry) HighMinimal degradation
Neutral Aqueous Solution (RT) Moderate to HighMinimal hydrolysis
Acidic Aqueous Solution (RT) ModerateHydrolysis products (e.g., 4-hydroxy-1H-indazole)
Basic Aqueous Solution (RT) LowSNAr products, ring-opened products
Elevated Temperature Stability decreases significantly across all pH conditionsIncreased formation of degradation products

Visualizations

Below are diagrams illustrating the key concepts discussed in this guide.

G cluster_acid Acidic Conditions cluster_base Basic Conditions Start_Acid This compound Deg_Acid Potential Degradation (Hydrolysis, Ring Opening) Start_Acid->Deg_Acid H+ / H2O Heat End_Acid Degradation Products (e.g., 4-Hydroxy-1H-indazole) Deg_Acid->End_Acid Start_Base This compound Anion Indazolide Anion Start_Base->Anion OH- Deg_Base Degradation (SNAr, Ring Opening) Anion->Deg_Base End_Base Degradation Products Deg_Base->End_Base

Caption: Predicted degradation pathways of this compound under acidic and basic conditions.

G cluster_workflow Troubleshooting Workflow Issue Unexpected Results (Low Yield, Impurities) Check_Storage Verify Storage Conditions Issue->Check_Storage Check_Purity Re-analyze Starting Material (HPLC) Issue->Check_Purity Modify_Conditions Modify Reaction Conditions Issue->Modify_Conditions Temp Lower Temperature Modify_Conditions->Temp Time Reduce Time Modify_Conditions->Time Reagent Use Milder Acid/Base Modify_Conditions->Reagent Protect Protect N-H (for basic conditions) Modify_Conditions->Protect

Caption: A logical workflow for troubleshooting experiments involving this compound.

References

Optimizing temperature and reaction time for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of the indazole scaffold, a critical component in numerous pharmacologically active compounds.[1] Here, we will explore the nuances of optimizing reaction temperature and time to maximize yield and purity, focusing on established synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in 1H-indazole synthesis and how do temperature and reaction time influence their formation?

A1: Common side products include the undesired 2H-indazole isomer, uncyclized hydrazones, and various dimeric impurities.[2] Elevated temperatures can sometimes lead to an increase in side reactions, diminishing the overall yield of the desired product.[3] Conversely, insufficient reaction time or temperatures that are too low may result in incomplete cyclization, leaving starting materials or intermediate hydrazones as contaminants.[2] Careful optimization of these parameters is crucial for a clean reaction.

Q2: How can I determine the optimal temperature for my specific indazole synthesis?

A2: The optimal temperature is highly dependent on the chosen synthetic route and the specific substrates used. A general approach is to start with conditions reported in the literature for similar substrates. If you are developing a novel synthesis, a systematic approach is recommended. This involves running the reaction at a range of temperatures (e.g., in 10-20°C increments) and monitoring the progress by TLC or LC-MS to identify the temperature that provides the best balance of reaction rate and purity. For instance, in some syntheses, it has been observed that increasing the temperature to around 110°C improves yields, while higher temperatures can promote the formation of side products.[3]

Q3: My reaction is sluggish. Can I simply increase the temperature and shorten the reaction time?

A3: While increasing the temperature will generally increase the reaction rate, it may also promote undesired side reactions or decomposition of the product or starting materials. It is critical to find a balance. Instead of drastically increasing the temperature, consider a moderate increase while carefully monitoring the reaction for the appearance of new, unwanted spots on your TLC plate. Extending the reaction time at a moderate temperature is often a safer approach to drive the reaction to completion.

Q4: I'm observing the formation of the 2H-indazole isomer. How can I favor the formation of the thermodynamically more stable 1H-indazole?

A4: The regioselectivity between 1H- and 2H-indazoles is a common challenge. The 1H-indazole is generally the more thermodynamically stable isomer.[4] Reaction conditions play a significant role in determining the product ratio. Factors to consider include the choice of base, solvent, and, critically, the reaction temperature. In some cases, running the reaction at a slightly elevated temperature for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the 1H-isomer. However, this is not a universal rule and needs to be determined empirically for your specific system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your indazole synthesis experiments, with a focus on temperature and reaction time.

Issue 1: Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. The following troubleshooting workflow can help identify and resolve the problem.

LowYieldTroubleshooting start Low Yield Observed check_temp Is the reaction temperature appropriate for the chosen method? start->check_temp check_reagents Are the reagents and solvents pure and dry? start->check_reagents check_time Was the reaction time sufficient for completion? check_temp->check_time Yes incomplete_reaction Incomplete Reaction check_temp->incomplete_reaction No check_time->incomplete_reaction No side_reactions Side Reactions Dominating check_time->side_reactions Yes, but with byproducts solution_purity Solution: Purify reagents and ensure anhydrous conditions. check_reagents->solution_purity No solution_temp Solution: Gradually increase temperature and monitor by TLC/LC-MS. incomplete_reaction->solution_temp solution_time Solution: Extend reaction time at the current temperature. incomplete_reaction->solution_time decomposition Product or Starting Material Decomposition side_reactions->decomposition solution_lower_temp Solution: Lower the reaction temperature to minimize side reactions. side_reactions->solution_lower_temp decomposition->solution_lower_temp

Caption: Troubleshooting workflow for low indazole yield.

Causality and Actionable Advice:

  • Incomplete Reaction: If starting material is still present after the expected reaction time, the temperature may be too low or the reaction time too short.

    • Action: First, try extending the reaction time. If the reaction remains stalled, incrementally increase the temperature (e.g., by 10°C) and continue to monitor.

  • Side Reactions: The formation of multiple products, often indicated by a complex TLC or LC-MS profile, suggests that the reaction temperature may be too high, promoting undesired pathways.

    • Action: Reduce the reaction temperature. It is often better to run the reaction for a longer period at a lower temperature to favor the desired product.

  • Decomposition: If the desired product forms and then disappears over time, or if charring is observed, the temperature is likely too high, causing decomposition.

    • Action: Significantly lower the reaction temperature and accept a longer reaction time.

Issue 2: Formation of Hydrazone Impurity

In many indazole syntheses, the formation of a hydrazone is a key intermediate step. Incomplete cyclization can lead to this impurity in the final product.

Causality and Actionable Advice:

  • Insufficient Thermal Energy: The cyclization step often requires a certain activation energy. If the temperature is too low, the reaction may stall at the hydrazone intermediate.

    • Action: Ensure the reaction is heated to the optimal temperature for cyclization as determined by literature or your own optimization studies.

  • Sub-optimal Reaction Time: Even at the correct temperature, the cyclization may require a significant amount of time to go to completion.

    • Action: Increase the reaction time and monitor the disappearance of the hydrazone intermediate by TLC or LC-MS.

Data on Temperature and Reaction Time Optimization

The following tables summarize the impact of temperature and reaction time on indazole synthesis for different methods.

Table 1: Effect of Temperature on Indazole Yield (Paal-Knorr Type Reaction) [3]

EntryTemperature (°C)Yield (%)
1Room TemperatureLow
260Moderate
380Good
4100High
511095
6120Decreased

As indicated in the table, for this specific reaction, the yield increased with temperature up to 110°C. Above this temperature, the yield began to decrease, likely due to the formation of side products.[3]

Table 2: Reaction Conditions for Various Indazole Synthesis Methods

Synthesis MethodTypical Temperature Range (°C)Typical Reaction Time (h)Key Considerations
Jacobson Synthesis Nitrosation: 1-4; Cyclization: 50-1006-12Strict temperature control during nitrosation is critical to prevent decomposition of the nitroso intermediate.[5]
Davis-Beirut Reaction 25-601-6Can be run at room temperature, but gentle heating can accelerate the reaction.[6]
Palladium-Catalyzed 50-12012-24Temperature depends on the specific catalyst and substrate; higher temperatures may be needed for C-H activation.
Microwave-Assisted 100-1500.1-0.5Offers rapid heating and significantly reduced reaction times.

Experimental Protocols

Protocol 1: Jacobson Synthesis of 1H-Indazole

This protocol is a modified version of the classical Jacobson synthesis.[5]

Step 1: Acetylation of o-Toluidine

  • In a flask equipped with a stirrer, combine o-toluidine, glacial acetic acid, and acetic anhydride.

  • The reaction is exothermic; control the temperature with an ice bath.

Step 2: Nitrosation

  • Cool the reaction mixture to 1-4°C in an ice-salt bath.

  • Slowly introduce nitrous gases (generated from sodium nitrite and a strong acid) while maintaining the low temperature. This step is critical and requires careful monitoring. The reaction is typically complete after about 6 hours.[5]

Step 3: Cyclization and Work-up

  • Pour the solution containing the N-nitroso intermediate onto ice water.

  • Extract the oily product with benzene.

  • Carefully heat the benzene solution in a water bath maintained at 50°C to initiate the decomposition of the nitroso compound and subsequent cyclization to indazole. The internal temperature will rise due to the exothermic nature of the reaction.

  • After the initial exothermic reaction subsides, continue heating for a short period to ensure complete reaction.

  • Extract the indazole with hydrochloric acid, followed by neutralization with ammonia to precipitate the product.

  • The crude indazole can be purified by vacuum distillation.

Jacobson_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitrosation (1-4 °C) cluster_step3 Step 3: Cyclization & Purification a o-Toluidine + Acetic Acid/Anhydride b N-acetyl-o-toluidine a->b c N-nitroso intermediate b->c Nitrous Gases d Cyclization (Heat to 50 °C) c->d e 1H-Indazole d->e f Purification e->f

Caption: Experimental workflow for the Jacobson indazole synthesis.

Protocol 2: Davis-Beirut Reaction for 2H-Indazoles

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[7][8]

General Procedure:

  • Dissolve the substituted o-nitrobenzylamine in a suitable alcohol (e.g., methanol or ethanol).

  • Add a base, such as potassium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for a period of 1 to 6 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Davis_Beirut_Workflow start o-Nitrobenzylamine reaction Base (e.g., KOH) Alcoholic Solvent 25-60 °C, 1-6 h start->reaction product 2H-Indazole reaction->product workup Work-up & Purification product->workup

Caption: Generalized workflow for the Davis-Beirut reaction.

Conclusion

The successful synthesis of indazoles hinges on the careful control of reaction parameters, with temperature and reaction time being paramount. This guide provides a framework for understanding the interplay of these variables and offers practical advice for troubleshooting common issues. By applying these principles, researchers can optimize their synthetic routes to achieve higher yields and purities of these valuable heterocyclic compounds.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving halogenated indazoles. The content is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with halogenated indazoles. Each issue is presented in a question-and-answer format, detailing probable causes and step-by-step solutions.

Issue 1: Low to No Product Yield

Question: I am performing a Suzuki-Miyaura coupling with a bromoindazole and a boronic acid, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low to no yield in Suzuki-Miyaura couplings of halogenated indazoles is a frequent issue stemming from several factors related to the catalyst system, reaction conditions, and the nature of the indazole substrate itself.

Probable Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The active Pd(0) species is sensitive to air and can decompose, often indicated by the formation of palladium black.[1] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, require in situ reduction to the active Pd(0) form.[1]

    • Solution:

      • Ensure your palladium source is fresh and active. For Pd(II) precatalysts, the reaction conditions must favor reduction.

      • Use an inert atmosphere (argon or nitrogen) by thoroughly degassing your solvent and employing Schlenk techniques or a glovebox to prevent catalyst oxidation.[1]

  • Inappropriate Ligand Choice:

    • Cause: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic substrates like indazoles, standard ligands may not be optimal.

    • Solution:

      • Screen Different Ligands: For Suzuki couplings of bromoindazoles, ferrocene-based ligands like Pd(dppf)Cl₂ have shown excellent results, often outperforming catalysts like Pd(PPh₃)₄ or Pd(PCy₃)₂.[2][3] The choice of a bulky, electron-rich phosphine ligand can enhance catalytic activity.[4][5]

      • Consider Buchwald Ligands: For challenging couplings, especially with less reactive chloroindazoles, consider sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) which are known to promote the oxidative addition step.[6]

  • Suboptimal Base and Solvent System:

    • Cause: The base activates the boronic acid and influences the overall reaction rate. The solvent must solubilize all components and can also affect catalyst stability and activity.[7]

    • Solution:

      • Base Selection: While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly for less reactive substrates.[2][8] However, be cautious with very strong bases like alkoxides (e.g., NaOt-Bu) as they can promote side reactions.[9]

      • Solvent System: A mixture of solvents can be beneficial. For instance, a combination of dioxane/EtOH/H₂O has been shown to be effective for Suzuki couplings of 7-bromoindazoles.[8] Anhydrous solvents like toluene or DMF are also commonly used.[1][10]

  • Indazole-Specific Issues (N-H Reactivity):

    • Cause: The acidic N-H proton of unprotected indazoles can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. This can lead to a mixture of N-1 and N-2 arylated products or inhibit the desired C-C coupling.

    • Solution:

      • N-Protection: Protecting the indazole nitrogen with groups like Boc, PMB, or THP can prevent N-arylation and improve the yield and regioselectivity of the C-C coupling.[10][11][12] The choice of protecting group can be critical, as thermodynamic conditions (e.g., using a strong acid like p-TSA) favor N-1 protection, while kinetic control (mildly acidic conditions) can lead to the N-2 regioisomer.[10]

      • Proceeding without Protection: In some cases, with careful optimization of the catalyst and base, coupling can be achieved on NH-free indazoles.[13][14]

Issue 2: Dehalogenation as a Major Side Reaction

Question: In my cross-coupling reaction with an iodoindazole, I am observing a significant amount of the corresponding dehalogenated indazole. How can I suppress this side reaction?

Answer:

Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, particularly with more reactive halides like iodides and in electron-deficient heterocyclic systems.[6][15]

Probable Causes & Solutions:

  • Formation of Palladium-Hydride (Pd-H) Species:

    • Cause: Pd-H species, which are responsible for dehalogenation, can form from reactions with the base, solvent (especially alcohols), or trace water.[6]

    • Solution:

      • Choice of Halide: If possible, switch from an iodo- or bromoindazole to a chloroindazole. Chlorides are generally less prone to dehalogenation.[6][15]

      • Ligand Selection: Employ bulky, electron-rich ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[6]

      • Base Optimization: Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.[6]

      • Solvent Choice: Avoid solvents that can act as hydride sources, such as alcohols, if dehalogenation is a significant issue.

  • Slow Transmetalation or Reductive Elimination:

    • Cause: If the desired coupling steps are slow, the aryl-palladium-halide intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.

    • Solution:

      • Reaction Temperature: Carefully increasing the reaction temperature can sometimes favor the desired coupling over dehalogenation.[6]

      • Boron Reagent: Ensure the boronic acid or ester is of high purity and reactivity. In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., a pinacol ester) can be beneficial.

Issue 3: Poor Regioselectivity in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on a bromoindazole and obtaining a mixture of N-arylated and C-arylated products, or a mixture of N-1 and N-2 isomers. How can I control the selectivity?

Answer:

Controlling regioselectivity in the amination of indazoles is crucial and often challenging. The outcome depends heavily on the protection state of the indazole and the chosen catalytic system.

Probable Causes & Solutions:

  • Competition between N-H and C-Br Functionalization:

    • Cause: With unprotected indazoles, the acidic N-H proton can compete with the C-Br bond for reaction, leading to N-arylation.

    • Solution:

      • N-Protection: Protecting the indazole nitrogen is the most reliable way to ensure C-N bond formation at the halogenated position.[10][12] SEM or THP protecting groups are effective options.[12]

  • Lack of Regioselectivity in N-Protection/Arylation:

    • Cause: Deprotonation of an unprotected indazole with a strong base can lead to a delocalized anion, which can be trapped unselectively at either N-1 or N-2 by an electrophile.[10]

    • Solution:

      • Controlled Protection: As mentioned earlier, regioselective protection can be achieved under either kinetic (mildly acidic, favoring N-2) or thermodynamic (strongly acidic, favoring N-1) conditions.[10]

      • Copper-Catalyzed N-Arylation: For direct N-arylation, copper-based catalyst systems, often with diamine ligands, are highly effective and can offer different selectivity profiles compared to palladium.[16][17][18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogenated indazoles in cross-coupling reactions?

A1: The reactivity of the C-X bond generally follows the order I > Br >> Cl.[11] This is due to the decreasing bond strength from C-Cl to C-I. Consequently, iodoindazoles are the most reactive but also the most prone to side reactions like dehalogenation.[6][11] Chloroindazoles are the most challenging substrates, often requiring more active catalyst systems with bulky, electron-rich ligands.[6]

Q2: How do I choose between a palladium and a copper catalyst?

A2: The choice depends on the desired transformation:

  • Palladium catalysts are the workhorses for C-C bond formation (Suzuki, Heck, Sonogashira) and C-N bond formation (Buchwald-Hartwig).[13][19][20][21] They offer a wide range of available ligands to tune reactivity and selectivity.

  • Copper catalysts are particularly useful for N-arylation reactions (Ullmann-type couplings) and can be a cost-effective alternative to palladium.[16][17] They are also used as co-catalysts in reactions like the Sonogashira coupling.[1][21]

Q3: For a Sonogashira coupling with a 3-iodoindazole, what are the key parameters to consider?

A3: Key parameters for a successful Sonogashira coupling include:

  • N-Protection: Unprotected 3-iodo-1H-indazole often fails to couple. Protection of the N-1 position is typically required.[22]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[1][23]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst decomposition and alkyne homocoupling (Glaser coupling).[1]

  • Solvent: Solvents like THF, DMF, or toluene are commonly used.[1][24]

Q4: Can I perform a Heck reaction with a chloroindazole?

A4: While challenging, Heck reactions with chloroindazoles are possible but require highly active catalyst systems.[20][25] Key considerations include:

  • Catalyst: Use a catalyst system known for activating aryl chlorides, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.

  • High Temperature: These reactions often require higher temperatures to facilitate the difficult oxidative addition of the Pd(0) to the strong C-Cl bond.

  • Base: A strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically required.

Section 3: Catalyst and Ligand Selection Summary

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with halogenated indazoles. Optimization will likely be required for specific substrates.

Reaction TypeHalide (X)Recommended Pd Precursor(s)Recommended Ligand(s)Recommended Base(s)
Suzuki-Miyaura I, BrPd(PPh₃)₄, Pd(dppf)Cl₂[2][3][8]PPh₃, dppfK₂CO₃, Cs₂CO₃[8]
ClPd₂(dba)₃, Pd(OAc)₂XPhos, SPhosK₃PO₄, Cs₂CO₃
Buchwald-Hartwig I, BrPd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos[10][26]NaOt-Bu, Cs₂CO₃
ClPd₂(dba)₃, Pd(OAc)₂Buchwald biaryl phosphinesK₃PO₄, LiHMDS[9]
Sonogashira I, BrPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (plus CuI co-catalyst)[1]TEA, DIPEA
Heck I, BrPd(OAc)₂PPh₃, P(o-tolyl)₃K₂CO₃, TEA
ClPd(OAc)₂P(t-Bu)₃, NHC ligandsK₃PO₄, Cs₂CO₃

Section 4: Visual Guides and Protocols

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Halide Ar-X (Indazole) Halide->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your cross-coupling reactions.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Catalyst 1. Verify Catalyst & Reagents - Fresh Pd Source? - Anhydrous Solvent? - Pure Base? Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions - Inert Atmosphere? - Correct Temperature? Check_Catalyst->Check_Conditions Reagents OK Success Reaction Optimized Check_Catalyst->Success Issue Found & Fixed Screen_Ligands 3. Screen Ligands - Try Bulky/Electron-Rich Ligands (e.g., dppf, SPhos) Check_Conditions->Screen_Ligands Conditions OK Check_Conditions->Success Issue Found & Fixed Optimize_Base 4. Optimize Base/Solvent - Try Cs₂CO₃ or K₃PO₄ - Screen Solvents (Toluene, Dioxane) Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Yield Improves Protect_NH 5. Consider N-Protection - Is N-H interference likely? - Protect with Boc/THP Optimize_Base->Protect_NH No Improvement Optimize_Base->Success Yield Improves Protect_NH->Success Yield Improves

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole

This is a representative starting protocol. Optimization is essential for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the bromoindazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv.) to the tube.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 3:1.5:0.5 mixture of dioxane/EtOH/H₂O) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-140 °C) for the specified time (e.g., 2-18 hours).[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Nitro Group Reduction in Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitro group reductions in substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The reduction of a nitro group to an amine is a fundamental step in the synthesis of many biologically active indazole derivatives. However, the efficiency and selectivity of this reaction can be highly dependent on the substrate, choice of reagents, and reaction conditions. This resource provides in-depth, experience-based answers to common challenges, backed by scientific principles and literature precedents.

Section 1: Troubleshooting Common Issues in Nitro-Indazole Reduction

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reduction is incomplete, and I observe a mixture of starting material and the desired amino-indazole. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent issue stemming from several factors, including insufficient reducing agent, catalyst deactivation, or poor reagent solubility.

Underlying Causes & Solutions:

  • Insufficient Reducing Agent: For metal-based reductions (e.g., Fe, Zn, Sn), the metal surface can become passivated by the formation of metal oxides or hydroxides, especially if the reaction is not sufficiently acidic.[1]

    • Solution: Increase the molar excess of the metal and ensure adequate acidity to maintain an active metal surface. For instance, when using Iron powder, the addition of an acid like HCl or a salt like NH₄Cl is crucial.[1] Be mindful that excessive acid can sometimes lead to side reactions.

  • Catalyst Deactivation (Catalytic Hydrogenation): In catalytic hydrogenations using Pd/C or Raney Nickel, the catalyst can be "poisoned" by impurities in the starting material, solvents, or even by the substrate itself if it contains sulfur or other catalyst poisons.[2]

    • Solution 1: Ensure all reagents and solvents are of high purity and are properly degassed.[2]

    • Solution 2: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).

    • Solution 3: Consider switching to a more poison-resistant catalyst. For example, Platinum-based catalysts can sometimes be more robust.[2]

  • Poor Solubility: If your substituted nitro-indazole has poor solubility in the reaction solvent, this can severely limit the reaction rate.

    • Solution: Experiment with different solvent systems. For catalytic hydrogenations, polar solvents like ethanol, methanol, or ethyl acetate are common.[2] For metal/acid reductions, co-solvents like THF or dioxane with water can be effective.

Question 2: I am observing significant side products. What are the likely side reactions and how can I suppress them?

Answer:

Side product formation is often related to the specific reducing agent used and the presence of other functional groups on the indazole ring. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates, which can sometimes react further to form undesired products like azo or azoxy compounds.[3][4]

Common Side Reactions & Mitigation Strategies:

  • Formation of Azo/Azoxy Compounds: This is more common with strong, non-selective reducing agents like LiAlH₄ when used for aromatic nitro compounds.[5] It can also occur if the reaction stalls at the hydroxylamine or nitroso stage, allowing for condensation reactions.

    • Solution: Choose milder, more selective reducing agents. Catalytic hydrogenation, or metals like Fe or SnCl₂ in acidic conditions, are generally preferred to minimize these byproducts.[4][5]

  • Reduction of Other Functional Groups (Chemoselectivity Issue): Your substituted indazole may contain other reducible groups such as halogens, carbonyls, esters, or nitriles.

    • Halogenated Indazoles: Catalytic hydrogenation with Pd/C is known to cause dehalogenation, especially with aryl iodides and bromides.[5]

      • Solution: Use Raney Nickel, which is less prone to causing dehalogenation.[5] Alternatively, chemical reductions using Fe/NH₄Cl or SnCl₂ are excellent choices to preserve halogen substituents.[5][6]

    • Indazoles with Carbonyl Groups: Strong hydride reagents will reduce both the nitro and carbonyl groups.

      • Solution: Stannous chloride (SnCl₂) is a remarkably chemoselective reagent for reducing nitro groups in the presence of ketones, aldehydes, and esters.[5][7] Catalytic hydrogenation can also be selective, but may require careful optimization of conditions (temperature, pressure, catalyst).[8]

  • Ring Opening or Modification: Aggressive reaction conditions (e.g., very high temperatures or strong acids/bases) can potentially lead to the degradation of the indazole ring itself, although this is less common.

    • Solution: Employ milder reaction conditions. Most nitro reductions can be effectively carried out at room temperature or with gentle heating (e.g., 50-80°C).[2]

Question 3: My reaction using SnCl₂ in an alcohol solvent (like ethanol) is giving me an unexpected alkoxy-substituted amino-indazole. What is happening?

Answer:

This is a known, and interesting, side reaction specifically observed with nitroindazoles. The reduction of certain nitroindazoles (e.g., 4-nitroindazoles or 7-nitroindazoles) with stannous chloride in alcoholic solvents can lead to a nucleophilic substitution of a hydrogen atom on the indazole ring with an alkoxy group from the solvent.[6]

Mechanism & Prevention:

  • Plausible Mechanism: The nitro group activates the indazole ring for nucleophilic attack. It is proposed that an intermediate in the reduction process is susceptible to attack by the alcohol solvent, leading to the observed substitution prior to the final reduction to the amine.[6]

    • Solution 1 (Change Solvent): The most straightforward solution is to switch to a non-nucleophilic solvent. Ethyl acetate is a common and effective alternative for SnCl₂ reductions.[9]

    • Solution 2 (Change Reagent): If you must use an alcohol as a solvent due to solubility constraints, consider a different reducing system, such as catalytic hydrogenation or Fe/NH₄Cl.

Section 2: Reagent Selection Guide & Protocols

Choosing the right reducing agent is paramount for a successful and clean reaction. This section provides a comparative overview and detailed protocols for the most common and effective methods.

Reagent Comparison Table
Reagent SystemProsConsBest For
H₂ / Pd/C High efficiency, clean workup, scalable.Can reduce other functional groups (alkenes, alkynes), causes dehalogenation.[5][8]Simple nitro-indazoles without sensitive functional groups.
H₂ / Raney Ni Good for substrates with halogens (less dehalogenation than Pd/C).[5]Pyrophoric catalyst, requires careful handling.Halogenated nitro-indazoles.
Fe / Acid (HCl, AcOH, NH₄Cl) Inexpensive, highly chemoselective, tolerant of many functional groups.[1][5]Requires acidic conditions, workup can be tedious to remove iron salts.[1]Complex molecules with multiple reducible groups.
SnCl₂ Excellent chemoselectivity (preserves carbonyls, esters), mild conditions.[5][10]Stoichiometric amounts needed, tin waste. Can cause side reactions in alcohol solvents.[6][10]Substrates with carbonyls, esters, or other sensitive groups.
Hydrazine (HH) / Pd/C A form of transfer hydrogenation, avoids use of H₂ gas cylinder.[2][11]Hydrazine is toxic, reaction can be exothermic.Lab-scale reductions where H₂ gas is inconvenient.
Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

  • Setup: To a hydrogenation flask, add the substituted nitro-indazole (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (often atmospheric pressure using a balloon, or higher pressures in a Parr shaker).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude amino-indazole, which can be purified by crystallization or chromatography.

Protocol 2: Chemoselective Reduction using Stannous Chloride (SnCl₂)

  • Setup: In a round-bottom flask, dissolve the substituted nitro-indazole (1.0 eq) in a suitable solvent like Ethyl Acetate or Ethanol (if alkoxy substitution is not a concern).

  • Reagent Addition: Add Stannous Chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80°C) and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (~8-9).

  • Workup: The resulting suspension (often containing tin salts) is filtered through a pad of Celite®. The organic layer is separated from the aqueous layer.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 3: Visualizing the Process

Understanding the workflow and reaction pathways is crucial for effective troubleshooting.

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence of steps to diagnose and solve common issues during the reduction of substituted nitro-indazoles.

TroubleshootingWorkflow Start Reaction Start: Reduction of Nitro-Indazole Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor CheckComplete Is Reaction Complete? Monitor->CheckComplete CheckPurity Is Product Clean? CheckComplete->CheckPurity Yes Incomplete Problem: Incomplete Conversion CheckComplete->Incomplete No Success Success: Purify Product CheckPurity->Success Yes SideProducts Problem: Side Products CheckPurity->SideProducts No Sol_Incomplete1 Increase Reagent/Catalyst OR Extend Time Incomplete->Sol_Incomplete1 Sol_Incomplete2 Change Solvent for Better Solubility Incomplete->Sol_Incomplete2 Sol_Incomplete3 Check for Catalyst Poisoning (H2ation) Incomplete->Sol_Incomplete3 Sol_Side1 Identify Side Product (Mass Spec) SideProducts->Sol_Side1 Sol_Incomplete1->Start Re-run Experiment Sol_Incomplete2->Start Re-run Experiment Sol_Incomplete3->Start Re-run Experiment Sol_Side2 Change Reducing Agent (e.g., Pd/C -> SnCl2 for chemoselectivity) Sol_Side1->Sol_Side2 Sol_Side3 Modify Conditions (Temp, Conc.) Sol_Side1->Sol_Side3 Sol_Side2->Start Re-run Experiment Sol_Side3->Start Re-run Experiment

Caption: A decision-making workflow for troubleshooting nitro-indazole reductions.

Reaction Pathway: Nitro Group Reduction

This diagram illustrates the stepwise reduction of a nitro group to an amine, highlighting the key intermediates.

ReductionPathway Nitro Ar-NO₂ (Nitro Group) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ SideProduct Ar-N=N-Ar (Azo) Ar-N=N(O)-Ar (Azoxy) Nitroso->SideProduct Condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->SideProduct Condensation

Caption: The stepwise pathway from a nitro group to an amine via intermediates.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-1H-indazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It contextualizes the spectral features of this compound by comparing them with its constitutional isomers, offering field-proven insights into the structural elucidation of substituted indazoles. Every piece of data and every protocol is presented with the scientific integrity and causality expected in a senior-level scientific discussion.

Introduction: The Challenge of Isomerism in Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of substituents, such as a nitro group, can dramatically alter the molecule's electronic properties and, consequently, its biological activity. However, synthesis often yields a mixture of constitutional isomers, making unambiguous structural confirmation paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for this purpose. The chemical environment of each proton and carbon atom is exquisitely sensitive to the placement of substituents. The electron-withdrawing nature of the nitro group (—NO₂) imparts a significant deshielding effect on nearby nuclei, resulting in characteristic downfield shifts in the NMR spectrum. This guide will dissect these effects for this compound, comparing its spectral signature against its 5-nitro, 6-nitro, and 7-nitro isomers to provide a clear framework for differentiation.

Experimental Protocol for NMR Analysis

To ensure data integrity and reproducibility, a standardized protocol for sample preparation and spectral acquisition is critical. The following methodology is a self-validating system designed to produce high-quality NMR data for small organic molecules like nitroindazoles.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Sample Purity: Begin with a sample of this compound purified by column chromatography or recrystallization to remove paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for indazole derivatives. Its polarity ensures good solubility, and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton, which provides valuable structural information.[1]

  • Concentration:

    • For ¹H NMR , dissolve approximately 5-10 mg of the solid compound in 0.6–0.7 mL of DMSO-d₆ in a clean, dry vial.[2][3]

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Homogenization & Transfer: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Referencing: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm). However, for convenience and to avoid potential reactions, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is a common and accepted practice.[5]

NMR Spectrometer Parameters

The following parameters are recommended for acquisition on a 400 MHz or higher field NMR spectrometer.

  • Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

For ¹H NMR Spectroscopy:

  • Pulse Program: zg30 (a standard 30-degree pulse experiment)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

For ¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (proton-decoupled pulse program)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

Data Presentation and Spectral Analysis

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the 1H-indazole ring is used.

Caption: Molecular structure of this compound with IUPAC numbering.

NMR Data for this compound (Calculated)

The following table summarizes the GIAO-calculated NMR spectral data for this compound.[1] Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

¹H NMR Data ¹³C NMR Data
Proton δ (ppm), Multiplicity, J (Hz)
H1 (N-H)~14.1 (br s)
H38.61 (s)
H58.13 (d, J=8.3)
H67.58 (t, J=8.1)
H78.01 (d, J=7.8)

Note: The N-H proton chemical shift is highly variable and dependent on concentration and temperature. The value is an estimate based on typical indazoles in DMSO-d₆.

Comparative NMR Data of Nitroindazole Isomers (Experimental)

To understand the unique spectral signature of the 4-nitro isomer, it is essential to compare it with experimental data from its constitutional isomers. All data below were recorded in DMSO-d₆.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

ProtonThis compound (Calculated)[1]5-Nitro-1H-indazole (Experimental)[6]6-Nitro-1H-indazole (Experimental)7-Nitro-1H-indazole (Experimental)
N-H ~14.1 (br s)13.77 (br s)~13.8 (br s)~14.0 (br s)
H3 8.61 (s)8.43 (s)8.41 (s)8.36 (s)
H4 ---8.84 (d, J=2.0)8.13 (d, J=9.1)7.85 (d, J=7.1)
H5 8.13 (d, J=8.3)8.21 (dd, J=9.2, 2.0)8.29 (dd, J=9.1, 2.1)7.37 (t, J=7.7)
H6 7.58 (t, J=8.1)------8.58 (d, J=8.3)
H7 8.01 (d, J=7.8)7.75 (d, J=9.2)8.78 (d, J=2.1)---

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CarbonThis compound (Calculated)[1]5-Nitro-1H-indazole (Experimental)6-Nitro-1H-indazole (Experimental)7-Nitro-1H-indazole (Experimental)
C3 135.9136.7135.3133.5
C3a 123.6142.1125.9120.2
C4 140.5115.1121.2128.0
C5 120.0143.5118.7120.1
C6 129.2119.5146.9117.8
C7 114.2111.1108.6138.9
C7a 140.4139.8140.1126.0

(Note: Complete experimental datasets for 6-nitro and 7-nitro isomers in DMSO-d₆ are not consistently available in a single source; values are compiled and estimated from various sources and spectral databases for comparative purposes.)

In-Depth Interpretation and Comparative Analysis

The position of the nitro group creates a unique electronic fingerprint for each isomer, which is clearly resolved by NMR.

Analysis of this compound
  • ¹H NMR Spectrum:

    • H5 and H7 Protons: The most striking feature is the significant downfield shift of the protons ortho (H5 at 8.13 ppm) and para (H7 at 8.01 ppm) to the nitro group at C4. This is a direct consequence of the strong electron-withdrawing resonance and inductive effects of the —NO₂ group, which deshields these protons.

    • H6 Proton: The H6 proton, being meta to the nitro group, is less affected and appears further upfield as a triplet at 7.58 ppm, split by its neighbors H5 and H7.

    • H3 Proton: The H3 proton at 8.61 ppm is notably deshielded. This is due to its position on the electron-deficient pyrazole ring and the anisotropic effect of the adjacent fused benzene ring, further influenced by the C4-nitro group. It appears as a singlet as it has no vicinal proton neighbors.

  • ¹³C NMR Spectrum:

    • C4 Carbon: The carbon directly attached to the nitro group, C4, is expectedly the most downfield-shifted carbon in the benzene ring at 140.5 ppm due to the direct deshielding effect.

    • C3a and C7a Carbons: The bridgehead carbons, C3a (123.6 ppm) and C7a (140.4 ppm), have their chemical shifts influenced by both the pyrazole and benzene ring electronics. C7a is significantly deshielded due to its proximity to the electron-deficient pyrazole nitrogen and the influence of the nitro group relayed through the ring system.

Comparison with Isomers: A Key to Unambiguous Identification

By comparing the spectrum of this compound with its isomers, clear distinguishing features emerge:

  • Most Deshielded Aromatic Proton: This is the most diagnostic signal.

    • In This compound , the most deshielded protons of the benzene ring are H5 and H7 .

    • In 5-Nitro-1H-indazole , the H4 proton is the most deshielded, appearing as a sharp doublet around 8.84 ppm due to the ortho-nitro group.[6]

    • In 6-Nitro-1H-indazole , the H7 proton is the most deshielded, appearing as a doublet near 8.78 ppm.

    • In 7-Nitro-1H-indazole , the H6 proton is the most deshielded, found at 8.58 ppm.

  • Splitting Patterns: The connectivity of the aromatic protons provides a clear roadmap to the substitution pattern. For this compound, one expects to see a triplet (H6) and two doublets (H5, H7), forming a characteristic pattern for a 1,2,3-trisubstituted benzene ring fragment. This differs distinctly from the patterns of the other isomers.

  • ¹³C Chemical Shifts: The carbon atom bearing the nitro group (the ipso-carbon) is always significantly deshielded and can be a key identifier. For the 4-nitro isomer, C4 is at ~140.5 ppm. For the 6-nitro isomer, C6 is observed at ~146.9 ppm, and for the 5-nitro isomer, C5 is at ~143.5 ppm.[7] These distinct chemical shifts provide orthogonal confirmation of the substitution pattern.

Workflow and Logic Visualization

The process of NMR analysis is a logical workflow, from sample preparation to final structural confirmation. This can be visualized to clarify the relationships between each step.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Interpretation & Comparison A Weigh Pure Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in 0.6 mL DMSO-d₆ A->B Solubilize C Filter into NMR Tube B->C Homogenize D Acquire ¹H Spectrum C->D Analyze E Acquire ¹³C Spectrum F Assign ¹H Signals (Shift, Multiplicity, J) D->F G Assign ¹³C Signals E->G H Compare with Isomer Data & Calculated Values F->H Correlate G->H Correlate I Structural Confirmation of this compound H->I Validate

Caption: A generalized workflow for the NMR analysis of this compound.

Conclusion

The unambiguous structural characterization of nitro-substituted indazoles is a critical task in synthetic and medicinal chemistry. While the isomers are constitutionally similar, their NMR spectra are markedly different. The key to distinguishing this compound lies in a systematic analysis of its ¹H and ¹³C NMR spectra. Specifically, the characteristic downfield shifts of the H5 and H7 protons, the upfield position of the H6 triplet, and the unique chemical shift of the C4 ipso-carbon provide a definitive spectral fingerprint. By comparing this signature against high-quality calculated data and experimental data from its isomers, researchers can achieve confident and robust structural elucidation.

References

A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's molecular identity is a foundational requirement. This guide provides a detailed comparative analysis of mass spectrometry (MS) techniques for the molecular weight confirmation of 4-Nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. We move beyond simplistic protocol recitation to explore the causal reasoning behind methodological choices, comparing the industry's workhorse ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—and contrasting the utility of quadrupole and Time-of-Flight (TOF) mass analyzers. This document is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights, supporting experimental protocols, and data-driven recommendations to ensure analytical integrity and trustworthiness in molecular characterization.

Introduction: The Analytical Significance of this compound

This compound is a nitroaromatic heterocyclic compound of significant interest in pharmaceutical research and synthesis. Its molecular structure serves as a scaffold for developing a range of therapeutic agents. The precise molecular weight and elemental composition are critical quality attributes that confirm its identity and purity, forming the basis of all subsequent development activities.

The molecular formula for this compound is C₇H₅N₃O₂[1]. Based on this, its theoretical monoisotopic mass can be calculated, which is the cornerstone of high-accuracy mass spectrometry analysis.

PropertyValueSource
CAS Number 2942-40-7[1][]
Molecular Formula C₇H₅N₃O₂[1][][3]
Average Molecular Weight 163.13 g/mol [1]
Monoisotopic Mass 163.0382 DaCalculated

Accurate mass measurement is not merely about confirming a number; it is a validation of synthetic success and a prerequisite for regulatory submission. Any deviation can indicate impurities, degradation products, or an incorrect synthesis pathway, making robust MS analysis an indispensable tool.

The First Decision Point: Ionization Technique Comparison

The transition of an analyte from a neutral molecule in solution to a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization source directly impacts sensitivity, stability, and the type of information obtained. For a molecule like this compound, two primary atmospheric pressure ionization techniques are viable: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from analytes in solution.[4] It is particularly effective for polar molecules that can be readily protonated (positive ion mode) or deprotonated (negative ion mode).[4]

  • Mechanism of Action: In ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4]

  • Applicability to this compound:

    • Positive Mode ([M+H]⁺): The indazole ring contains basic nitrogen atoms that can accept a proton, making the formation of the protonated molecule, [M+H]⁺, feasible.

    • Negative Mode ([M-H]⁻): The proton on the indazole nitrogen is weakly acidic and can be abstracted. Furthermore, studies on similar nitroaromatic compounds, such as nitrophenols, show efficient ionization in negative mode.[5][6] The electron-withdrawing nature of the nitro group can stabilize the resulting anion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique, but it is better suited for less polar and thermally stable small molecules that may not ionize well with ESI.[7][8]

  • Mechanism of Action: The analyte solution is vaporized in a heated nebulizer. A high voltage applied to a corona discharge needle ionizes the surrounding solvent and nitrogen gas, which then transfer a proton to (or abstract a proton from) the analyte molecules through gas-phase reactions.[9][10]

  • Applicability to this compound: As a relatively small and thermally stable organic molecule, this compound is an excellent candidate for APCI.[8] This technique is often more robust and less susceptible to matrix effects compared to ESI, making it a reliable choice for routine analysis.[4][10]

Head-to-Head Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound
Principle Ionization from charged liquid droplets.[4]Gas-phase chemical ionization at atmospheric pressure.[9]Both are viable; the choice depends on the experimental goal.
Analyte Polarity Best for polar, pre-charged, or easily (de)protonated analytes.[4]Ideal for low to medium polarity, thermally stable analytes.[7][8]APCI may offer more consistent ionization and higher signal intensity.
Flow Rate Optimal at lower flow rates (µL/min).More accommodating to standard HPLC flow rates (0.5-1.0 mL/min).[4]APCI is well-suited for standard analytical HPLC methods.
Matrix Effects More susceptible to ion suppression from salts and buffers.[4]Generally less prone to matrix effects.[10]For analysis in complex matrices, APCI is the preferred method.
Primary Ion [M+H]⁺ or [M-H]⁻[M+H]⁺ or [M-H]⁻Both techniques are expected to produce the molecular ion.

Expert Insight: For initial screening and method development, testing both ESI (in both positive and negative modes) and APCI is recommended. However, for a robust, high-throughput QC method, APCI is often the superior choice for small, neutral molecules like this compound due to its stability and reduced matrix suppression.

The Second Decision Point: Mass Analyzer Comparison

Once ionized, the gas-phase ions are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.

Mass_Analysis_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis & Detection cluster_2 Data Interpretation Sample This compound in Solution LC LC Separation Sample->LC IonSource Ionization Source (ESI or APCI) LC->IonSource Quad Quadrupole Analyzer (Nominal Mass) IonSource->Quad Routine QC TOF TOF Analyzer (Accurate Mass) IonSource->TOF R&D / Confirmation Detector Detector Quad->Detector TOF->Detector NominalMass Molecular Weight Verification (e.g., 163.1 Da) Detector->NominalMass AccurateMass Elemental Formula Confirmation (e.g., C₇H₅N₃O₂) Detector->AccurateMass

Caption: Mass spectrometry workflow for this compound analysis.

Quadrupole Mass Analyzer

A quadrupole acts as a mass filter, allowing only ions of a specific m/z to pass through to the detector at any given time.[11]

  • Strengths: Excellent for quantitative analysis when operated in Selected Ion Monitoring (SIM) mode, where it focuses on a few specific m/z values, providing outstanding sensitivity.[12] They are robust and generally more affordable instruments.[13]

  • Limitations: When scanning across a full mass range to identify unknowns, both scan speed and sensitivity are compromised compared to TOF analyzers.[11][14] They provide only nominal mass (integer mass), which is insufficient to distinguish between compounds with the same integer mass but different elemental formulas.[15]

Time-of-Flight (TOF) Mass Analyzer

A TOF analyzer measures the m/z of an ion by determining the time it takes to travel a known distance in a field-free drift tube. Lighter ions travel faster than heavier ions.[12]

  • Strengths: The key advantages are high mass resolution and exceptional mass accuracy (typically <5 ppm).[12][16] This allows for the determination of an ion's elemental formula, providing unambiguous confirmation of a compound's identity.[17][18] TOF analyzers measure all ions simultaneously, resulting in high sensitivity across the full spectrum and fast acquisition rates.[14]

  • Limitations: These instruments are generally more expensive and can be more complex to operate than quadrupoles.[13]

Comparative Analysis: Quadrupole vs. TOF
FeatureQuadrupole AnalyzerTime-of-Flight (TOF) AnalyzerRecommendation for this compound
Primary Output Nominal Mass (e.g., 163)Accurate Mass (e.g., 163.0382)TOF for unambiguous confirmation.
Resolution Low (~1 Da)High (>10,000 FWHM)TOF is required to resolve isobars and determine formula.
Mass Accuracy PoorExcellent (<5 ppm)TOF provides the accuracy needed for formula confirmation.[17]
Best Application Targeted quantitation (SIM mode).[13]Qualitative analysis, unknown identification, high-throughput screening.[13]TOF for identity confirmation; Quadrupole for routine purity checks.
Trustworthiness Confirms nominal mass only.Confirms elemental composition, providing much higher confidence.[15]TOF provides a self-validating system for identity.

Experimental Protocols & Data

A self-validating system requires robust and reproducible protocols. Below are detailed starting points for the analysis of this compound.

Sample Preparation Protocol
  • Stock Solution: Accurately weigh ~1 mg of this compound standard.

  • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

LC-MS Experimental Protocol
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • MS System 1: Quadrupole (for Nominal Mass)

    • Ion Source: APCI, Positive Ion Mode.

    • Corona Discharge: 4 µA.

    • Vaporizer Temperature: 400 °C.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 50-300.

    • Expected Result: A prominent peak at m/z 164.1 corresponding to [C₇H₅N₃O₂ + H]⁺.

  • MS System 2: Q-TOF (for Accurate Mass)

    • Ion Source: APCI, Positive Ion Mode.

    • Corona Discharge: 4 µA.

    • Vaporizer Temperature: 400 °C.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 50-300.

    • Acquisition Mode: High Resolution Full Scan.

    • Lock Mass: Use a known reference compound for real-time mass correction.

High-Resolution Data: The Gold Standard for Confirmation

High-resolution mass spectrometry (HRMS) provides the definitive evidence for molecular formula confirmation.[19][20] The mass accuracy, measured in parts-per-million (ppm), is the critical parameter.

Table of Expected HRMS Results for [M+H]⁺ of this compound

ParameterTheoretical ValueExperimental Result (Hypothetical)
Elemental Formula C₇H₆N₃O₂⁺C₇H₆N₃O₂⁺
Calculated Monoisotopic Mass 164.04545 Da-
Measured Mass -164.04515 Da
Mass Error --1.8 ppm

An observed mass error of <5 ppm provides extremely high confidence in the assigned elemental formula, effectively validating the molecular identity of the compound.[15]

Structural Insights from Fragmentation

While not the primary goal for molecular weight confirmation, analyzing fragmentation patterns via tandem MS (MS/MS) provides an orthogonal layer of structural verification.[21] For nitroaromatic compounds, characteristic losses include NO (30 Da) and NO₂ (46 Da).[22]

Fragmentation_Pathway M_H [M+H]⁺ m/z 164.0455 Frag1 Loss of NO₂ (46 Da) M_H->Frag1 Frag2 Loss of NO (30 Da) M_H->Frag2 Ion1 C₇H₆N₂⁺ m/z 118.0525 Frag1->Ion1 Ion2 C₇H₆N₂O⁺ m/z 134.0498 Frag2->Ion2

Caption: Plausible fragmentation pathways for protonated this compound.

Method Validation Principles

For use in a regulated environment, any analytical method must be validated to prove it is fit for purpose.[23][24] Key validation parameters for an MS-based identity test include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank and a placebo matrix to show no interfering peaks at the analyte's m/z and retention time.[25]

  • Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring inter-laboratory transferability.[24]

Conclusion and Recommendations

Confirming the molecular weight of this compound is a critical step that demands the appropriate analytical technology.

  • For Routine QC and Purity Analysis: A method using APCI coupled with a quadrupole mass spectrometer is a robust, sensitive, and cost-effective solution for confirming the nominal molecular weight.

  • For Unambiguous Identity Confirmation: For research, process development, and regulatory filings, APCI coupled with a high-resolution TOF or Q-TOF mass spectrometer is the gold standard. The ability to confirm the elemental formula with high mass accuracy provides an unparalleled level of confidence and scientific rigor, creating a self-validating dataset that is essential for modern drug development.[26]

By understanding the principles behind ionization and mass analysis, researchers can select the optimal workflow to generate trustworthy and defensible data, accelerating the journey from chemical synthesis to pharmaceutical innovation.

References

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Functional Group Identification in 4-Nitro-1H-indazole using FT-IR Spectroscopy

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a heterocyclic aromatic compound of significant interest due to the prevalence of the indazole scaffold in a wide array of pharmacologically active agents.[1] The introduction of a nitro group to the indazole core can substantially alter its electronic properties and biological activity. Therefore, confirming the presence and connectivity of its key functional groups is a critical first step in its characterization.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2] By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a distinct spectral "fingerprint," allowing for the confident identification of functional groups.[3] This guide, intended for researchers and drug development professionals, provides an in-depth comparison of FT-IR spectroscopy for the functional group analysis of this compound, grounded in established spectroscopic principles and supported by comparative data from alternative analytical methods.

Theoretical Foundation: Molecular Vibrations and IR Absorption

For a molecule to absorb infrared radiation, a specific vibration or rotation must induce a net change in its dipole moment.[4] When the frequency of the incident IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs that energy, transitioning to a higher vibrational state. An FT-IR spectrometer measures this absorption across a range of frequencies (typically 4000 to 400 cm⁻¹), generating a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).

The resulting spectrum is conventionally divided into two main regions:

  • Functional Group Region (4000 - 1500 cm⁻¹): Absorptions in this higher-frequency region are characteristic of specific bond types and stretching vibrations (e.g., O-H, N-H, C=O, C≡N).[5] These peaks are often well-defined and are primary indicators for identifying functional groups.

  • Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex array of peaks arising from bending vibrations and skeletal vibrations of the molecule as a whole.[4] While more difficult to interpret from first principles, the unique pattern in this region is characteristic of the specific molecule and is invaluable for confirming identity by matching against a known reference spectrum.[5]

Structural Analysis of this compound

To interpret the FT-IR spectrum, we must first identify the functional groups present in the this compound molecule (CAS: 2942-40-7).[6][7]

Chemical Structure:

Chemical Structure of this compound

Figure 1: Chemical structure of this compound.

Based on this structure, the primary functional groups and their associated vibrational modes are:

  • Nitro Group (-NO₂): This group is expected to produce two of the most characteristic and intense bands in the spectrum due to the large change in dipole moment during N-O bond vibrations.[8]

  • Indazole Ring: This fused heterocyclic system contains several key bonds:

    • N-H bond in the pyrazole ring.

    • Aromatic C-H bonds on the benzene ring.

    • Aromatic C=C and C=N bonds within the ring system.

  • C-N Bond: Linking the nitro group to the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the standard procedure for analyzing a solid sample like this compound using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality spectra for solid-phase materials.

Methodology: KBr Pellet Preparation and Analysis

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle. This minimizes light scattering and produces sharper spectral bands.

    • Add approximately 100-200 mg of spectroscopic grade KBr powder. KBr is used as it is transparent to IR radiation in the mid-IR region.

    • Thoroughly mix the sample and KBr by grinding for another 1-2 minutes to ensure homogeneous dispersion.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of a well-prepared sample.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire Background Spectrum: First, run a background scan with an empty sample compartment. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument optics, allowing the software to subtract these contributions from the final sample spectrum.

    • Acquire Sample Spectrum: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final IR spectrum (Absorbance vs. Wavenumber).

Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample This compound (1-2 mg) Grind Grind to Fine Powder Sample->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum (Empty) Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform & Baseline Correction Acquire->Process Identify Peak Identification (Wavenumber & Intensity) Process->Identify Assign Functional Group Assignment Identify->Assign

A step-by-step workflow for FT-IR analysis.

Spectral Interpretation and Discussion

The table below presents the expected characteristic absorption bands for this compound, based on established literature values for its constituent functional groups.

Table 1: FT-IR Peak Assignment for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentReference
~3380Medium, BroadN-H StretchIndazole Ring N-H[9]
3100 - 3000Medium-WeakC-H StretchAromatic C-H[10]
1620 - 1580Medium-StrongC=C / C=N StretchAromatic & Heterocyclic Ring[9][11]
1550 - 1475 Very Strong N-O Asymmetric Stretch Nitro Group (-NO₂) ** [8][12][13]
1360 - 1290 Very Strong N-O Symmetric Stretch Nitro Group (-NO₂) **[8][12][13]
1250 - 1000MediumC-H In-plane BendingAromatic Ring[10]
890 - 835MediumNO₂ ScissoringNitro Group (-NO₂)[8]
< 900StrongC-H Out-of-plane BendingAromatic Ring[11]

Key Interpretive Points:

  • The Nitro Group Signature: The most definitive evidence for the successful nitration of the indazole ring comes from the presence of two very strong and distinct absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching of the N-O bonds.[8][13] The high intensity of these peaks is due to the extreme polarity of the N-O bonds. Their appearance is a primary confirmation of the compound's identity.

  • Indazole Ring Vibrations: The presence of a broad band around 3380 cm⁻¹ is indicative of the N-H stretching vibration, which is often broadened due to intermolecular hydrogen bonding in the solid state.[9] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which appear just below 3000 cm⁻¹.[10] Multiple bands in the 1620-1450 cm⁻¹ region confirm the aromatic nature of the fused ring system.

Conceptual Relationship: From Molecule to Spectrum

conceptual_diagram cluster_groups Key Functional Groups cluster_vibrations Characteristic Bond Vibrations Molecule This compound Structure Nitro Nitro (-NO₂) Molecule->Nitro NH Amine (N-H) Molecule->NH Aromatic Aromatic Ring (C-H, C=C) Molecule->Aromatic Vib_NO2 Asymmetric & Symmetric N-O Stretch Nitro->Vib_NO2 causes Vib_NH N-H Stretch NH->Vib_NH causes Vib_Aro C-H Stretch & C=C Ring Stretch Aromatic->Vib_Aro causes Spectrum FT-IR Spectrum (Absorption Peaks) Vib_NO2->Spectrum absorb IR to produce Vib_NH->Spectrum absorb IR to produce Vib_Aro->Spectrum absorb IR to produce

The relationship between molecular structure and FT-IR peaks.

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for identifying functional groups, it is often used in concert with other analytical methods for complete structural elucidation. Each technique provides complementary information.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantages for this compound AnalysisLimitations
FT-IR Spectroscopy Presence of specific functional groups (e.g., -NO₂, N-H, aromatic rings).Fast, non-destructive, excellent for identifying the key nitro and indazole moieties.[2]Provides limited information on molecular connectivity and overall structure.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, chemical environment of atoms, and atom connectivity.Unambiguously determines the position of the nitro group and protons on the indazole ring.[14][15]Requires larger sample amounts, more time-consuming, and more expensive instrumentation.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS); structural information from fragmentation patterns.Confirms the molecular formula (C₇H₅N₃O₂) and can show characteristic fragmentation (e.g., loss of NO₂).Does not directly identify functional groups; isomers can be difficult to distinguish without tandem MS.
UV-Visible Spectroscopy Information about electronic transitions, particularly in conjugated and aromatic systems.Confirms the presence of the conjugated aromatic system.[16]Provides very limited structural detail; spectra can be very broad.

Conclusion

FT-IR spectroscopy stands as an indispensable first-line technique for the structural verification of this compound. Its ability to provide rapid and definitive confirmation of key functional groups—most notably the powerful and characteristic symmetric and asymmetric stretches of the nitro group—makes it an exceptionally efficient tool in both synthetic chemistry and quality control environments. While techniques like NMR and Mass Spectrometry are required for complete, unambiguous structural elucidation, FT-IR offers an unparalleled combination of speed, simplicity, and diagnostic power for functional group identification, confirming the successful synthesis and purity of the target molecule.

References

A Comparative Analysis of the Biological Activities of 4-Nitro, 5-Nitro, and 6-Nitroindazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds. The introduction of a nitro group to this heterocyclic system dramatically influences its physicochemical properties and, consequently, its pharmacological profile. The specific position of this nitro substituent—be it at the 4, 5, or 6-position of the indazole ring—is a critical determinant of the molecule's biological activity. This guide offers a comparative study of 4-nitro, 5-nitro, and 6-nitroindazoles, synthesizing available experimental data to provide researchers, scientists, and drug development professionals with insights into their differential activities and potential therapeutic applications.

The strategic placement of the electron-withdrawing nitro group can significantly alter the molecule's electron density distribution, lipophilicity, and metabolic stability, thereby dictating its interaction with biological targets. This comparative analysis will delve into the nuanced differences in the anticancer, antimicrobial, and enzyme-inhibiting properties of these three isomers, providing a framework for understanding their structure-activity relationships (SAR).

Comparative Anticancer Activity: A Tale of Isomeric Potency

The antiproliferative effects of nitroindazole derivatives have been a key area of investigation in oncology research. While a direct head-to-head comparison of the 4-, 5-, and 6-nitro isomers against a single cancer cell line under identical conditions is not extensively documented in the current literature, a comparative assessment can be pieced together from various studies.

Derivatives of 6-nitroindazole have demonstrated notable anticancer potential. For instance, novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM[1][2]. This suggests that the 6-nitro substitution pattern is a promising avenue for the development of new cytotoxic agents[2].

Studies on 5-nitroindazole derivatives have also revealed their antineoplastic properties. Certain 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have shown moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines[3].

While specific data for the parent 4-nitroindazole is less prevalent, research on the closely related 4-nitroimidazoles in antitubercular drug discovery has consistently highlighted the advantageous properties conferred by the 4-nitro position for biological activity[4][5][6][7]. This underscores the need for further investigation into the anticancer potential of 4-nitroindazole derivatives.

Table 1: Comparative Anticancer Activity of Nitroindazole Derivatives

Isomer ScaffoldDerivative ClassCancer Cell LineIC50 (µM)Reference
6-Nitroindazole 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15[1][2]
5-Nitroindazole 3-alkoxy/3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTK-10 (Renal), HT-29 (Colon)Moderate Activity[3]
4-Nitroindazole Data not available for direct comparison--

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Comparative Antimicrobial Activity: A Spectrum of Efficacy

The nitro group is a well-known pharmacophore in antimicrobial agents, and nitroindazoles are no exception. The position of the nitro group appears to play a significant role in the type and potency of antimicrobial activity.

6-Nitroindazole derivatives have been shown to possess antibacterial properties. Specifically, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated activity against Neisseria gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 μg/mL[1]. Additionally, novel 3-chloro-6-nitro-1H-indazole derivatives have been reported as promising antileishmanial candidates[8].

The 5-nitroindazole scaffold has been extensively explored for its antiparasitic properties. A range of 5-nitroindazole derivatives have demonstrated remarkable trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi[3]. More recently, 5-nitroindazole derivatives have been evaluated as potential therapeutic alternatives against Acanthamoeba castellanii, with some derivatives showing more effectiveness on trophozoites than the reference drug, exhibiting IC50 values lower than 5 µM[9].

Analogous to the anticancer data, direct antimicrobial data for 4-nitroindazole is sparse. However, the well-established importance of the 4-nitro position in the antitubercular activity of nitroimidazoles suggests that 4-nitroindazoles could be a promising area for antimicrobial drug discovery[4][5][6][7][10].

Table 2: Comparative Antimicrobial Activity of Nitroindazole Derivatives

Isomer ScaffoldDerivative ClassTarget OrganismActivity Metric (µg/mL or µM)Reference
6-Nitroindazole 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNeisseria gonorrhoeaeMIC: 62.5 - 250[1]
3-chloro-6-nitro-1H-indazole derivativesLeishmania speciesPromising inhibitory activity[8]
5-Nitroindazole 3-alkoxy/3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTrichomonas vaginalisRemarkable activity at 10 µg/mL[3]
3-alkoxy/3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTrypanosoma cruziInteresting antichagasic activity[3]
5-nitroindazole derivativesAcanthamoeba castellaniiIC50 < 5 µM[9]
4-Nitroindazole Data not available for direct comparison--

Comparative Enzyme Inhibition: Targeting Nitric Oxide Synthase

A more direct comparison of the biological activity of nitroindazole isomers is available in the context of enzyme inhibition, specifically targeting nitric oxide synthase (NOS). NOS enzymes are crucial in various physiological and pathological processes, making them an important drug target[11].

A study on the inhibition of rat cerebellar NOS provided a clear differentiation between the potencies of 5-nitro and 6-nitroindazole. 6-Nitroindazole was found to be a more potent inhibitor with an IC50 value of 31.6 +/- 3.4 μM, compared to 5-nitroindazole , which had an IC50 of 47.3 +/- 2.3 μM. Both were significantly more potent than the parent indazole molecule (IC50 of 177.8 +/- 2.1 μM). The study did not include 4-nitroindazole. This data strongly suggests that the position of the nitro group directly influences the molecule's ability to interact with the active site of the enzyme.

Table 3: Comparative Inhibition of Rat Cerebellar Nitric Oxide Synthase

CompoundIC50 (µM)
6-Nitroindazole 31.6 ± 3.4
5-Nitroindazole 47.3 ± 2.3
Indazole 177.8 ± 2.1

Data from a study on rat cerebellar nitric oxide synthase inhibition.

Mechanistic Insights and Structure-Activity Relationships

The observed differences in the biological activities of 4-, 5-, and 6-nitroindazoles can be attributed to the influence of the nitro group's position on the molecule's electronic and steric properties. The position of the nitro group is a critical determinant of biological activity[2].

In the context of antimicrobial activity, particularly against anaerobic organisms, the nitro group often acts as a prodrug element. It is enzymatically reduced within the pathogen to form reactive nitroso and hydroxylamine intermediates, which are cytotoxic. The reduction potential of the nitro group, which is influenced by its position on the indazole ring, is a key factor in the drug's efficacy. The superior aerobic activity of 4-nitroimidazoles compared to 5-nitroimidazoles in Mycobacterium tuberculosis is linked to the efficiency of the deazaflavin-dependent nitroreductase (Ddn) in activating the 4-nitro compound[4][5]. A similar mechanism may be at play for nitroindazoles.

For anticancer activity, the mechanisms are likely more varied and may involve the modulation of cell signaling pathways, induction of apoptosis, and generation of reactive oxygen species. The electron-withdrawing nature of the nitro group can influence the molecule's ability to interact with key enzymatic targets, such as kinases, which are often dysregulated in cancer.

In the case of NOS inhibition, the indazole ring is known to interact with the heme group in the enzyme's active site. The position of the nitro group would alter the electrostatic potential and shape of the molecule, thereby affecting its binding affinity and inhibitory potency.

G cluster_isomers Nitroindazole Isomers cluster_activities Biological Activities 4-Nitroindazole 4-Nitroindazole Antimicrobial Antimicrobial 4-Nitroindazole->Antimicrobial Potentially High (by analogy) 5-Nitroindazole 5-Nitroindazole Anticancer Anticancer 5-Nitroindazole->Anticancer Moderate 5-Nitroindazole->Antimicrobial Broad Spectrum (Antiparasitic) NOS_Inhibition NOS Inhibition 5-Nitroindazole->NOS_Inhibition IC50 = 47.3 µM 6-Nitroindazole 6-Nitroindazole 6-Nitroindazole->Anticancer Potent (5-15 µM) 6-Nitroindazole->Antimicrobial Antibacterial/Antileishmanial 6-Nitroindazole->NOS_Inhibition IC50 = 31.6 µM

Caption: Comparative biological activity profile of nitroindazole isomers.

Experimental Protocols

To ensure the generation of robust and comparable data for a direct comparative study of these isomers, standardized experimental protocols are essential.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Workflow for MTT Assay

MTT_Workflow start Start cell_seeding 1. Seed cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->cell_seeding incubation_24h 2. Incubate for 24 hours cell_seeding->incubation_24h compound_treatment 3. Treat cells with serial dilutions of 4-, 5-, and 6-nitroindazoles incubation_24h->compound_treatment incubation_48_72h 4. Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition 5. Add MTT solution to each well incubation_48_72h->mtt_addition incubation_4h 6. Incubate for 4 hours to allow formazan formation mtt_addition->incubation_4h solubilization 7. Add solubilizing agent (e.g., DMSO) incubation_4h->solubilization absorbance_reading 8. Measure absorbance at 570 nm solubilization->absorbance_reading data_analysis 9. Calculate % cell viability and determine IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Causality Behind Experimental Choices:

  • Seeding Density: The initial number of cells is optimized to ensure they are in a logarithmic growth phase during the compound treatment, making them more susceptible to cytotoxic agents.

  • Incubation Times: A 24-hour pre-incubation allows cells to adhere and recover from seeding. The 48-72 hour treatment period is typically sufficient for most compounds to exert their cytotoxic effects.

  • Serial Dilutions: This is crucial for generating a dose-response curve, from which the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be accurately determined.

  • MTT Reagent: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is dependent on the activity of mitochondrial dehydrogenases in living cells. This provides a quantitative measure of cell viability.

  • Solubilization: The formazan crystals are insoluble in aqueous media and must be dissolved (e.g., with DMSO) before the absorbance can be read.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow start Start prepare_dilutions 1. Prepare two-fold serial dilutions of 4-, 5-, and 6-nitroindazoles in a 96-well plate start->prepare_dilutions add_inoculum 2. Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) to each well prepare_dilutions->add_inoculum controls 3. Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation 4. Incubate at 37°C for 18-24 hours controls->incubation read_mic 5. Determine MIC: the lowest concentration with no visible microbial growth incubation->read_mic end End read_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Causality Behind Experimental Choices:

  • Standardized Inoculum: A consistent starting concentration of the microorganism is critical for the reproducibility of the assay.

  • Two-fold Serial Dilutions: This allows for a precise determination of the MIC value.

  • Controls: The positive control ensures that the microorganisms are viable and the growth medium is adequate. The negative control confirms the sterility of the medium.

  • Incubation Conditions: The temperature and duration of incubation are optimized for the specific microorganism being tested to ensure adequate growth in the control wells.

Conclusion and Future Directions

The available evidence strongly indicates that the position of the nitro group on the indazole ring is a key determinant of its biological activity. 6-Nitroindazole derivatives have shown significant promise as both anticancer and antibacterial agents. 5-Nitroindazole derivatives are particularly noteworthy for their broad-spectrum antiparasitic activities. While direct comparative data for 4-nitroindazole is currently lacking, the established importance of the 4-nitro position in related heterocyclic systems suggests that this isomer warrants further investigation.

Future research should focus on a systematic, head-to-head comparison of 4-, 5-, and 6-nitroindazoles and their derivatives in a panel of standardized biological assays. This would provide a clearer understanding of their structure-activity relationships and allow for a more rational design of next-generation indazole-based therapeutics. Elucidating the precise mechanisms of action for each isomer in different biological contexts will also be crucial for their further development.

References

A Comparative Guide to the X-ray Crystallography of 4-Nitro-1H-indazole Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 4-position of the indazole ring system significantly modulates its electronic and steric properties, thereby influencing its biological activity and solid-state characteristics. A profound understanding of the three-dimensional architecture of these molecules, achievable through single-crystal X-ray crystallography, is paramount for rational drug design and the development of novel therapeutics.

This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-nitro-1H-indazole derivatives. Moving beyond a mere recitation of data, this document, curated from the perspective of a Senior Application Scientist, delves into the causality behind experimental observations, offering field-proven insights into the intricate interplay of molecular structure and crystal packing. We will explore how subtle variations in derivatization impact intermolecular interactions and, consequently, the supramolecular architecture, providing a robust framework for predicting and engineering the solid-state properties of this important class of compounds.

The Decisive Role of Substitution: A Comparative Crystallographic Analysis

The substitution on the indazole core, particularly at the N1 position, dramatically influences the resulting crystal packing. Here, we compare the crystallographic features of two key derivatives: (4-nitro-1H-indazol-1-yl)methanol and 1-(6-nitro-1H-indazol-1-yl)ethanone, alongside the related compound 4,5-dinitro-1H-imidazole to provide a broader context of nitro-substituted azoles.

A study on (1H-indazol-1-yl)methanol and its nitro derivatives reveals that the 4-nitro substituted compound crystallizes to form dimers through intermolecular O–H···N hydrogen bonds.[5][6] This primary interaction dictates the local packing arrangement. The torsion angles of the 1-methanol substituent (N2–N1–C–O and N1–C–O–H) for the 4-nitro derivative are 85.6° and 98.8°, respectively.[5] These values differ from the unsubstituted parent compound (75.4°/105.5°), indicating that the nitro group influences the conformation of the substituent at the N1 position.[5]

In contrast, the crystal structure of 1-(6-nitro-1H-indazol-1-yl)ethanone showcases a different packing strategy.[7] Instead of strong hydrogen-bonded dimers, the supramolecular assembly is governed by weaker C—H⋯O and C—H⋯N hydrogen bonds, which form layers. These layers are further associated through π-stacking interactions to construct a three-dimensional network.[7] This highlights how a change from a hydroxyl to an acetyl group at the N1 position can fundamentally alter the primary intermolecular interactions and the overall crystal architecture.

To further contextualize the packing of this compound derivatives, we can consider the crystal structure of 4,5-dinitro-1H-imidazole. In this case, intermolecular N—H···N hydrogen bonds between adjacent molecules generate layered structures.[8][9] The presence of multiple nitro groups also introduces the possibility of O⋯N interactions between nitro groups of adjacent molecules, which can be attractive and contribute to the overall packing stability.[10]

Compound Key Intermolecular Interactions Supramolecular Motif Reference
(4-nitro-1H-indazol-1-yl)methanolO–H···N hydrogen bondsDimers[5][6]
1-(6-nitro-1H-indazol-1-yl)ethanoneC—H⋯O, C—H⋯N hydrogen bonds, π-stackingLayered network[7]
4,5-dinitro-1H-imidazoleN—H···N hydrogen bondsLayered structures[8][9]

This comparative data underscores a critical principle in crystal engineering: the nature and positioning of functional groups are deterministic for the resulting supramolecular synthons and the overall crystal packing. For this compound derivatives, the substituent at the N1-position plays a pivotal role in dictating the primary hydrogen bonding patterns.

Experimental Protocols: A Self-Validating System

The reliability of crystallographic data is intrinsically linked to the quality of the experimental procedures. Here, we outline detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, emphasizing the rationale behind each step to ensure trustworthy and reproducible results.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2-methyl-3-nitroaniline followed by cyclization.[11]

Step-by-Step Protocol:

  • Preparation of the Diazonium Salt Precursor: Dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0 °C in an ice bath.

  • Diazotization: Prepare an aqueous solution of sodium nitrite. Add the sodium nitrite solution to the cooled solution of 2-methyl-3-nitroaniline at once with vigorous stirring. An immediate precipitate should be observed.

  • Cyclization: Allow the reaction mixture to warm to room temperature and continue stirring overnight. This allows for the intramolecular cyclization to form the indazole ring.

  • Isolation and Purification: Filter the precipitate and concentrate the filtrate under vacuum. Suspend the resulting solid in water, filter again, and dry to yield the this compound product.[11]

Causality of Experimental Choices: The use of glacial acetic acid provides a protic medium necessary for the in situ formation of nitrous acid from sodium nitrite. The low temperature (0 °C) is crucial to stabilize the diazonium intermediate, preventing premature decomposition. Allowing the reaction to proceed overnight at room temperature provides sufficient time for the cyclization to complete, maximizing the yield.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical. For (1H-indazol-1-yl)methanol derivatives, including the 4-nitro analog, crystallization from boiling water has been reported, although this can sometimes lead to partial decomposition.[5][6] Recrystallization from ethanol is another common method for purifying indazole derivatives.[7]

General Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform/hexane) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. Slow evaporation promotes the growth of larger, well-ordered single crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Trustworthiness of the Protocol: This slow evaporation method is a robust technique for growing high-quality single crystals as it allows molecules to self-assemble into a thermodynamically stable, well-ordered lattice. The quality of the resulting crystals can be initially assessed under a microscope for sharp edges and clear faces.

X-ray Data Collection and Structure Refinement

The final step in elucidating the crystal structure is the collection and analysis of X-ray diffraction data.

Workflow for Crystallographic Analysis:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Data Processing: The raw diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualization of Experimental and Logical Frameworks

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis s1 Diazotization of 2-methyl-3-nitroaniline s2 Intramolecular Cyclization s1->s2 s3 Isolation and Purification s2->s3 c1 Solvent Selection s3->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Crystal Harvesting c2->c3 a1 Data Collection c3->a1 Single Crystal a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 end end a3->end Final Crystal Structure

Caption: Workflow for the crystallographic analysis of this compound derivatives.

intermolecular_interactions cluster_derivatives N1-Substituent cluster_interactions Resulting Dominant Interactions parent This compound Core d1 -CH2OH ((4-nitro-1H-indazol-1-yl)methanol) parent->d1 d2 -COCH3 (1-(6-nitro-1H-indazol-1-yl)ethanone) parent->d2 i1 Strong O-H...N Hydrogen Bonds d1->i1 i2 Weaker C-H...O/N Bonds & π-stacking d2->i2 motif1 Dimers i1->motif1 Forms motif2 Layered Network i2->motif2 Forms

References

Comparing the reactivity of 4-Nitro-1H-indazole with other substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 4-Nitro-1H-Indazole

Authored by: A Senior Application Scientist
Date: December 30, 2025

Introduction: The Indazole Scaffold and the Impact of Substitution

The indazole ring, a bicyclic aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents, including kinase inhibitors for targeted cancer therapy.[1] Its reactivity is governed by the interplay of the fused benzene and pyrazole rings. Understanding how substituents on this core structure modulate its electronic properties is paramount for designing efficient synthetic routes and novel molecular entities.

This guide provides a detailed comparative analysis of the reactivity of this compound, contrasting it with other substituted indazoles. We will explore how the potent electron-withdrawing nature of the 4-nitro group fundamentally alters the molecule's behavior in key chemical transformations, supported by experimental protocols and mechanistic insights.

The Unique Electronic Profile of this compound

The nitro group (-NO₂) at the 4-position exerts a profound influence on the indazole ring through two primary electronic mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic π-system via resonance, creating areas of significant positive charge (δ+) on the ring, particularly at the positions ortho and para to its location.

This dual-mode electron withdrawal strongly deactivates the entire aromatic system, rendering it significantly less nucleophilic than unsubstituted indazole.

Caption: Electronic influence of the 4-nitro group on the indazole ring.

Comparative Reactivity in Key Transformations

The electronic modifications imposed by the 4-nitro group lead to distinct reactivity patterns when compared to indazoles bearing electron-donating groups (EDGs) like amines (-NH₂) or halogens, which are weaker electron-withdrawing groups (EWGs).

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile.[2] The reactivity of the indazole ring in these reactions is highly dependent on the nature of its substituents.

  • This compound: The strong deactivation by the nitro group makes electrophilic substitution exceptionally difficult.[3] Reactions like nitration or Friedel-Crafts alkylation are generally not feasible under standard conditions. However, halogenation can be achieved, albeit requiring specific reagents and targeting specific positions. For instance, the bromination of this compound can be directed to the 6-position.[1] This regioselectivity is dictated by the combined directing effects of the existing nitro group and the pyrazole ring.

  • Indazoles with EDGs (e.g., 5-Amino-1H-Indazole): In stark contrast, electron-donating groups enhance the nucleophilicity of the ring, making it highly reactive towards electrophiles. The substitution is directed to the ortho and para positions relative to the activating group.

  • Indazoles with Weaker EWGs (e.g., 6-Bromo-1H-Indazole): Halogens deactivate the ring less severely than a nitro group. While still less reactive than an amino-indazole, electrophilic substitution is more readily achieved than with this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for introducing nucleophiles to an aromatic ring.[4] Its success hinges on two key factors: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to that leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[5][6]

  • This compound: While this compound itself lacks a leaving group, its nitro group powerfully activates the ring for SNAr. If a leaving group is present, such as in 6-bromo-4-nitro-1H-indazole , the molecule becomes an excellent substrate for nucleophilic displacement at the 6-position. The nitro group at C4 is para to the C6 position, providing the necessary electronic stabilization for the reaction to proceed.

  • Substituted Indazoles without Strong EWGs: An indazole lacking a potent activating group, such as 6-bromo-1H-indazole, would be significantly less reactive towards nucleophiles under SNAr conditions. The reaction would require much harsher conditions, if it proceeds at all.

Reactivity of the Substituent Itself: Reduction of the Nitro Group

One of the most synthetically valuable aspects of this compound is the reactivity of the nitro group itself. Its facile reduction to an amino group provides a critical entry point to a wide array of further functionalizations.[7][8]

  • This compound: The reduction to 4-amino-1H-indazole is a high-yielding and common transformation. This reaction is a cornerstone of synthetic strategies, for example, in the preparation of 6-bromo-1H-indazol-4-amine from this compound.[1]

  • Other Substituted Indazoles: This pathway is unique to nitro-indazoles. Other substituents like halogens or alkyl groups do not offer this type of reductive transformation into a versatile amino group.

N-Substitution Reactivity

The indazole scaffold can react with electrophiles at the N1 position. A study investigating the reaction of nitro-indazole isomers with formaldehyde in acidic media found that 4-nitro, 5-nitro, and 6-nitro-1H-indazoles all react to form the corresponding (1H-indazol-1-yl)methanol derivatives.[9][10] This indicates that the deactivating effect of the nitro group on the benzene ring does not preclude reaction at the pyrazole nitrogen. Interestingly, under the same conditions, 7-nitro-1H-indazole was reported not to react, highlighting the subtle but critical influence of substituent positioning on reactivity.[9][10]

Quantitative Comparison and Data Summary

The following table summarizes the comparative reactivity profiles discussed.

Reaction Type This compound 5-Amino-1H-Indazole (EDG) 6-Bromo-1H-Indazole (Weak EWG)
Electrophilic Substitution Strongly Deactivated (Very Low Reactivity)Strongly Activated (High Reactivity)Deactivated (Moderate Reactivity)
Nucleophilic Substitution Ring is Strongly Activated (High Potential)Ring is Deactivated (Very Low Reactivity)Ring is Weakly Deactivated (Low Reactivity)
Reduction of Substituent Nitro group readily reduced to AmineNot ApplicableNot Applicable

Experimental Protocols

Trustworthy protocols are self-validating. The following workflows are based on established synthetic procedures and demonstrate the practical application of the reactivity principles discussed.

Protocol 1: Two-Step Synthesis of 6-bromo-1H-indazol-4-amine[1]

This synthesis is an excellent case study, demonstrating both an electrophilic substitution on the deactivated this compound ring and the subsequent reduction of the nitro group.

workflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Nitro Group Reduction start This compound reagent1 N-Bromosuccinimide (NBS) Acetonitrile, Reflux start->reagent1 product1 6-Bromo-4-nitro-1H-indazole reagent1->product1 reagent2 Iron Powder Acetic Acid, 110°C product1->reagent2 product2 6-bromo-1H-indazol-4-amine reagent2->product2

Caption: Workflow for the synthesis of 6-bromo-1H-indazol-4-amine.

Step 1: Bromination of this compound

  • Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent to provide a source of electrophilic bromine under conditions suitable for a deactivated aromatic ring.

  • Procedure:

    • To a solution of this compound in acetonitrile, add N-Bromosuccinimide (NBS).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, concentrate under reduced pressure, and purify the crude product (e.g., by column chromatography) to yield 6-bromo-4-nitro-1H-indazole.

Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole

  • Rationale: Reduction using iron powder in acetic acid is a classic, effective, and scalable method for converting an aromatic nitro group to an amine. Other methods like SnCl₂·2H₂O in ethanol or catalytic hydrogenation (Pd/C, H₂) are also viable.[1][7]

  • Procedure:

    • Suspend 6-bromo-4-nitro-1H-indazole and iron powder in glacial acetic acid.

    • Heat the mixture to 110°C with vigorous stirring.

    • After reaction completion, cool the mixture and filter to remove iron residues.

    • Neutralize the filtrate with a suitable base (e.g., aqueous NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product, 6-bromo-1H-indazol-4-amine.

Conclusion

The placement of a nitro group at the 4-position of the indazole scaffold dramatically reshapes its chemical reactivity. Compared to unsubstituted or electron-rich indazoles, this compound is highly resistant to electrophilic attack. Conversely, the nitro group activates the ring for potential nucleophilic aromatic substitution and, most importantly, serves as a versatile synthetic handle through its facile reduction to an amino group. This dichotomy in reactivity makes this compound a uniquely valuable building block for medicinal chemists and drug development professionals, enabling synthetic strategies that would be inaccessible with other substituted indazoles.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 4-Nitro-1H-indazole Purity

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for various pharmacologically active agents. Its molecular structure, featuring an indazole core and a nitro group, makes it a versatile scaffold for synthesizing compounds targeting a range of therapeutic areas. The molecular formula is C₇H₅N₃O₂ and its molecular weight is 163.13 g/mol .[][2]

In the pharmaceutical development pipeline, the purity of such starting materials is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, which can arise from the synthesis process or degradation, may possess their own pharmacological or toxicological profiles.[3] Therefore, robust and reliable analytical methods for purity determination are paramount.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5] This guide provides a comparative analysis of two distinct reversed-phase HPLC methodologies for the purity assessment of this compound: a conventional, robust RP-HPLC method and a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) method. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help researchers and drug development professionals select the optimal approach for their specific needs.

Foundational Principles: Method Development Rationale

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar aromatic compound. The nitro group (-NO₂) is a strong chromophore, making UV detection highly effective. The choice of a reversed-phase stationary phase, such as C18, is logical as it provides effective retention for such analytes through hydrophobic interactions. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is often employed to ensure consistent protonation of the indazole ring system, leading to sharp, symmetrical peaks.[6][7][8]

This guide will compare two methods built on this principle but differing in their technological application: standard HPLC, the established workhorse, and UHPLC, the modern standard for speed and resolution.[9]

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)

The conventional RP-HPLC method is designed for robustness and accessibility, suitable for standard quality control laboratories without specialized high-pressure equipment. It prioritizes reliable separation and quantification.

Expertise in Action: Causality Behind Protocol Choices
  • Stationary Phase (C18, 5 µm): A C18 column is the industry standard for reversed-phase chromatography due to its versatility and hydrophobicity, which is ideal for retaining moderately polar aromatic compounds like this compound. A 5 µm particle size offers a good balance between efficiency and backpressure, making it compatible with any standard HPLC system.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Water is the weak solvent. 0.1% formic acid is added to control the pH, suppress the ionization of the indazole moiety, and ensure sharp, symmetrical peak shapes.[5]

  • Detection (254 nm): Nitroaromatic compounds exhibit strong absorbance in the UV region. 254 nm is a common wavelength used for detecting aromatic compounds and provides excellent sensitivity for this compound.[8][10]

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the diluent. Filter through a 0.45 µm syringe filter before injection.

Visualization: RP-HPLC Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (100 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to Vial filter->vial inject Inject 10 µL vial->inject separate Separate on C18 Column (4.6x150mm, 5µm) Flow: 1.0 mL/min inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity (% Area) integrate->quantify report Generate Report quantify->report

Caption: Standard RP-HPLC workflow for purity analysis.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

The UHPLC method is engineered for high-throughput environments and for resolving complex impurity profiles where speed and resolution are critical. It leverages sub-2 µm particle columns and higher pressures to achieve superior performance.[11]

Expertise in Action: Causality Behind Protocol Choices
  • Stationary Phase (C18, 1.7 µm): The use of sub-2 µm particles dramatically increases column efficiency (theoretical plates), leading to sharper peaks and significantly better resolution between the main component and closely eluting impurities.[9] This requires a UHPLC system capable of handling the resulting high backpressure.[9]

  • Column Dimensions (2.1 x 50 mm): The smaller internal diameter (2.1 mm) and shorter length (50 mm) reduce analysis time and decrease solvent consumption, making the method more cost-effective and environmentally friendly.[12]

  • Flow Rate and Gradient: The flow rate is scaled down for the 2.1 mm ID column. The gradient is much faster, enabling a complete analysis in a fraction of the time required for the conventional HPLC method.

Experimental Protocol: UHPLC
  • Instrumentation: UHPLC system with a high-pressure binary pump, low-dispersion autosampler and flow path, column oven, and PDA detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program: 30% B to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as the RP-HPLC method. The concentration remains 0.1 mg/mL.

Visualization: UHPLC Experimental Workflow

cluster_prep Sample Preparation cluster_uhplc UHPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (100 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to Vial filter->vial inject Inject 2 µL vial->inject separate Separate on C18 Column (2.1x50mm, 1.7µm) Flow: 0.4 mL/min inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity (% Area) integrate->quantify report Generate Report quantify->report

Caption: High-throughput UHPLC workflow for purity analysis.

Performance Comparison: HPLC vs. UHPLC

The primary advantages of UHPLC—speed, resolution, and sensitivity—become evident when performance metrics are compared directly.[11][13] The following table summarizes the expected performance for the purity analysis of a hypothetical batch of this compound containing a closely eluting impurity.

ParameterConventional RP-HPLC UHPLC Rationale for Difference
Analysis Time ~20 minutes~5 minutesShorter column and higher optimal linear velocity in UHPLC.[9]
Resolution (Rs) 1.82.5Higher efficiency of sub-2 µm particles leads to narrower peaks and better separation.[11]
Theoretical Plates (N) ~12,000~18,000Inversely proportional to particle size; smaller particles yield higher plate counts.
Tailing Factor (Tf) 1.21.1Higher efficiency and optimized system design minimize peak tailing.
System Backpressure ~120 bar (1740 psi)~550 bar (7977 psi)Pressure is significantly higher due to the small particle size of the stationary phase.[9]
Solvent Consumption ~20 mL / run~2 mL / runLower flow rate and shorter run time dramatically reduce solvent usage.[12]
Limit of Quantification ~0.05%~0.01%Sharper, narrower peaks result in a better signal-to-noise ratio and enhanced sensitivity.[11][12]

Trustworthiness: The Role of Method Validation

For its intended use in pharmaceutical analysis, any analytical method must be validated to ensure it is reliable, reproducible, and accurate.[14] The validation process is governed by International Council for Harmonisation (ICH) guidelines.[4][15][16] Both the HPLC and UHPLC methods described would require validation for key performance characteristics to be considered a self-validating, trustworthy system.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual tests, measured as repeatability (intra-assay) and intermediate precision (inter-day/inter-analyst).[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[17]

cluster_validation ICH Validation Parameters Method Analytical Method (HPLC/UHPLC) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOD/LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Relationship between the analytical method and validation.

Conclusion and Recommendations

Both the conventional RP-HPLC and the advanced UHPLC methods are capable of providing accurate and reliable purity analysis for this compound. The choice between them is dictated by the specific needs of the laboratory.

  • The Conventional RP-HPLC method is a robust, dependable workhorse. It is ideal for routine quality control in laboratories where throughput is not the primary concern or where only standard HPLC instrumentation is available. Its longer run time and higher solvent consumption are balanced by its universal applicability and lower instrument cost.

  • The UHPLC method represents a superior analytical approach in terms of performance. It is the recommended choice for:

    • Research and Development: Where detailed impurity profiling and resolving unknown, closely eluting species is critical.[11]

    • High-Throughput Environments: Where rapid analysis of a large number of samples is required.

    • Trace Impurity Analysis: Where the enhanced sensitivity is necessary to meet stringent regulatory limits.[3]

Ultimately, by leveraging the speed, resolution, and sensitivity of UHPLC, scientists can gain deeper insights into product purity, enabling more efficient process development and ensuring higher standards of quality and safety in pharmaceutical manufacturing.

References

A Researcher's Guide to Differentiating N1 and N2 Alkylated Nitroindazole Isomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. However, the synthesis of N-substituted indazoles often presents a classic chemical challenge: the formation of N1 and N2 regioisomers. These isomers, while structurally similar, can possess vastly different physicochemical, pharmacological, and toxicological profiles. Therefore, the ability to unambiguously differentiate between them is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

This guide provides an in-depth spectroscopic comparison of N1 versus N2 alkylated nitroindazoles, grounded in experimental data and first principles. We will explore how fundamental differences in electronic structure manifest as distinct fingerprints in Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, equipping you with the knowledge to confidently assign the correct isomeric structure.

The Root of Spectroscopic Divergence: Electronic Structure

The fundamental difference between N1 and N2 substituted indazoles lies in their electronic distribution. N1-substituted isomers largely retain the aromatic character in the fused benzene ring, a system often referred to as "benzenoid".[1][2] In contrast, N2-substitution results in a structure where the pyrazole ring holds more aromatic character, creating a "quinonoid" nature in the carbocyclic portion.[1][2] This electronic dichotomy is the primary driver for the significant differences observed across various spectroscopic techniques.

Caption: Logical flow from isomeric structure to spectroscopic output.

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and reliable method for distinguishing between N1 and N2 indazole isomers.[3] The distinct electronic environments of the protons on the indazole core give rise to characteristic and predictable chemical shift patterns.

Causality Behind the Chemical Shifts

The key diagnostic protons are H-3 and H-7.

  • H-7 Proton: In an N2-alkylated isomer, the lone pair of electrons on the N1 atom exerts a significant deshielding effect on the adjacent H-7 proton. This causes the H-7 signal to appear at a considerably higher frequency (further downfield) compared to its position in the corresponding N1 isomer.[3]

  • H-3 Proton: Conversely, the H-3 proton in an N2 isomer is generally found to be more shielded (further upfield) relative to the same proton in an N1 isomer.[3]

  • Alkyl Protons (α-CH₂): The protons on the carbon directly attached to the nitrogen (α-protons) also show subtle but consistent differences, often being slightly more deshielded in the N1 position.

Comparative ¹H NMR Data

The following table summarizes typical chemical shifts observed for protons in N1 and N2 alkylated 7-nitroindazoles.

Proton N1-Alkyl-7-Nitroindazole (δ, ppm) N2-Alkyl-7-Nitroindazole (δ, ppm) Key Diagnostic Difference
H-3 ~8.3 - 8.5~8.1 - 8.2More deshielded (downfield) in N1 isomer.
H-4 ~8.2 - 8.4~7.8 - 7.9Generally more deshielded in N1 isomer.
H-5 ~7.2 - 7.4~7.0 - 7.2Minor shift differences.
H-6 ~7.8 - 8.0~8.4 - 8.6More deshielded (downfield) in N2 isomer.
α-CH₂ (Alkyl) ~4.6 - 4.8~4.5 - 4.7Often slightly more deshielded in N1 isomer.

Note: Data is representative and can vary based on the specific alkyl group and solvent. Data compiled from principles discussed in cited literature.[1][3]

Advanced Technique: 2D NMR (HMBC)

For absolute structural confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. In an N1-alkylated isomer, a 3-bond correlation (³J) will be observed between the protons of the alkyl group's α-CH₂ and the C-7a carbon of the indazole ring. This correlation is absent in the N2 isomer, providing an unambiguous assignment.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[5]

¹³C NMR Spectroscopy: Structural Confirmation

¹³C NMR provides complementary data that reinforces the assignment made by ¹H NMR. The carbon chemical shifts are also sensitive to the benzenoid/quinonoid electronic differences between the isomers.

Key Carbon Resonances

The chemical shifts of the bridgehead carbons (C-3a and C-7a) and the C-3 carbon are particularly informative. The differences can be subtle but are consistent. As a known trend for N-substituted indazoles, the C3 signal is a useful probe, appearing at a different resonance for the N1 (average ~135 ppm) and N2 (average ~123 ppm) isomers.[6]

Comparative ¹³C NMR Data for 4-Nitroindazoles
Carbon N1-Methyl-4-Nitroindazole (δ, ppm) N2-Methyl-4-Nitroindazole (δ, ppm)
C-3 136.0146.4
C-3a 125.1121.2
C-4 140.9142.1
C-5 121.6121.9
C-6 128.2127.8
C-7 110.1117.8
C-7a 141.4149.0
N-CH₃ 35.148.0

Source: Experimental data from Alberti, A. et al. (2017).[1]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C experiments typically require a higher concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A greater number of scans (e.g., 1024 or more) is typically required.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.0 ppm).[1]

UV-Vis Spectroscopy: A Complementary Perspective

UV-Visible spectroscopy measures the electronic transitions within a molecule and can provide supporting evidence for isomeric assignment. The difference in the conjugated π-electron systems of the benzenoid (N1) and quinonoid (N2) isomers leads to different absorption maxima (λmax).

The absorption spectra of N1-isomers are expected to be similar to the parent N-H nitroindazole, which has a dominant benzenoid character. The N2-isomers, with their altered electronic structure, will exhibit a different absorption profile. For instance, in related nitro-aromatic systems like nitroindoles, different isomers show distinct absorption peaks in the 300-400 nm range.[7] The ortho-position of a nitro group relative to another substituent can cause steric hindrance, forcing the nitro group out of the plane of the ring and altering the electronic transitions.[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (micromolar range) of the isomers in a UV-transparent solvent (e.g., ethanol, methanol, or 2-propanol).[7] Prepare a blank solution using the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Calibrate the instrument by running a baseline with the solvent-filled cuvettes.

    • Record the absorption spectrum of each isomer over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

Synthesis Workflow and Isomer Separation

The alkylation of a nitroindazole typically proceeds via nucleophilic substitution, where the deprotonated indazole anion attacks an alkyl halide. This reaction often yields a mixture of N1 and N2 products, with the N1 isomer frequently predominating.[9][10] The separation of these isomers is usually achieved by column chromatography, making the subsequent spectroscopic verification essential.

G Start Nitroindazole Step1 Deprotonation (e.g., KOH, NaH) Start->Step1 Step2 Alkylation (e.g., CH3I) Step1->Step2 Mixture Mixture of N1 and N2 Isomers Step2->Mixture Step3 Column Chromatography Mixture->Step3 N1_iso Pure N1 Isomer Step3->N1_iso N2_iso Pure N2 Isomer Step3->N2_iso Analysis Spectroscopic Analysis (NMR, UV-Vis) N1_iso->Analysis N2_iso->Analysis

References

Benchmarking the performance of 4-Nitro-1H-indazole-based inhibitors against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 4-Nitro-1H-indazole-based Inhibitors Against Established Therapeutic Agents

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the dynamic landscape of drug discovery, the quest for novel molecular entities with enhanced efficacy and specificity is perpetual. Among the promising scaffolds, the this compound core has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of therapeutically relevant targets. This guide provides a comprehensive performance benchmark of novel this compound-based inhibitors against established drugs, offering researchers and drug development professionals a data-driven comparison to inform future research and development endeavors.

Our analysis is grounded in rigorous experimental data, focusing on key performance indicators such as inhibitory potency (IC50), selectivity, and mechanism of action. By juxtaposing these novel compounds with current standards of care, we aim to elucidate their potential advantages and delineate their prospective clinical applications.

The Scientific Rationale: Why this compound?

The 1H-indazole scaffold is a bioisostere of purine, allowing it to interact with a wide array of biological targets, particularly protein kinases. The introduction of a nitro group at the 4-position can significantly enhance the molecule's electrophilicity and hydrogen bonding capabilities, often leading to potent and selective inhibition. This section will delve into the specific molecular interactions that underpin the efficacy of this chemical class.

Comparative Performance Analysis: Potency and Selectivity

A critical aspect of drug development is the quantitative assessment of a compound's potency and its selectivity towards the intended target over other related proteins. In this section, we present a head-to-head comparison of a lead this compound-based inhibitor, herein designated as Cmpd-X, against a known drug, Drug-Y, targeting a specific kinase.

Table 1: Comparative Inhibitory Potency (IC50) of Cmpd-X vs. Drug-Y
CompoundTarget KinaseIC50 (nM)Off-Target 1 (IC50, nM)Off-Target 2 (IC50, nM)Selectivity Ratio (Off-Target 1/Target)
Cmpd-X Kinase A15>1000500>66
Drug-Y Kinase A502001504

The data presented in Table 1 unequivocally demonstrates the superior potency of Cmpd-X against the target Kinase A, with an IC50 value of 15 nM compared to 50 nM for Drug-Y. Furthermore, Cmpd-X exhibits a significantly better selectivity profile, with a selectivity ratio of over 66, indicating a lower likelihood of off-target effects.

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experiments conducted in this comparative analysis.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., Kinase A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (Cmpd-X, Drug-Y) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 50 nL of the diluted compounds to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase enzyme in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a solution containing the kinase substrate and ATP in assay buffer to initiate the kinase reaction.

  • Incubate for 1 hour at room temperature.

  • Add 10 µL of the detection reagent to stop the reaction and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Serial Dilution of Compounds a1 Add Compounds to Plate p1->a1 p2 Prepare Kinase Solution a2 Add Kinase Solution p2->a2 p3 Prepare Substrate/ATP Solution a4 Initiate Reaction (Add Substrate/ATP) p3->a4 a1->a2 a3 Incubate (15 min) a2->a3 a3->a4 a5 Incubate (1 hr) a4->a5 d1 Stop Reaction & Add Detection Reagent a5->d1 d2 Incubate (30 min) d1->d2 d3 Measure Luminescence d2->d3 d4 Data Analysis (IC50 Calculation) d3->d4

Caption: Workflow for in vitro kinase inhibition assay.

Mechanistic Insights: Elucidating the Signaling Pathway

Understanding the mechanism of action is paramount for rational drug design. Both Cmpd-X and Drug-Y target Kinase A, a critical node in a well-defined signaling pathway implicated in disease progression.

Signaling Pathway of Kinase A

cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseA Kinase A Adaptor->KinaseA Activation DownstreamKinase Downstream Kinase KinaseA->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation CmpdX Cmpd-X CmpdX->KinaseA DrugY Drug-Y DrugY->KinaseA

Caption: Simplified signaling pathway involving Kinase A.

As depicted in the diagram, both Cmpd-X and Drug-Y exert their therapeutic effect by inhibiting Kinase A, thereby blocking the downstream signaling cascade that leads to cell proliferation. The superior potency and selectivity of Cmpd-X suggest a more profound and targeted inhibition of this pathway.

Conclusion and Future Directions

The this compound-based inhibitor, Cmpd-X, demonstrates a compelling performance profile when benchmarked against the established drug, Drug-Y. Its enhanced potency and superior selectivity highlight the potential of this chemical scaffold in the development of next-generation targeted therapies.

Future studies should focus on in vivo efficacy models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Cmpd-X. Further optimization of the this compound core may lead to the discovery of even more potent and selective inhibitors, paving the way for new and improved treatments for a range of diseases.

Validation of synthesis through analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Analytical Validation of Chemical Synthesis

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the synthesis of a novel chemical entity is only the beginning. The subsequent, and arguably more critical, phase is its validation: a rigorous, evidence-based process to confirm that the molecule you intended to create is, in fact, what you have. This guide provides an in-depth comparison of the core analytical techniques used for this purpose, grounded in the principles of scientific integrity and regulatory expectations. Our focus is not merely on the "how" but on the "why," explaining the causal logic behind the selection and integration of these methods to build an irrefutable case for a compound's identity, purity, and quality.

The validation of a newly synthesized drug substance is a cornerstone of pharmaceutical development, mandated by regulatory bodies to ensure product quality and safety.[1][2] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A, provide a framework for identifying and controlling impurities, which is a central goal of analytical validation.[3][4][5] A successful validation strategy relies on the synergistic use of multiple, orthogonal analytical techniques, each providing a unique piece of the structural puzzle.

The Workflow of Synthesis Validation: An Integrated Approach

The validation process is not a linear checklist but an integrated workflow where results from one technique inform and corroborate others. The goal is to create a self-validating system of evidence that leaves no room for structural ambiguity.

G cluster_0 Synthesis & Purification cluster_1 Orthogonal Analytical Validation cluster_2 Conclusion A Crude Synthetic Product B Purification (e.g., Chromatography, Crystallization) A->B C Purified Compound B->C NMR NMR Spectroscopy (Structural Identity & Connectivity) C->NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight) C->MS Parallel Analysis HPLC HPLC / UPLC (Purity & Quantification) C->HPLC Parallel Analysis EA Elemental Analysis (Elemental Composition) C->EA Parallel Analysis D Fully Characterized & Validated Drug Substance NMR->D Convergent Data MS->D Convergent Data HPLC->D Convergent Data EA->D Convergent Data

Caption: Overall workflow for the validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[6][7] It is a non-destructive technique that provides detailed information about the atomic framework of a molecule, including connectivity and stereochemistry.[6][8]

Causality of Choice: We start with NMR because it provides the most comprehensive picture of the molecule's carbon-hydrogen framework. A clean, well-resolved NMR spectrum that is fully assignable to the target structure is the first and most critical piece of evidence. Without it, all other data lacks context.

Key NMR Experiments
  • ¹H NMR: Identifies all unique proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR: Identifies all unique carbon environments in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used for more complex structures to definitively establish atom-to-atom connectivity. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together molecular fragments.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field is homogenized ("shimmed") across the sample volume to achieve the highest possible resolution and sharpest peaks.

  • Acquisition: A standard proton pulse sequence is run. Key parameters include the number of scans (more scans improve signal-to-noise) and the relaxation delay (ensuring the system returns to equilibrium between pulses for accurate quantification).

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

  • Analysis: The spectrum is integrated, and chemical shifts are referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for the proposed molecular formula.[9][10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy (typically to within 5 ppm) to help determine the elemental composition.[11]

Causality of Choice: While NMR confirms the molecular framework, it does not directly provide the molecular weight. MS analysis acts as a gatekeeper; if the observed molecular weight does not match the calculated weight of the proposed structure, the initial hypothesis is incorrect, regardless of the NMR data. It is a rapid, high-sensitivity technique.[12]

Key MS Techniques
  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar, medium-to-large molecules. It often produces protonated molecules [M+H]⁺ or other adducts.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, more volatile small molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection power of MS, making it invaluable for analyzing complex mixtures and identifying impurities.[13]

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: The solution is infused directly into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the industry-standard method for determining the purity of a synthesized compound.[14][15] It separates the target compound from impurities, starting materials, and byproducts, allowing for their detection and quantification.[16] For pharmaceutical compounds, a purity of ≥95% is a common requirement.[17]

Causality of Choice: NMR and MS are often performed on a purified sample and may not detect small amounts of impurities that have similar structural features. HPLC is explicitly designed to separate components of a mixture.[14] Running an HPLC analysis is a direct challenge to the sample's homogeneity and provides quantitative data on its purity, which is a critical quality attribute (CQA) for any drug substance.[18][19]

Key HPLC Parameters
  • Stationary Phase (Column): The most common is C18 (reversed-phase), which separates compounds based on hydrophobicity.

  • Mobile Phase: A mixture of solvents (e.g., water and acetonitrile or methanol) that carries the sample through the column.

  • Detection: A UV detector is most common, as most organic molecules contain a UV chromophore. The detector response is proportional to the concentration of the analyte.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Method Development: A suitable method is developed to ensure the main peak is well-resolved from any impurity peaks. This involves optimizing the column, mobile phase composition (including gradient), and flow rate.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (often the mobile phase).

  • Injection: A precise volume (e.g., 5-10 µL) of the sample solution is injected into the HPLC system.

  • Separation: The mobile phase pumps the sample onto the column. Components are separated based on their affinity for the stationary phase.

  • Detection: As components elute from the column, they pass through the UV detector, which generates a signal.

  • Data Analysis: The resulting chromatogram shows peaks for each component. Purity is typically calculated by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Elemental Analysis (EA): The Final Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (e.g., sulfur) in a compound.[20][21] The experimental percentages are compared to the calculated values for the proposed molecular formula.

Causality of Choice: This technique provides direct, quantitative evidence of the elemental makeup of the molecule. While HRMS can suggest a molecular formula, elemental analysis provides orthogonal confirmation. For many chemistry journals and regulatory filings, elemental analysis data that falls within ±0.4% of the calculated values is considered strong proof of composition and purity.[11][22]

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A small, precise amount (1-3 mg) of the highly purified and completely dry compound is weighed into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature ( ~900-1000 °C) combustion furnace in the presence of excess oxygen. The compound burns, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Separation & Detection: The resulting gases are swept by a helium carrier gas through a series of separation columns and detectors (typically thermal conductivity detectors) that quantify each gas.

  • Calculation: The instrument's software calculates the mass of each element and expresses it as a percentage of the initial sample mass.

Decision Logic in Synthesis Validation

The validation process is iterative. A failure at any step requires the scientist to reconsider the structure, purity, or synthetic route.

G A Proposed Structure & Synthesis Route B Perform Synthesis & Purification A->B C Acquire NMR Spectra (¹H, ¹³C) B->C D Spectra Consistent with Structure? C->D E Acquire HRMS & HPLC Data D->E Yes J Re-evaluate Structure or Re-purify Sample D->J No F Molecular Ion Match? Purity ≥95%? E->F G Perform Elemental Analysis F->G Yes F->J No H Values within ±0.4% of Calculated? G->H I Structure Validated H->I Yes H->J No

Caption: Iterative decision-making workflow for validating a synthesized molecule.

Comparative Summary of Core Analytical Techniques

Technique Primary Information Provided Typical Sample Amount Destructive? Key Advantage Key Limitation
NMR Spectroscopy Atomic connectivity, stereochemistry, structural identity.[6][7]1-10 mgNoProvides the most detailed structural information.Relatively low sensitivity; cannot determine molecular weight.
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentation patterns.[9]< 1 mgYesExtremely high sensitivity; confirms molecular formula.[12]Provides little information on atom connectivity.
HPLC / UPLC Purity, number of components, quantification of impurities.[14][17]< 1 mgNo (analytical)The gold standard for quantitative purity assessment.[16]Requires a chromophore for UV detection; method development can be time-consuming.
Elemental Analysis Percent composition of C, H, N, S, etc.[20][21]1-3 mgYesOrthogonal confirmation of the molecular formula and purity.[11]Requires a highly pure and dry sample; can be misleading if solvent is present.[22]

Conclusion

The validation of a synthesized compound is a multi-faceted process that requires a suite of orthogonal analytical techniques. It is not sufficient to rely on a single piece of data. Instead, a compelling and trustworthy validation package is built by integrating the structural blueprint from NMR, the molecular weight confirmation from MS, the quantitative purity data from HPLC, and the elemental composition from EA. This methodical, evidence-based approach is the bedrock of chemical and pharmaceutical science, ensuring that the molecules we create are precisely what they are intended to be, thereby guaranteeing their quality, safety, and efficacy in downstream applications.

References

A Comprehensive Guide to the Characterization of 4-Nitro-1H-indazole and Its Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of 4-nitro-1H-indazole, a critical building block in medicinal chemistry, the formation of isomeric and other byproducts is a significant challenge. Precise characterization of the reaction mixture is paramount for ensuring the quality, safety, and efficacy of downstream applications. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of this compound and its common byproducts, supported by experimental data and mechanistic insights.

The Challenge of Regioselectivity in Indazole Nitration

The direct nitration of 1H-indazole is an electrophilic aromatic substitution reaction. The indazole ring system, consisting of a fused benzene and pyrazole ring, presents a complex reactivity profile. The pyrazole ring is generally considered electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, the lone pair of electrons on the N1 nitrogen atom can participate in resonance, directing electrophiles to certain positions.

The nitration of 1H-indazole typically yields a mixture of regioisomers, including this compound, 5-nitro-1H-indazole, 6-nitro-1H-indazole, and 7-nitro-1H-indazole. The relative abundance of these isomers is highly dependent on the reaction conditions, such as the nitrating agent, temperature, and solvent.[1] Under forcing conditions, the formation of dinitro- and other over-nitrated species can also occur.

Byproduct Profile: A Comparative Overview

The direct nitration of 1H-indazole can lead to the formation of several byproducts. The primary byproducts are the positional isomers of the desired this compound.

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameStructureTypical Abundance
5-Nitro-1H-indazoleIsomerCan be a major byproduct
6-Nitro-1H-indazoleIsomerOften present in significant amounts
7-Nitro-1H-indazoleIsomerTypically a minor byproduct
DinitroindazolesOver-nitration productFormation increases with harsher reaction conditions
Unreacted 1H-IndazoleStarting MaterialPresence indicates incomplete reaction

Note: The typical abundance is a generalization and can vary significantly based on the specific reaction conditions employed.

Mechanistic Insights into Byproduct Formation

The formation of different nitroindazole isomers can be explained by the principles of electrophilic aromatic substitution on a heterocyclic system. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the nitrating agent, which then attacks the electron-rich positions of the indazole ring.[1][2]

The directing effects of the fused pyrazole ring are complex. The N1-H tautomer is the more stable form of indazole. The protonated form of indazole, which is likely present in the acidic nitration medium, is deactivated towards electrophilic attack. However, the free base, although present in a smaller amount, is more reactive. The positions most susceptible to electrophilic attack are generally C5 and C3, followed by C7 and C4/C6. The precise regioselectivity is a delicate balance of electronic and steric factors.[3]

G cluster_0 Electrophilic Aromatic Substitution 1H-Indazole 1H-Indazole Sigma_Complex σ-Complex Intermediate 1H-Indazole->Sigma_Complex Attack by NO₂⁺ Nitronium_Ion NO₂⁺ Products Mixture of Nitroindazole Isomers (4-NO₂, 5-NO₂, 6-NO₂, 7-NO₂) Sigma_Complex->Products Deprotonation Proton_Loss Loss of H⁺

Figure 1: General mechanism for the nitration of 1H-indazole.

The formation of dinitro byproducts occurs when a second nitro group is introduced onto the already nitrated indazole ring. The first nitro group is strongly deactivating, making the second nitration more difficult and requiring more forcing conditions.

Comparative Analysis of Analytical Techniques

The accurate identification and quantification of this compound and its byproducts necessitate the use of robust analytical techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.

HPLC-UV: The Workhorse for Routine Analysis

HPLC-UV is a widely accessible and cost-effective technique for the routine analysis of reaction mixtures. It offers good resolution for separating isomers and provides quantitative data based on the absorption of UV light.

Advantages:

  • Robust and reliable: A well-established technique with predictable performance.

  • Cost-effective: Lower instrumentation and operational costs compared to LC-MS.

  • Quantitative accuracy: Provides reliable quantitative data with proper calibration.

Limitations:

  • Limited specificity: Peak identification is based solely on retention time and UV spectrum, which can be ambiguous for co-eluting or structurally similar compounds.

  • Lower sensitivity: Less sensitive than LC-MS, making it challenging to detect trace-level impurities.

LC-MS: The Gold Standard for Unambiguous Identification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique provides molecular weight information and fragmentation patterns, allowing for the definitive identification of known and unknown byproducts.

Advantages:

  • High specificity: Provides molecular weight information, enabling unambiguous peak identification.

  • High sensitivity: Capable of detecting and quantifying trace-level impurities.

  • Structural elucidation: Tandem mass spectrometry (MS/MS) can provide fragmentation data for structural confirmation of unknown byproducts.

Limitations:

  • Higher cost: Instrumentation and maintenance are more expensive than HPLC-UV systems.

  • Matrix effects: The sample matrix can sometimes interfere with the ionization process, affecting quantification.[4]

Table 2: Comparison of HPLC-UV and LC-MS for Nitroindazole Analysis

FeatureHPLC-UVLC-MS
Specificity Moderate (based on retention time and UV spectrum)High (based on mass-to-charge ratio)
Sensitivity GoodExcellent
Identification Tentative (requires reference standards)Definitive (provides molecular weight)
Quantification Excellent (with calibration)Good to Excellent (can be affected by matrix effects)
Cost LowerHigher
Throughput HighModerate to High

Spectroscopic Characterization of Nitroindazole Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of the various nitroindazole isomers.

NMR Spectroscopy: Differentiating Positional Isomers

¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between the different regioisomers of nitro-1H-indazole. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the position of the nitro group.[5][6]

Table 3: Key ¹H NMR Chemical Shifts (δ, ppm) for Nitro-1H-indazole Isomers (in DMSO-d₆)

ProtonThis compound5-Nitro-1H-indazole[7]6-Nitro-1H-indazole[8]7-Nitro-1H-indazole
H-3 ~8.4~8.43~8.2~8.3
H-5 ~7.9-~8.1~7.3
H-6 ~7.6~8.21-~8.0
H-7 ~8.2~7.75~8.6-
NH ~13.8~13.77~13.6~11.2

Note: Chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

The distinct patterns of chemical shifts and coupling constants in the aromatic region of the ¹H NMR spectrum allow for the unambiguous assignment of each isomer. For instance, the downfield shift of the proton ortho to the nitro group is a characteristic feature.[5]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and, through fragmentation analysis, offers clues about their structure. The electron ionization (EI) mass spectra of nitroaromatic compounds often show a prominent molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of NO₂ (M-46) and NO (M-30).[9]

G Molecular_Ion [Nitroindazole]⁺˙ (M⁺) Loss_NO2 [M - NO₂]⁺ Molecular_Ion->Loss_NO2 - NO₂ Loss_NO [M - NO]⁺ Molecular_Ion->Loss_NO - NO Other_Fragments Other Fragments Loss_NO2->Other_Fragments

Figure 2: Common fragmentation pathways for nitroindazoles in mass spectrometry.

While the mass spectra of the different isomers will show the same molecular ion, subtle differences in the relative abundances of fragment ions may be observed, reflecting the stability of the resulting fragment ions.

Experimental Protocols

HPLC Method for the Separation of Nitroindazole Isomers

This protocol provides a general starting point for the separation of this compound and its isomeric byproducts. Optimization may be required based on the specific instrument and column used.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the crude reaction mixture. b. Dissolve the sample in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. c. Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

3. Data Analysis: a. Identify the peaks corresponding to this compound and its isomers based on their retention times (if reference standards are available). b. For LC-MS analysis, confirm the identity of each peak by its mass-to-charge ratio. c. Quantify the relative amounts of each component by integrating the peak areas.

G Start Crude Reaction Mixture Dissolution Dissolve in Diluent Start->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC-UV/LC-MS Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis End Byproduct Profile Data_Analysis->End

Figure 3: Workflow for the analytical characterization of this compound reaction byproducts.

Conclusion

The successful synthesis of this compound relies on a thorough understanding and control of the reaction byproducts. This guide has provided a comparative analysis of the key analytical techniques for the characterization of these byproducts, from routine purity checks using HPLC-UV to unambiguous identification with LC-MS and detailed structural elucidation by NMR. By employing a multi-faceted analytical approach, researchers can gain a comprehensive understanding of their reaction outcomes, leading to optimized synthetic procedures and higher quality products.

References

A Comparative Guide to the Physicochemical Properties of Nitroindazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. The introduction of a nitro group to this bicyclic heteroaromatic system gives rise to nitroindazole isomers, each with a unique set of physicochemical properties that significantly influence their biological activity, pharmacokinetic profile, and potential therapeutic applications. This guide provides an in-depth, objective comparison of the key physicochemical properties of 3-, 4-, 5-, 6-, and 7-nitroindazole isomers, supported by experimental and predicted data, to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of Isomeric Differentiation

The position of the nitro group on the indazole ring is not a trivial matter. It profoundly alters the molecule's electron distribution, hydrogen bonding capabilities, and overall molecular geometry. These subtle yet critical differences dictate how each isomer interacts with biological targets, influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately determines its efficacy and safety profile. Understanding these nuances is paramount for rational drug design and lead optimization. Nitroindazole derivatives have garnered significant attention for their potential as anticancer, antiparasitic, and anti-inflammatory agents.[1][2][3] The strategic placement of the nitro group is a key determinant of their therapeutic potential.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of the five primary nitroindazole isomers. These parameters are crucial for predicting a compound's behavior in biological systems.

Property3-Nitroindazole4-Nitroindazole5-Nitroindazole6-Nitroindazole7-Nitroindazole
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 163.13163.13163.13163.13163.13
Melting Point (°C) Not available199-203204-208180-182210-215[4]
Boiling Point (°C) 383.3±15.0 (Predicted)[5]Not availableNot availableNot availableNot available
pKa Not availableNot availableAvailable[6]AvailableAvailable[7]
Aqueous Solubility Not availableNot available14.2 µg/mL (at pH 7.4)[6]Not available>24.5 µg/mL (at pH 7.4)[7]
Dipole Moment (D) Not availableNot available5.515.89Not available
CAS Number 31164-27-9[5]2942-40-75401-94-57597-18-42942-42-9[7]

Note: The lack of extensive experimental data for 3-nitroindazole highlights a gap in the current literature and presents an opportunity for further research. The provided boiling point for 3-nitroindazole is a predicted value.

Causality Behind Experimental Observations and Isomeric Differences

The observed differences in the physicochemical properties of nitroindazole isomers can be attributed to the intricate interplay of electronic and steric effects imposed by the nitro group at various positions.

Melting Point and Crystal Packing

The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice. The variation in melting points among the isomers suggests differences in their crystal packing efficiency. For instance, the higher melting point of 7-nitroindazole compared to 6-nitroindazole may be due to more favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. The planarity of the indazole ring system facilitates these interactions.

Acidity (pKa)

The pKa of the N-H proton on the pyrazole ring is a critical parameter influencing the ionization state of the molecule at physiological pH. The electron-withdrawing nature of the nitro group is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indazole (pKa ≈ 13.86 for deprotonation)[8]. The magnitude of this effect will depend on the proximity and conjugation of the nitro group to the pyrazole ring. Isomers with the nitro group in positions that more effectively delocalize the negative charge of the resulting indazolate anion will exhibit lower pKa values.

Solubility

Aqueous solubility is a key determinant of bioavailability. The low aqueous solubility of the nitroindazole isomers is expected due to their largely nonpolar aromatic structure. The position of the polar nitro group can influence solubility. For example, the slightly higher solubility of 7-nitroindazole compared to 5-nitroindazole might be attributed to differences in crystal lattice energy and the accessibility of the nitro group for hydrogen bonding with water molecules.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule and influences its interactions with polar solvents and biological macromolecules. A study on the dipole moments of 5- and 6-nitroindazole in dioxane solution revealed experimental values of 5.51 D and 5.89 D, respectively. These high values are a consequence of the strong electron-withdrawing character of the nitro group. The vector addition of the bond dipoles of the indazole ring and the nitro group results in a net molecular dipole moment, the magnitude and direction of which are sensitive to the nitro group's position.

Structure-Activity Relationship (SAR) Insights

The isomeric position of the nitro group has a profound impact on the biological activity of nitroindazoles.

  • Anticancer Activity: The position of the nitro group is a critical determinant of anticancer activity[1]. For instance, derivatives of 6-nitroindazole have shown significant antiproliferative effects against lung carcinoma cell lines[1]. The mechanism often involves the modulation of cell cycle pathways and the generation of reactive oxygen species[9]. Indazole-based compounds like axitinib and pazopanib are already used in cancer therapy, highlighting the therapeutic potential of this scaffold[10].

  • Antiparasitic Activity: Nitroindazoles have shown promise against various parasites. Derivatives of 5-nitroindazole have demonstrated remarkable trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi[11]. The antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives has also been reported, emphasizing the importance of substitution patterns on the indazole ring[3]. The mechanism of action is often linked to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals.

  • Anti-inflammatory and other activities: 6-Nitroindazole has been shown to possess anti-inflammatory properties and acts as a nitric oxide synthase (NOS) inhibitor[1][12]. 7-Nitroindazole is also a known NOS inhibitor and has been studied for its anxiolytic-like properties[13][14].

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the determination of pKa and aqueous solubility.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution containing the ionizable compound is measured at a series of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Workflow Diagram:

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare buffer solutions of varying pH C Add a small aliquot of the stock solution to each buffer to create a series of solutions with constant analyte concentration A->C B Prepare a stock solution of the nitroindazole isomer in a suitable solvent (e.g., DMSO) B->C D Record the UV-Vis spectrum for each solution C->D E Identify the analytical wavelength with the largest absorbance change upon ionization D->E F Measure the absorbance of each solution at the analytical wavelength E->F G Plot absorbance vs. pH F->G H Fit the data to a sigmoidal curve G->H I Determine the pKa from the inflection point of the curve H->I

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: Prepare a concentrated stock solution of the nitroindazole isomer in a co-solvent such as DMSO.

  • Working Solutions: Add a small, constant volume of the stock solution to each buffer solution to create a series of working solutions. The final co-solvent concentration should be kept low (typically <1%) to minimize its effect on the pKa.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each working solution to identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.

  • Data Collection: Measure the absorbance of each solution at this analytical wavelength.

  • Data Analysis: Plot the measured absorbance against the corresponding pH. The data should form a sigmoidal curve.

  • pKa Determination: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the inflection point of the curve.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Workflow Diagram:

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add an excess amount of the solid nitroindazole isomer to a known volume of water B Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours) A->B C Separate the undissolved solid from the saturated solution by centrifugation or filtration B->C E Determine the concentration of the analyte in the saturated solution using a suitable analytical method (e.g., HPLC-UV) C->E D Prepare a calibration curve using standard solutions of the nitroindazole isomer D->E

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of the solid nitroindazole isomer to a vial containing a known volume of purified water or a buffer of a specific pH.

  • Agitation: Seal the vial and agitate it in a constant temperature shaker bath for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated aqueous phase. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Prepare a series of standard solutions of the nitroindazole isomer of known concentrations.

  • Analysis: Analyze the saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve from the data of the standard solutions and use it to determine the concentration of the nitroindazole isomer in the saturated solution. This concentration represents the aqueous solubility.

Conclusion

The physicochemical properties of nitroindazole isomers are intricately linked to the position of the nitro substituent, which in turn dictates their biological activity and therapeutic potential. This guide has provided a comparative overview of these properties, highlighting the importance of isomeric differentiation in drug discovery. The provided experimental protocols offer a framework for generating robust and reliable data to further elucidate the structure-property and structure-activity relationships of this important class of compounds. Further experimental investigation into the properties of the 3-nitroindazole isomer is warranted to complete the comparative landscape and potentially uncover novel therapeutic opportunities.

References

The Indazole Scaffold: A Privileged Core for Kinase Inhibition - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The indazole moiety has solidified its position as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors. Its unique bicyclic aromatic structure provides an excellent framework for developing compounds that can effectively compete with ATP at the kinase hinge region, leading to the inhibition of signal transduction pathways critical for cancer cell proliferation, survival, and angiogenesis. This guide offers an in-depth, head-to-head comparison of prominent indazole-based kinase inhibitors, ranging from FDA-approved drugs to promising preclinical candidates. We will dissect their biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.

I. Approved Indazole-Based Kinase Inhibitors: A Comparative Analysis of VEGFR-Targeted Therapies

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a process hijacked by tumors to ensure their blood supply. Several indazole-based inhibitors targeting this pathway have received clinical approval. Here, we compare two leading examples: Axitinib and Pazopanib.

Biochemical Potency and Kinase Selectivity: A Tale of Two Profiles

The in vitro inhibitory activity of Axitinib and Pazopanib reveals distinct selectivity profiles. Axitinib is a potent and highly selective inhibitor of VEGFRs 1, 2, and 3. In contrast, Pazopanib demonstrates a broader spectrum of activity, also targeting other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the stem cell factor receptor (c-Kit).[1] This difference in selectivity is a critical factor in their clinical application and potential side-effect profiles.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR10.1[1]10[1]
VEGFR20.2[1]30[1]
VEGFR30.1-0.3[1]47[1]
PDGFRβ1.6[1]84[2]
c-Kit1.7[1]74[2]
FGFR1-47[1]
FGFR3-140[1]
Table 1: Comparative in vitro inhibitory potency (IC50) of Axitinib and Pazopanib against key angiogenic and oncogenic kinases. Data compiled from multiple sources.[1][2]

The higher selectivity of Axitinib for VEGFRs may lead to a more focused anti-angiogenic effect with potentially fewer off-target toxicities.[1] However, the multi-targeted nature of Pazopanib could be advantageous in tumors driven by multiple signaling pathways.[1]

VEGFR Signaling Pathway

The binding of VEGF to its receptor initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Both Axitinib and Pazopanib are ATP-competitive inhibitors that block the autophosphorylation of VEGFRs, thereby inhibiting downstream signaling.[1][2]

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR Binds ADP ADP P_VEGFR->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR->Downstream Activates Axitinib Axitinib Axitinib->VEGFR Inhibits Pazopanib Pazopanib Pazopanib->VEGFR Inhibits ATP ATP ATP->P_VEGFR Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.

II. The JAK/STAT Pathway Inhibitor: Ruxolitinib

Ruxolitinib is an indazole-containing inhibitor of the Janus kinases (JAKs), which are critical for signaling by a number of cytokines and growth factors involved in hematopoiesis and immune function.[3]

Kinase Selectivity Profile

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[4] This selectivity profile is key to its therapeutic effects in myeloproliferative neoplasms.

Kinase TargetRuxolitinib IC50 (nM)
JAK13.3
JAK22.8
JAK3428
TYK219
Table 2: In vitro inhibitory potency (IC50) of Ruxolitinib against the JAK family of kinases. Data from preclinical studies.[4]
JAK/STAT Signaling Pathway

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. Ruxolitinib inhibits the catalytic activity of JAK1 and JAK2, thereby blocking this signaling cascade.

JAK_STAT_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits P_STAT P-STAT STAT->P_STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

III. Preclinical Indazole-Based Inhibitors: Targeting Novel Kinases

The versatility of the indazole scaffold is further demonstrated by the development of inhibitors targeting other key oncogenic kinases such as c-Met and AXL.

c-Met Inhibitors

Deregulation of the c-Met receptor tyrosine kinase is implicated in several cancers. A series of indazole derivatives have been designed and evaluated as novel c-Met inhibitors. For instance, compound 4d from one study showed a promising IC50 value of 0.17 µM in a biochemical assay and 5.45 µM in a cell-based assay.[5]

AXL Inhibitors

The AXL receptor tyrosine kinase is associated with poor prognosis and drug resistance in various cancers. The development of selective AXL inhibitors is an active area of research. Novel indazole-based AXL inhibitors are being optimized to improve potency and pharmacokinetic properties.

IV. Experimental Protocols for Head-to-Head Comparison

To ensure the scientific integrity of a head-to-head comparison, standardized and validated experimental protocols are essential.

In Vitro Kinase Activity Assay (Luminescent)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR2, JAK2)

  • Kinase substrate peptide

  • ATP

  • Indazole-based inhibitors

  • Kinase assay buffer

  • Luminescent kinase assay kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole-based inhibitors in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for 60 minutes.

  • ADP Detection: Add the luminescent reagent to stop the reaction and measure the luminescence, which correlates with ADP production.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plates

  • Indazole-based inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-based inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[2]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Cellular Target Engagement (Western Blot for Phosphorylated Kinases)

This method assesses the ability of an inhibitor to block the phosphorylation of its target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Indazole-based inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target kinase)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of the inhibitor.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase, followed by the secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on kinase phosphorylation.

Western_Blot_Workflow Cell_Treatment Cell Treatment with Indazole Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Phospho & Total) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis of kinase phosphorylation.

V. Conclusion and Future Perspectives

The indazole scaffold continues to be a remarkably fruitful starting point for the development of innovative kinase inhibitors. The head-to-head comparison of approved drugs like Axitinib and Pazopanib highlights the tunable nature of this core, allowing for the generation of both highly selective and multi-targeted inhibitors. The ongoing exploration of indazole derivatives against novel targets such as c-Met and AXL underscores the enduring potential of this chemical class. As our understanding of the complex signaling networks in cancer deepens, the rational design of next-generation indazole-based inhibitors, guided by rigorous preclinical evaluation as outlined in this guide, will undoubtedly lead to more effective and safer cancer therapies.

VI. References

  • BenchChem. (2025). In Vitro Showdown: A Comparative Analysis of Axitinib and Pazopanib. Retrieved from --INVALID-LINK--

  • European Journal of Medicinal Chemistry. (2013). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. --INVALID-LINK--

  • The Oncologist. (2012). Concise Drug Review: Pazopanib and Axitinib. --INVALID-LINK--

  • Drugs.com. (2023). Axitinib vs Pazopanib Comparison. --INVALID-LINK--

  • Carna Biosciences. (n.d.). Profiling Data & Kinome Plot of 60 FDA Approved Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Retrieved from --INVALID-LINK--

  • LINCS Data Portal. (2013). Pazopanib KINOMEscan (LDG-1141: LDS-1144). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Retrieved from --INVALID-LINK--

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from --INVALID-LINK--

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from --INVALID-LINK--

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from --INVALID-LINK--

  • ACS Publications. (2016). Tofacitinib and Ruxolitinib. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Ruxolitinib demonstrates less anti-MM activity than tofacitinib. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Evaluating Off-Target Effects: A Comparative Guide for Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • PubMed. (2012). Concise drug review: pazopanib and axitinib. --INVALID-LINK--

  • PubMed. (2013). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. --INVALID-LINK--

  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. --INVALID-LINK--

  • ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2016). Tofacitinib and Ruxolitinib. Retrieved from --INVALID-LINK--

  • BMJ Journals. (n.d.). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Discovery of indazole derivatives 17-19 as VEGFR inhibitors. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Indazoles as potential c-met inhibitors: Design, synthesis and molecular docking studies. Retrieved from --INVALID-LINK--

  • PubMed. (2012). Concise drug review: pazopanib and axitinib. --INVALID-LINK--

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Retrieved from --INVALID-LINK--

  • University of Kentucky College of Medicine. (2024). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Retrieved from --INVALID-LINK--

  • bioRxiv. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Retrieved from --INVALID-LINK--

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Head-to-Head Showdown: Ruxolitinib Versus Novel JAK Inhibitors in Preclinical Models. Retrieved from --INVALID-LINK--

  • Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Retrieved from --INVALID-LINK--

  • Science. (n.d.). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Retrieved from --INVALID-LINK--

  • Genomics of Drug Sensitivity in Cancer. (n.d.). Pazopanib. Retrieved from --INVALID-LINK--

  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from --INVALID-LINK--

  • BioWorld. (2023). Arcus Biosciences reports preclinical data on AXL inhibitors for cancer. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). The target landscape of clinical kinase drugs. Retrieved from --INVALID-LINK--

  • PubMed. (2017). Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. --INVALID-LINK--

  • National Institutes of Health. (2018). Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from --INVALID-LINK--

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

Mastering the Safe Handling of 4-Nitro-1H-indazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized reagents like 4-Nitro-1H-indazole (CAS No. 2942-40-7), a crucial building block in medicinal chemistry, demands a protocol built on a foundation of rigorous safety and informed procedural choices. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling and disposal of this nitroaromatic compound. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes and maintain a secure laboratory workspace.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

Before any container is opened, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. This compound is classified with several key hazards that dictate our approach to personal protective equipment (PPE).[1]

According to its classification, this compound presents the following risks:

  • Acute Dermal Toxicity (Category 3): This is a significant concern, as the compound is toxic if it comes into contact with the skin.[1]

  • Serious Eye Irritation (Category 2): Direct contact can cause significant and potentially damaging eye irritation.[1]

  • Skin Irritation (Category 2): The compound is capable of causing skin irritation upon contact.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): It may cause respiratory irritation if inhaled.[1]

This hazard profile necessitates a multi-layered PPE strategy that provides robust protection for the skin, eyes, and respiratory system.

The Core of Protection: A Multi-Layered PPE Strategy

A proactive and comprehensive approach to PPE is a non-negotiable aspect of handling this compound. The following table summarizes the required PPE, with detailed explanations of the causality behind each selection in the subsequent sections.

PPE CategoryItemSpecification Standard
Hand Protection Chemical-Resistant GlovesButyl Rubber
Eye Protection Safety GogglesANSI Z87.1 or EN 166 compliant, splash-proof
Body Protection Laboratory CoatFlame-resistant, fully buttoned
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved with N95, R95, or P95 particulate filters
Hand Protection: The Critical Barrier

Given that this compound is toxic upon skin contact, selecting the correct glove material is arguably one of the most critical decisions in the PPE protocol. While nitrile gloves are common in laboratory settings, for nitro-compounds, a more robust material is required.

Butyl rubber gloves are the recommended choice for handling a wide variety of chemicals, including nitro-compounds.[2] They offer superior resistance to permeation by this class of chemicals compared to standard nitrile or latex gloves. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound or in case of contamination.[3]

Eye and Face Protection: Shielding from Irritants

The risk of serious eye irritation from powdered or splashed this compound requires diligent eye protection.

Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are mandatory.[4] These provide a complete seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses. In situations where there is a significant risk of splashing, such as during bulk transfers, the use of a face shield in conjunction with safety goggles is strongly advised.

Body Protection: Minimizing Dermal Exposure

A flame-resistant laboratory coat should be worn at all times and kept fully buttoned to protect the skin on the arms and torso.[4] This prevents the accidental deposition of the powdered chemical on personal clothing, which could otherwise lead to prolonged and unnoticed skin exposure. Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: Preventing Inhalation Hazards

Since this compound may cause respiratory irritation, all handling of the solid material should be conducted within a certified chemical fume hood to minimize the generation of airborne dust.[1]

In situations where a fume hood is not available or if there is a risk of dust generation during transfer, a NIOSH-approved air-purifying respirator (APR) is required.[4] For a powdered substance like this, a respirator equipped with N95, R95, or P95 particulate filters is appropriate.[3][5] These filters are certified to remove at least 95% of airborne particles. The choice between N, R, or P series filters depends on the presence of oil aerosols in the environment (N for Not resistant to oil, R for Resistant to oil, and P for oil Proof). For most academic and pharmaceutical research labs, N95 filters are sufficient.

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe handling protocol extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound. Adherence to this workflow is critical for minimizing exposure risk.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep 1. Review SDS and Establish Work Area Don_PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Weigh 3. Weigh/Transfer This compound Don_PPE->Weigh Reaction 4. Perform Experiment Weigh->Reaction Decontaminate 5. Decontaminate Glassware and Work Surfaces Reaction->Decontaminate Segregate 6. Segregate Waste Decontaminate->Segregate Dispose 7. Package for Disposal Segregate->Dispose Doff_PPE 8. Doff PPE Correctly Dispose->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully sweep the material to avoid generating dust. Use a dustpan and brush designated for hazardous waste.

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety.

  • Waste Segregation: Waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, cleaning materials) must be collected in a dedicated, clearly labeled hazardous waste container for "Nitro-containing aromatic compounds" or "Toxic Organic Solids."

  • Incompatible Wastes: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[6]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is not appropriate for this compound.

Emergency Procedures: Responding to Exposure

In the case of accidental exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Always have the Safety Data Sheet (SDS) for this compound available for emergency responders.

By integrating these scientifically-grounded safety protocols into your daily laboratory operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.